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"enantioselective synthesis of 2-cyclohex-3-en-1-ylethanamine"

An In-depth Technical Guide to the Enantioselective Synthesis of 2-Cyclohex-3-en-1-ylethanamine Abstract The chiral amine 2-cyclohex-3-en-1-ylethanamine is a valuable building block in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Enantioselective Synthesis of 2-Cyclohex-3-en-1-ylethanamine

Abstract

The chiral amine 2-cyclohex-3-en-1-ylethanamine is a valuable building block in medicinal chemistry and materials science, where stereochemistry dictates biological activity and material properties. Its synthesis in enantiomerically pure form presents a significant challenge, requiring precise control over the stereocenter at the C1 position of the cyclohexene ring. This guide provides an in-depth analysis of robust and scalable strategies for the enantioselective synthesis of this key intermediate. We will dissect four principal methodologies: Biocatalytic Asymmetric Amination, Chiral Auxiliary-Mediated Synthesis, Transition-Metal Catalyzed Asymmetric Hydrogenation, and Asymmetric Hydroamination. Each section offers a detailed examination of the underlying chemical principles, field-proven experimental protocols, and the critical parameters that ensure high stereoselectivity and yield. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize the synthesis of this and structurally related chiral amines.

Introduction: The Strategic Importance of 2-Cyclohex-3-en-1-ylethanamine

Chiral amines are ubiquitous structural motifs in over 40% of commercial pharmaceuticals, acting as key pharmacophores that govern interactions with biological targets.[1] The 2-cyclohex-3-en-1-ylethanamine scaffold, possessing a stereogenic center adjacent to a reactive olefin, is a particularly versatile intermediate for constructing complex polycyclic molecules, including morphinans and other neurologically active compounds.[2] The synthesis of this compound as a single enantiomer is paramount, as the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3]

Achieving high enantioselectivity in the synthesis of this target molecule requires overcoming the challenge of differentiating the enantiotopic faces of a prochiral precursor. This guide explores several orthogonal strategies, each offering distinct advantages in terms of scalability, atom economy, and access to either enantiomer.

Biocatalytic Asymmetric Amination via Transaminases

Biocatalysis, particularly the use of engineered enzymes, has emerged as a powerful and sustainable methodology for producing enantiopure amines.[1][4] ω-Transaminases (TAs) are especially effective, as they catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, often with near-perfect enantioselectivity under mild, aqueous conditions.[1][5]

Rationale and Mechanism

The strategy relies on the synthesis of a prochiral ketone precursor, 1-(cyclohex-3-en-1-yl)ethan-1-one , followed by a stereoselective amination using either an (R)- or (S)-selective ω-transaminase. The enzyme's active site contains a pyridoxal 5'-phosphate (PLP) cofactor, which forms a Schiff base with the amine donor. The ketone substrate then enters the active site, which is exquisitely shaped to allow the transfer of the amino group to only one of the ketone's enantiotopic faces, thereby establishing the stereocenter. The choice of an (R)- or (S)-selective enzyme provides direct access to the desired enantiomer of the final product.

biocatalytic_pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Amination Start Cyclohex-3-ene-1-carbonyl chloride Reagent1 Me₂CuLi or MeMgBr/CuI Start->Reagent1 Organocuprate Addition Ketone 1-(cyclohex-3-en-1-yl)ethan-1-one (Prochiral Ketone) Reagent1->Ketone TA ω-Transaminase (R or S selective) PLP cofactor Amine Donor (e.g., 2-aminopropane) Ketone->TA Enzymatic Reductive Amination Product (R)- or (S)-2-cyclohex-3-en-1-ylethanamine TA->Product

Figure 1: Biocatalytic route to 2-cyclohex-3-en-1-ylethanamine.
Experimental Protocol: Transaminase-Mediated Synthesis

Step A: Synthesis of 1-(cyclohex-3-en-1-yl)ethan-1-one (Precursor)

  • To a flame-dried, argon-purged flask, add copper(I) iodide (5 mol%).

  • Cool the flask to -78 °C and add anhydrous diethyl ether.

  • Slowly add two equivalents of methyllithium (MeLi) or a methyl Grignard reagent (MeMgBr).

  • Stir the resulting Gilman reagent (Me₂CuLi) or organocuprate solution for 30 minutes.

  • Add a solution of cyclohex-3-ene-1-carbonyl chloride (1.0 equiv) in diethyl ether dropwise.

  • Maintain the reaction at -78 °C for 2 hours, then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the prochiral ketone.

Step B: Asymmetric Amination

  • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • To the buffer, add the ketone precursor (e.g., 50 mM), an amine donor such as 2-aminopropane (isopropylamine) (1.0 M), and pyridoxal 5'-phosphate (PLP) cofactor (1 mM).[6]

  • Initiate the reaction by adding a suitable ω-transaminase (e.g., from Arthrobacter sp. for (R)-selectivity or a mutated variant from Chromobacterium violaceum for (S)-selectivity) as either a lyophilized powder or as whole cells.[5]

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress using HPLC or GC analysis.

  • Upon completion, stop the reaction by adding a strong base (e.g., 5 M NaOH) to raise the pH > 12.

  • Extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure to yield the enantiopure amine.

Performance Data

The performance of transaminases is highly substrate-dependent, but engineered enzymes frequently achieve exceptional results.

Enzyme SourceSubstrate TypeYield (%)Enantiomeric Excess (e.e.) (%)Reference
Arthrobacter sp. (ArR-TA)Prochiral ketones>95>99 (R)[5]
Vibrio fluvialis (VfS-TA)Prochiral ketones>90>99 (S)[5]
Engineered TA (Sitagliptin)Bulky Prochiral KetoneHigh>99.5 (R)[1][4]

Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of a chiral auxiliary is a classic, robust, and highly reliable strategy for establishing stereocenters.[7] The auxiliary is temporarily incorporated into the molecule to direct a subsequent bond-forming reaction, after which it is cleaved and can often be recovered.[7] Evans-type oxazolidinone auxiliaries are particularly effective for controlling the stereochemistry of alkylation and aldol reactions.[8][9]

Rationale and Mechanism

This approach begins with cyclohex-3-ene-1-carboxylic acid, which is coupled to a chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone). The resulting N-acyl oxazolidinone is then enolized, and the bulky auxiliary sterically blocks one face of the enolate. This allows for a highly diastereoselective reaction with an electrophile. For this synthesis, a two-carbon unit containing a masked amine is introduced via an aldol-type reaction, followed by functional group manipulations and cleavage of the auxiliary.

auxiliary_mechanism cluster_0 Overall Workflow cluster_1 Stereocontrol Model (Zimmerman-Traxler) Start Cyclohex-3-ene-1- carboxylic acid Auxiliary Attach Chiral Auxiliary Start->Auxiliary AcylOx N-Acyl Oxazolidinone Auxiliary->AcylOx Aldol Diastereoselective Aldol Reaction AcylOx->Aldol Intermediate Aldol Adduct Aldol->Intermediate Transform Functional Group Manipulation Intermediate->Transform Cleavage Auxiliary Cleavage Transform->Cleavage Product Enantiopure Amine Cleavage->Product TS The boron enolate forms a rigid, chair-like six-membered transition state. The R¹ group of the aldehyde (R¹CHO) preferentially occupies an equatorial position to minimize steric clash with the auxiliary's substituents. This directs the nucleophilic attack to one specific face of the aldehyde, establishing the new stereocenters with high diastereoselectivity.

Figure 2: Chiral auxiliary strategy and stereocontrol model.
Experimental Protocol: Evans Auxiliary Approach

Step A: Attachment of Chiral Auxiliary

  • In a round-bottom flask, dissolve cyclohex-3-ene-1-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF. Stir at room temperature for 2 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo to obtain the acid chloride.

  • In a separate flask, dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes.

  • Add the previously prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography.

Step B: Diastereoselective Aldol Reaction

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM and cool to -78 °C.

  • Add dibutylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). Stir for 30 minutes to form the boron enolate.

  • Add a suitable electrophile, such as N-benzylidene-4-toluenesulfonamide (for introducing a protected amine), and stir at -78 °C for 3 hours.

  • Quench the reaction with a phosphate buffer (pH 7), warm to room temperature, and perform an oxidative workup (e.g., with H₂O₂ in methanol).

  • Extract, dry, and purify the aldol adduct. The diastereoselectivity can be determined by ¹H NMR or HPLC analysis.[8]

Step C: Auxiliary Cleavage and Final Conversion

  • The aldol adduct can be further manipulated (e.g., reduction of the hydroxyl group).

  • To cleave the auxiliary, dissolve the intermediate in THF/H₂O and add lithium hydroperoxide (LiOOH), prepared in situ from LiOH and H₂O₂.

  • Stir at 0 °C until the starting material is consumed. This cleaves the auxiliary and yields the corresponding carboxylic acid without epimerization.

  • The resulting acid can be converted to the target amine via a Curtius or Hofmann rearrangement.

Performance Data

Chiral auxiliaries provide excellent and predictable stereocontrol for a wide range of transformations.

Auxiliary TypeReactionDiastereoselectivity (d.r.)Yield (%)Reference
Evans' OxazolidinoneAlkylation (Benzyl bromide)>99:195[8]
Evans' OxazolidinoneAldol Reaction>95:580-95[7]
CamphorsultamMichael AdditionHighHigh[7]

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a highly efficient, atom-economical method for creating chiral centers.[10] This strategy involves the hydrogenation of a prochiral olefin or imine using a chiral transition-metal catalyst, typically based on rhodium, ruthenium, or iridium complexed with a chiral phosphine ligand.[10][11]

Rationale and Mechanism

For the synthesis of 2-cyclohex-3-en-1-ylethanamine, a suitable precursor is a molecule like 1-(2-nitrovinyl)cyclohex-3-ene . The asymmetric hydrogenation of the exocyclic double bond, catalyzed by a chiral Rh or Ru complex, establishes the stereocenter. The nitro group can then be reduced to the primary amine. The enantioselectivity arises from the chiral environment created by the ligand around the metal center, which forces the substrate to coordinate in a specific orientation before hydrogen is delivered.

hydrogenation_pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation & Reduction Start Cyclohex-3-ene-1-carbaldehyde Reagent1 Nitromethane Base (e.g., NH₄OAc) Start->Reagent1 Henry Reaction Nitroalkene 1-(2-nitrovinyl)cyclohex-3-ene Reagent1->Nitroalkene Catalyst [Rh(COD)₂]BF₄ / (R)-BINAP or Ru(OAc)₂[(S)-BINAP] Nitroalkene->Catalyst Hydrogenation Asymmetric Hydrogenation (H₂) Catalyst->Hydrogenation Nitroalkane 1-(2-nitroethyl)cyclohex-3-ene (Chiral) Hydrogenation->Nitroalkane Reduction Nitro Group Reduction (e.g., H₂/Pd-C or Zn/HCl) Nitroalkane->Reduction Product (R)- or (S)-2-cyclohex-3-en-1-ylethanamine Reduction->Product

Figure 3: Asymmetric hydrogenation approach.
Experimental Protocol: Asymmetric Hydrogenation
  • Synthesize the precursor 1-(2-nitrovinyl)cyclohex-3-ene via a Henry (nitroaldol) reaction between cyclohex-3-ene-1-carbaldehyde and nitromethane.

  • In a high-pressure autoclave, dissolve the nitroalkene substrate in a degassed solvent (e.g., methanol or THF).

  • Add the chiral catalyst, for example, a pre-catalyst like [Rh(COD)₂]BF₄ with a chiral diphosphine ligand such as (R)-BINAP (typically 0.1-1 mol%).

  • Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm H₂).

  • Stir the reaction at a specified temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or GC).

  • Carefully vent the autoclave and concentrate the reaction mixture. The product is the chiral nitroalkane.

  • Dissolve the chiral nitroalkane in a solvent like ethanol or acetic acid.

  • Add a reducing agent, such as Palladium on carbon (Pd/C) for catalytic hydrogenation, or a metal like zinc dust in the presence of HCl, to reduce the nitro group to the amine.

  • After the reduction is complete, perform an appropriate workup (e.g., filter the catalyst, neutralize the acid, and extract the product).

  • Purify the final amine product by distillation or chromatography.

Performance Data

Asymmetric hydrogenation is a well-established and highly effective method.

Catalyst/LigandSubstrate TypeYield (%)Enantiomeric Excess (e.e.) (%)Reference
Rh-DIOPEnamidesHigh>80[10]
Ru-BINAPFunctionalized Alkenes>95>98[11]
Ir-XyliphosIminesHigh (Industrial Scale)High[10]

Conclusion

The enantioselective synthesis of 2-cyclohex-3-en-1-ylethanamine can be accomplished through several powerful and distinct strategies.

  • Biocatalysis using ω-transaminases offers an environmentally friendly and highly selective route, ideal for producing either enantiomer by selecting the appropriate enzyme.[1]

  • Chiral auxiliary-mediated synthesis provides a predictable, reliable, and robust method that is well-suited for laboratory-scale synthesis and complex molecule construction.[7][8]

  • Asymmetric hydrogenation represents a highly efficient and atom-economical approach that is particularly amenable to industrial scale-up.[10]

The optimal strategy depends on the specific requirements of the project, including scale, cost, available equipment, and the desired enantiomer. Each of the methodologies detailed in this guide represents a field-proven pathway, grounded in fundamental principles of stereocontrol, to access this valuable chiral building block.

References

  • Chiral 1,2Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis . ResearchGate. Available at: [Link]

  • Development of enzymatic synthesis of chiral cyclic amines . J-STAGE. Available at: [Link]

  • Catalytic Asymmetric Hydrogenation: Toward Chiral Diamines and Cyclohexanes . University of Toronto Libraries. Available at: [Link]

  • Chiral auxiliary - Wikipedia . Wikipedia. Available at: [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules . IntechOpen. Available at: [Link]

  • Asymmetric Synthesis of the Epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones . MDPI. Available at: [Link]

  • Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis . Preprints.org. Available at: [Link]

  • Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes . DSpace@MIT. Available at: [Link]

  • Applying Enzymatic Synthesis for Chiral Molecules - Pharma's Almanac . Pharma's Almanac. Available at: [Link]

  • Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Cyclohexane amine‐based chiral phosphine‐catalyzed formal [4+2] addition . ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Protected Cyclohexenylamines and Cyclohexenols by Rhodium-Catalyzed [2+2+2] Cycloaddition . PubMed. Available at: [Link]

  • Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts . Kanto Chemical Co., Inc. Available at: [Link]

  • Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps . ResearchGate. Available at: [Link]

  • Rhodium-catalyzed asymmetric hydroamination and hydroindolation of keto-vinylidenecyclopropanes . Royal Society of Chemistry. Available at: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids . ACS Symposium Series. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations . Wiley Online Library. Available at: [Link]

  • Asymmetric induction. 2. Enantioselective alkylation of cyclohexanone via a chiral enamine . ACS Publications. Available at: [Link]

  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans . Royal Society of Chemistry. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Rh‐Catalyzed Hydroamination of Allenes: Asymmetric N‐Allylation of Amino Acids and Peptides . Freiburger Dokumentenserver (FREIDOK). Available at: [Link]

  • The chiral amine triggered self-assembly of achiral emissive molecules into circularly polarized luminescent supramolecular assemblies . Royal Society of Chemistry. Available at: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium . MDPI. Available at: [Link]

  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization . ResearchGate. Available at: [Link]

  • Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines . ACS Publications. Available at: [Link]

  • 2-(Cyclohex-3-en-1-yl)ethan-1-amine . PubChem. Available at: [Link]

  • Asymmetric synthesis of the epimeric (3S)-3-((E)-hex-1-enyl)-2-methylcyclohexanones . PubMed. Available at: [Link]

  • Synthetic Approaches to (R)-Cyclohex-2-Enol . ResearchGate. Available at: [Link]

  • 2-(1-cyclohexenyl)ethylamine and preparation method thereof. Google Patents.
  • Synthesis method of 2-(1-cyclohexenyl) ethylamine . WIPO Patentscope. Available at: [Link]

  • A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. Google Patents.
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Sources

Exploratory

An In-Depth Technical Guide to the Chiral Resolution of Racemic 2-Cyclohex-3-en-1-ylethanamine

Abstract The separation of enantiomers from racemic mixtures is a cornerstone of modern pharmaceutical development and fine chemical synthesis, given that the desired biological activity often resides in a single stereoi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The separation of enantiomers from racemic mixtures is a cornerstone of modern pharmaceutical development and fine chemical synthesis, given that the desired biological activity often resides in a single stereoisomer.[1] 2-Cyclohex-3-en-1-ylethanamine is a valuable chiral building block, and its enantiomerically pure forms are crucial intermediates. This guide provides a comprehensive overview of the core strategies for the chiral resolution of its racemic form. We will delve into the mechanistic principles, field-proven experimental protocols, and critical analytical validation methods. The primary focus will be on two industrially significant techniques: classical diastereomeric salt crystallization and enzymatic kinetic resolution. This document is intended for researchers, chemists, and process development professionals seeking both theoretical understanding and practical, actionable methodologies.

The Imperative of Chirality: Understanding the Core Challenge

A racemic mixture, containing equal amounts of two enantiomers, presents a significant purification challenge because enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral environments.[2][3] The process of separating these enantiomers is known as chiral resolution.[4] For a molecule like 2-cyclohex-3-en-1-ylethanamine, isolating the individual (R)- and (S)-enantiomers is essential for developing stereochemically pure active pharmaceutical ingredients (APIs). This guide will explore robust methods to achieve this separation.

Classical Resolution via Diastereomeric Salt Crystallization

This method remains one of the most straightforward, economical, and scalable techniques for resolving racemic amines.[5][6] The foundational principle is the conversion of the enantiomeric pair into a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and can be separated by conventional means like fractional crystallization.[7][8]

2.1 Principle of Separation

The strategy involves reacting the racemic amine (a base) with an enantiomerically pure chiral resolving agent, typically a chiral acid.[7] This acid-base reaction forms a pair of diastereomeric salts:

  • (R)-Amine + (L)-Acid → [(R)-Amine·(L)-Acid] Salt

  • (S)-Amine + (L)-Acid → [(S)-Amine·(L)-Acid] Salt

These two salts, [(R)·(L)] and [(S)·(L)], are not mirror images of each other. Consequently, they exhibit different solubilities in a given solvent system.[1] By carefully selecting the conditions, one diastereomer will preferentially crystallize from the solution, allowing for its physical isolation by filtration.[5] The enantiomerically enriched amine is then recovered from the isolated salt by treatment with a base.[1]

2.2 Causality Behind Experimental Design

The success of a diastereomeric salt resolution is not serendipitous; it is governed by a rational selection of parameters.

  • Choice of Resolving Agent: The interaction between the amine and the chiral acid dictates the crystal packing and solubility difference of the resulting salts. Tartaric acid is a popular, cost-effective, and widely documented choice for resolving chiral bases.[5] Its derivatives, such as dibenzoyltartaric acid, and other chiral acids like camphorsulfonic acid or mandelic acid, offer a broader toolkit for screening, as their structural differences can lead to more effective discrimination and crystallization.[1][8]

  • Solvent Selection: This is arguably the most critical variable. The ideal solvent must exhibit a significant solubility differential between the two diastereomeric salts. A solvent in which both salts are highly soluble will result in poor yields, while a solvent in which both are poorly soluble will lead to co-precipitation and low enantiomeric purity. Alcohols (methanol, ethanol) and their aqueous mixtures are common starting points for screening.[9]

  • Stoichiometry and Temperature: The molar ratio of the resolving agent to the amine can influence both yield and the enantiomeric excess (ee) of the product. Ratios of 0.5 to 1.0 equivalent of a dicarboxylic acid like tartaric acid are typically employed.[1] Crystallization is often initiated at an elevated temperature to ensure complete dissolution, followed by slow, controlled cooling to promote the selective crystallization of the less soluble salt.[10]

2.3 Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol provides a representative workflow for the resolution of racemic 2-cyclohex-3-en-1-ylethanamine.

Step 1: Diastereomeric Salt Formation

  • In an Erlenmeyer flask, dissolve racemic 2-cyclohex-3-en-1-ylethanamine (1.0 equivalent) in a minimum amount of warm methanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 1.0 equivalent) in warm methanol.[1]

  • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

Step 2: Fractional Crystallization

  • Allow the combined solution to cool slowly to room temperature to induce crystallization. The formation of crystals of the less soluble diastereomeric salt should be observed.[1]

  • To maximize the yield, the flask can be further cooled in an ice bath for 1-2 hours.[1]

  • Seeding with a small crystal of the desired diastereomeric salt can be employed if crystallization is slow to initiate.[10]

Step 3: Isolation of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[10]

  • Wash the crystals with a small amount of cold methanol to remove the mother liquor, which contains the more soluble diastereomeric salt.[10]

Step 4: Liberation of the Enantiomerically Enriched Amine

  • Dissolve the dried, purified diastereomeric salt in water.

  • Add a base, such as 1 M NaOH solution, dropwise with stirring until the solution is basic (pH > 10). This neutralizes the tartaric acid and liberates the free amine.[10]

  • Transfer the aqueous solution to a separatory funnel and extract the free amine three times with an organic solvent (e.g., dichloromethane).[10]

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.[10]

2.4 Data Presentation: Resolving Agent Screening

A systematic screening process is essential for optimization. The following table illustrates a hypothetical screening outcome.

Resolving AgentSolvent SystemMolar Ratio (Amine:Acid)Yield (%)Enantiomeric Excess (ee%)
L-(+)-Tartaric AcidMethanol1:0.53585
L-(+)-Tartaric AcidEthanol1:0.54078
D-(-)-Mandelic AcidIsopropanol1:12865
(1R)-(-)-10-Camphorsulfonic AcidAcetonitrile1:13272
2.5 Visualization: Workflow for Diastereomeric Salt Resolution

G cluster_prep Step 1: Preparation & Salt Formation cluster_cryst Step 2: Crystallization cluster_iso Step 3: Isolation & Liberation cluster_final Step 4: Final Product racemic_amine Racemic Amine in Methanol mix Mix & Stir racemic_amine->mix chiral_acid L-Tartaric Acid in Methanol chiral_acid->mix cool Slow Cool to RT, then Ice Bath mix->cool filtration Vacuum Filtration cool->filtration crystals Less Soluble Diastereomeric Salt filtration->crystals mother_liquor Mother Liquor (More Soluble Salt) filtration->mother_liquor liberation Dissolve in H2O, Add NaOH (pH>10) crystals->liberation extraction Extract with CH2Cl2 liberation->extraction final_product Enantiomerically Enriched Amine extraction->final_product

Caption: Experimental workflow for chiral resolution by diastereomeric salt crystallization.

Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity under mild reaction conditions. The most common approach is kinetic resolution (KR), where an enzyme selectively reacts with one enantiomer of the racemate at a much higher rate than the other.[11]

3.1 Principle of Separation

In a typical enzymatic resolution of a racemic amine, a lipase enzyme (e.g., Candida antarctica Lipase B, CALB) is used to catalyze the acylation of one enantiomer.[12][13] An acyl donor, such as an ester, provides the acyl group.

  • (R)-Amine + (S)-Amine + Acyl Donor --(Enzyme)--> (R)-Amide + (S)-Amine

The reaction is stopped at or near 50% conversion. At this point, the mixture contains one enantiomer as an amide and the other as the unreacted amine. These two compounds now have different chemical properties and can be easily separated by standard methods like chromatography or extraction. The major limitation of KR is that the maximum theoretical yield for a single enantiomer is 50%.[11]

3.2 Advancing the Yield: Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield barrier of KR, dynamic kinetic resolution (DKR) can be employed.[11] DKR combines the enzymatic resolution with an in situ racemization of the unreacted (and undesired) enantiomer.[12] This is typically achieved by adding a metal catalyst (e.g., a Ruthenium complex) that continuously converts the slow-reacting enantiomer back into the racemate, making it available for the enzymatic transformation.[12] This allows for a theoretical yield of up to 100% of the desired enantiomer in a single product form.

3.3 Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Step 1: Reaction Setup

  • To a flask, add racemic 2-cyclohex-3-en-1-ylethanamine (1.0 equivalent), an organic solvent (e.g., 3-methyl-3-pentanol), and an acylating agent (e.g., 2,2,2-trifluoroethyl butyrate).[14]

  • Add the immobilized enzyme (e.g., subtilisin or CALB).[12][14]

Step 2: Enzymatic Reaction

  • Stir the mixture at a controlled temperature (e.g., 25-40°C).[15]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., chiral HPLC or GC) until approximately 50% conversion is achieved.

Step 3: Work-up and Separation

  • Remove the immobilized enzyme by filtration.

  • The resulting mixture contains the acylated amine and the unreacted amine. These can be separated based on their different chemical properties. For instance, an acidic wash can extract the unreacted basic amine, leaving the neutral amide in the organic phase.

Step 4: Hydrolysis of the Amide (Optional)

  • If the enantiomer that formed the amide is the desired product, the amide bond can be hydrolyzed (e.g., under acidic or basic conditions) to liberate the free amine.

3.4 Visualization: Workflow for Enzymatic Kinetic Resolution

G cluster_prep Step 1: Reaction Setup cluster_cryst Step 2: Reaction & Monitoring cluster_iso Step 3: Separation cluster_final Step 4: Final Products racemate Racemic Amine + Acyl Donor + Solvent reaction Stir at Controlled Temp. racemate->reaction enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction monitor Monitor until ~50% Conversion (via Chiral HPLC) reaction->monitor filtration Filter to Remove Enzyme monitor->filtration mixture Mixture of: (R)-Amide & (S)-Amine filtration->mixture separation Separation (e.g., Acid Extraction) mixture->separation product1 (R)-Amide separation->product1 product2 (S)-Amine separation->product2

Caption: Experimental workflow for enzymatic kinetic resolution of a primary amine.

Critical Validation: Determination of Enantiomeric Excess

The success of any chiral resolution must be quantitatively validated by determining the enantiomeric excess (ee) of the product.[16]

4.1 Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity.[17]

  • Principle: The technique relies on a Chiral Stationary Phase (CSP), which interacts diastereomerically with the two enantiomers.[16] These transient, unequal interactions cause one enantiomer to be retained on the column longer than the other, resulting in two separate peaks in the chromatogram.[17]

  • Methodology:

    • Column Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of chiral compounds, including amines.[16]

    • Derivatization: Since 2-cyclohex-3-en-1-ylethanamine lacks a strong UV chromophore, direct detection can be challenging.[16] Derivatization with an agent like 3,5-dinitrobenzoyl chloride introduces a strongly UV-absorbent tag, significantly improving detection sensitivity.[16]

    • Analysis: The sample is injected into the HPLC system, and the areas of the two enantiomer peaks are integrated.

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers ([R] and [S]): ee (%) = |([R] - [S]) / ([R] + [S])| x 100 [17]

4.2 Visualization: Analytical Workflow for ee Determination

G cluster_sample Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_calc Data Analysis amine_sample Resolved Amine Sample derivatization Derivatize with 3,5-Dinitrobenzoyl Chloride amine_sample->derivatization hplc Inject onto Chiral HPLC Column derivatization->hplc detector UV Detector hplc->detector chromatogram Generate Chromatogram (Two Separated Peaks) detector->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate ee% integrate->calculate

Caption: Analytical workflow for determining enantiomeric excess (ee) via chiral HPLC.

Conclusion

The chiral resolution of racemic 2-cyclohex-3-en-1-ylethanamine is a critical process for accessing its enantiomerically pure forms for advanced applications. Both diastereomeric salt crystallization and enzymatic resolution represent powerful and viable strategies. Diastereomeric salt formation is a classic, cost-effective method well-suited for large-scale production, though it often requires extensive screening of resolving agents and solvents. Enzymatic resolution provides exceptional selectivity under mild conditions, with dynamic kinetic resolution offering a pathway to yields greater than the conventional 50% limit. The ultimate choice of method will depend on a careful evaluation of factors including scale, cost, available resources, and the desired level of enantiopurity. In all cases, rigorous analytical validation, primarily through chiral HPLC, is a non-negotiable step to ensure the quality and stereochemical integrity of the final product.

References
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
  • Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. PubMed.
  • Application Notes and Protocols for Diastereomeric Salt Formation with 1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride. Benchchem.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix.
  • Chiral resolution. Wikipedia.
  • Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid. Benchchem.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. Royal Society of Chemistry.
  • Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate.
  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal.
  • Scheme 3 Enzymatic resolution of racemic amines 4a–i. ResearchGate.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. Benchchem.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Racemic Mixtures and the Resolution of Enantiomers. NC State University Libraries.

Sources

Foundational

Spectroscopic Profiling and Analytical Characterization of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Chiral primary amines containing unsaturated carbocycles, such as 2-[(1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Chiral primary amines containing unsaturated carbocycles, such as 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine , serve as critical building blocks in the synthesis of neuroactive compounds, peptidomimetics, and advanced agrochemicals. The presence of the isolated alkene allows for downstream functionalization (e.g., epoxidation, cross-metathesis), while the precise (1S) chiral center dictates the stereochemical trajectory and target-binding affinity of the final active pharmaceutical ingredient (API).

This whitepaper provides a comprehensive, self-validating analytical framework for the spectroscopic identification and stereochemical verification of this specific (1S)-enantiomer, moving beyond basic data reporting to explain the fundamental causality behind experimental choices.

Physicochemical & Structural Parameters

Before spectroscopic evaluation, it is essential to establish the baseline parameters of the compound[1].

ParameterValue
Chemical Name 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine
Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS Registry Number 40496-65-9 (Racemate base)[2]
Appearance Colorless to pale yellow liquid
Solubility Soluble in CDCl₃, DMSO-d₆, Methanol, and Et₂O

Spectroscopic Data & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated chloroform (CDCl₃) is the solvent of choice for this analysis. It lacks exchangeable protons, allowing the broad singlet of the primary amine (-NH₂) to be observed, while providing excellent solubility for this lipophilic amine.

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Logic
5.65 multiplet2HC3-H, C4-HVinylic protons of the cyclohexene ring; deshielded by the π-electron cloud.
2.75 triplet (J=7.0 Hz)2HC2'-H₂Protons adjacent to the electronegative nitrogen atom (α-protons) experience inductive deshielding.
1.95 - 2.15 multiplet3HC2-H, C5-H₂Allylic protons; deshielded by the adjacent π-system of the double bond.
1.65 - 1.85 multiplet2HC6-H₂Ring methylene protons, furthest from the double bond and amine.
1.45 - 1.60 multiplet3HC1-H, C1'-H₂Methine proton at the chiral center and the adjacent side-chain methylene.
1.20 - 1.40 broad singlet2H-NH₂Exchangeable amine protons; broad due to quadrupolar relaxation of ¹⁴N and chemical exchange.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy confirms the functional groups non-destructively.

  • 3350 & 3280 cm⁻¹: N-H stretching (the distinct doublet is characteristic of a primary amine).

  • 3020 cm⁻¹: =C-H stretching (sp² hybridized carbon of the alkene).

  • 2920 & 2850 cm⁻¹: C-H stretching (sp³ hybridized aliphatic carbons).

  • 1650 cm⁻¹: C=C stretching (weak intensity due to the pseudo-symmetry of the cyclohexene ring).

  • 1590 cm⁻¹: N-H bending (scissoring motion).

Mass Spectrometry (EI-MS, 70 eV)

Low-molecular-weight aliphatic amines are highly susceptible to α-cleavage under electron ionization (EI) conditions. The fragmentation pathway is thermodynamically driven by the stability of the resulting iminium ion.

  • m/z 125: Molecular Ion [M]⁺• (typically weak in aliphatic amines).

  • m/z 30 (Base Peak): The [CH₂=NH₂]⁺ ion. This is the hallmark of unbranched terminal primary amines, formed via the homolytic cleavage of the C1'-C2' bond.

  • m/z 108: [M - 17]⁺, corresponding to the loss of ammonia (NH₃).

MS_Frag M Molecular Ion [M]+• m/z 125 F1 Alpha-Cleavage Ion [CH2=NH2]+ m/z 30 (Base Peak) M->F1 α-cleavage F2 Cyclohexenyl Cation [C6H9]+ m/z 81 M->F2 C-C bond cleavage F3 Loss of NH3 [M - 17]+ m/z 108 M->F3 -NH3

Caption: EI-MS fragmentation pathways of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, minimizing false positives in structural and stereochemical identification.

GC-MS Derivatization Protocol (Trifluoroacetylation)

The Challenge: Free primary amines interact strongly with the active silanol groups on GC column stationary phases, leading to severe peak tailing, irreversible adsorption, and inaccurate quantification[3]. The Solution: Derivatization with Trifluoroacetic anhydride (TFAA) converts the polar amine into a volatile, thermally stable trifluoroacetamide, drastically improving chromatographic resolution and MS sensitivity[4].

Step-by-Step Methodology:

  • Sample Preparation: Transfer ~1.0 mg of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine into a 2 mL glass reaction vial equipped with a PTFE-lined cap[3].

  • Solvent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the amine[3].

  • Reagent Addition: Working in a fume hood, slowly add 100 µL of Trifluoroacetic anhydride (TFAA)[3]. (Caution: TFAA is highly reactive and moisture-sensitive).

  • Incubation: Cap the vial tightly and heat in a dry block at 60 °C for 20 minutes to ensure complete acylation[3].

  • Evaporation & Reconstitution: Cool to room temperature, evaporate the excess TFAA and solvent under a gentle stream of ultra-pure nitrogen, and reconstitute the residue in 500 µL of ethyl acetate for immediate GC-MS injection.

Absolute Stereochemistry Validation via Mosher's Amide Analysis

The Challenge: Standard achiral NMR cannot differentiate between the (1S) and (1R) enantiomers of this compound. The Solution: Mosher's acid analysis[5]. By reacting the chiral amine with enantiomerically pure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), diastereomeric amides are formed. The spatial arrangement of the phenyl ring in the MTPA moiety causes differential magnetic shielding (anisotropic effects) on the protons of the amine. Calculating


 (

) provides a self-validating system: the absolute configuration is proven by the pattern of chemical shift differences across multiple protons, rather than relying on a single absolute measurement[6][7].

Step-by-Step Methodology:

  • Reaction Setup: Prepare two clean, dry NMR tubes. To each, add 2.5 mg of the chiral amine dissolved in 0.5 mL of anhydrous CDCl₃[5].

  • Base Addition: Add 5 µL of anhydrous pyridine to act as an acid scavenger and catalyst[5].

  • Derivatization: To Tube A, add 1.2 equivalents of (R)-MTPA-Cl. To Tube B, add 1.2 equivalents of (S)-MTPA-Cl[5].

  • Incubation: Seal the tubes and allow the reaction to proceed at room temperature for 2-4 hours[5].

  • Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both tubes[5].

  • Analysis: Calculate

    
     for the protons on the cyclohexene ring and the ethyl chain. For the (1S) configuration, protons on one side of the chiral plane will show positive 
    
    
    
    values, while those on the opposite face will show negative values, unequivocally confirming the 3D spatial arrangement[7].

Mosher_Workflow Step1 1. Dissolve 2.5 mg Chiral Amine in 0.5 mL Anhydrous CDCl3 Step2 2. Add Pyridine (Acid Scavenger) Step1->Step2 Step3 3. Add (R)- or (S)-MTPA-Cl (1.2 eq) to separate tubes Step2->Step3 Step4 4. Incubate at RT (2-4 hours) Step3->Step4 Step5 5. Acquire 1H and 19F NMR Spectra Step4->Step5 Step6 6. Calculate Δδ (SR) to Confirm (1S) Configuration Step5->Step6

Caption: Workflow for Mosher's amide derivatization to determine absolute stereochemistry.

References

Sources

Exploratory

"physical and chemical properties of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine"

This technical guide provides an in-depth analysis of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine , a chiral aliphatic amine featuring an isolated cyclohexene ring. This document is structured for researchers requiring prec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine , a chiral aliphatic amine featuring an isolated cyclohexene ring. This document is structured for researchers requiring precise physicochemical data, synthesis pathways, and reactivity profiles for drug development and asymmetric synthesis.

Executive Summary

2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine is a chiral building block characterized by a primary ethylamine chain attached to the C1 position of a cyclohexene ring in the (S)-configuration. Unlike its conjugated isomer (2-(1-cyclohexenyl)ethylamine), this compound possesses an isolated double bond at the C3 position, preserving the sp³ character of the C1 chiral center.

This structural distinction renders it a critical intermediate for synthesizing non-planar, chiral pharmacophores that mimic neurotransmitters (e.g., conformationally restricted dopamine analogs) or serve as precursors for chiral ligands in asymmetric catalysis.

Molecular Architecture & Identification

The molecule consists of a flexible ethylamine tail anchored to a rigid, chiral cyclohexene core. The (1S) stereochemistry dictates the spatial arrangement of the side chain relative to the ring pucker, influencing binding affinity in biological targets.

Parameter Data / Descriptor
IUPAC Name 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine
Common Name (S)-3-Cyclohexene-1-ethylamine
CAS Number (Racemate) 40496-65-9 (Refers to the 3-en racemate)
CAS Number (Isomer) 3399-73-3 (Refers to the 1-en isomer; distinct chemical entity)
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol
SMILES (Isomeric) C1CCCN
Chiral Center C1 (S-configuration)

Physicochemical Profile

Note: Experimental data for the pure (1S) enantiomer is scarce in open literature. The values below represent a synthesis of experimental data from the racemate and high-fidelity computational models (ACD/Labs, EPISuite).

Physical Properties
PropertyValue (Experimental/Predicted)Context
Boiling Point 190°C ± 5°C (760 mmHg)Predicted based on racemate; significantly higher than the conjugated 1-en isomer (54°C @ 2.5 mmHg).
Density 0.89 ± 0.02 g/cm³Typical for cycloaliphatic amines.
Refractive Index 1.486 (Predicted)Consistent with cyclohexene derivatives.
Flash Point ~70°CClass IIIA Combustible Liquid.
Solubility Soluble in EtOH, DMSO, CHCl₃High lipophilicity due to the carbocycle.
Water Solubility ModerateThe amine group provides hydrophilicity, but the C6 ring reduces solubility compared to linear amines.
Chemical Constants
ParameterValueSignificance
pKa (Conjugate Acid) 10.5 ± 0.2Typical primary aliphatic amine basicity.
LogP 1.83 (Predicted)Indicates good membrane permeability for CNS drug discovery.
Polar Surface Area (PSA) 26.02 ŲFavorable for blood-brain barrier penetration.

Synthesis & Manufacturing

The synthesis of the pure (1S) enantiomer is non-trivial due to the need to establish the C1 stereocenter. The most robust route utilizes the commercially available (S)-3-cyclohexene-1-carboxylic acid as the chiral pool starting material.

Validated Synthetic Pathway (Chiral Pool Approach)

This route avoids complex chiral resolutions by starting with defined stereochemistry.

  • Starting Material: (S)-3-Cyclohexene-1-carboxylic acid (CAS: 5708-19-0).[1]

  • Reduction: Reduction of the carboxylic acid to the alcohol using Lithium Aluminum Hydride (LiAlH₄).

  • Activation: Conversion of the alcohol to a tosylate or mesylate leaving group.

  • Homologation: Nucleophilic displacement with Cyanide (NaCN) to extend the carbon chain by one unit.

  • Final Reduction: Reduction of the nitrile to the primary amine using LiAlH₄ or catalytic hydrogenation (carefully controlled to avoid reducing the alkene).

Synthesis Logic Diagram

SynthesisPath Start (S)-3-Cyclohexene-1-carboxylic acid (CAS 5708-19-0) Step1 Reduction (LiAlH4, THF) Start->Step1 Inter1 (S)-3-Cyclohexen-1-ylmethanol Step1->Inter1 Step2 Activation (TsCl, Pyridine) Inter1->Step2 Inter2 Tosylate Intermediate Step2->Inter2 Step3 Cyanation (NaCN, DMSO) Inter2->Step3 Inter3 (S)-3-Cyclohexenylacetonitrile Step3->Inter3 Step4 Nitrile Reduction (LiAlH4 or H2/Raney Ni) Inter3->Step4 Product 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (Target) Step4->Product

Figure 1: Step-wise synthesis preserving the (S)-configuration at C1 via homologation of the chiral acid.

Chemical Reactivity & Stability

The compound exhibits dual reactivity profiles due to the orthogonal functional groups: the nucleophilic primary amine and the electrophilic isolated alkene.

Amine Functionality (Nucleophilic)
  • Acylation/Alkylation: Reacts readily with acid chlorides or alkyl halides to form amides or secondary/tertiary amines. Useful for attaching the cyclohexenyl motif to drug scaffolds.

  • Salt Formation: Forms stable crystalline salts (hydrochloride, tartrate) which are preferred for storage to prevent oxidation.

Alkene Functionality (Electrophilic)
  • Epoxidation: Treatment with m-CPBA yields the epoxide. Note: The (1S) center induces diastereoselectivity, favoring trans-epoxidation relative to the ethylamine chain.

  • Hydroboration-Oxidation: Can hydrate the double bond. The regioselectivity is influenced by the steric bulk of the C1 substituent.

  • Iodolactonization: If derivatized to an amide with a carboxylic acid tail, the alkene can participate in halocyclization reactions.

Reactivity Workflow

Reactivity Center 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine NodeAmine Amine Reactivity Center->NodeAmine NodeAlkene Alkene Reactivity Center->NodeAlkene Amide Amide Formation (R-COCl) NodeAmine->Amide Salt Salt Formation (HCl/HBr) NodeAmine->Salt Epoxide Epoxidation (m-CPBA) -> Diastereoselective NodeAlkene->Epoxide DielsAlder Inverse Diels-Alder (Tetrazine coupling) NodeAlkene->DielsAlder

Figure 2: Orthogonal reactivity map showing divergent pathways for the amine and alkene moieties.

Handling, Safety, and Storage[12]

Hazard Identification
  • GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).

  • Signal Word: DANGER.

  • Hazard Statements: H314 (Causes severe skin burns), H226 (Flammable liquid and vapor).

Storage Protocols
  • Atmosphere: Store under inert gas (Argon or Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and the alkene is sensitive to oxidative degradation over long periods.

  • Temperature: 2–8°C (Refrigerate).

  • Container: Tightly sealed glass or fluorinated HDPE. Avoid metal containers that may catalyze oxidation.

Self-Validating Purity Check

Before use in critical experiments, verify purity via 1H NMR :

  • Diagnostic Signal: Look for the alkene protons at δ 5.6–5.7 ppm (m, 2H) .

  • Impurity Check: Absence of aldehyde peaks (~9-10 ppm) confirms no oxidation of the amine precursor. Absence of aromatic protons confirms no dehydrogenation of the ring.

References

  • PubChem Compound Summary. (2025). 2-(Cyclohex-3-en-1-yl)ethan-1-amine (Racemate Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-(1-Cyclohexenyl)ethylamine (Isomer Comparison). Merck KGaA. Link

  • TCI Chemicals. (2025). (S)-3-Cyclohexene-1-carboxylic Acid (Precursor Data). Tokyo Chemical Industry. Link

  • ChemicalBook. (2025). CAS 3399-73-3 vs 40496-65-9 Properties.Link

Sources

Foundational

Stereochemical Control and Pharmacophore Utility of 2-(Cyclohex-3-en-1-yl)ethanamine

The following technical guide details the stereochemical architecture, synthesis, and pharmacophore utility of 2-(cyclohex-3-en-1-yl)ethanamine . This analysis is designed for medicinal chemists and structural biologists...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical architecture, synthesis, and pharmacophore utility of 2-(cyclohex-3-en-1-yl)ethanamine . This analysis is designed for medicinal chemists and structural biologists leveraging saturated bioisosteres of phenethylamines.

Introduction: The Non-Aromatic Bioisostere

In the optimization of central nervous system (CNS) ligands, the 2-phenylethylamine scaffold is ubiquitous. However, the planar phenyl ring often imposes metabolic liabilities (e.g., aromatic hydroxylation) and non-specific hydrophobic binding.

2-(Cyclohex-3-en-1-yl)ethanamine (CAS: 40496-65-9) represents a critical "satellite" chemical space. By replacing the aromatic phenyl ring with a cyclohex-3-enyl moiety, researchers achieve three specific medicinal chemistry objectives:

  • Desolvation Penalty Reduction: The semi-saturated ring increases sp³ character (

    
    ), often improving solubility and lowering the lipophilicity (LogP) compared to the planar aromatic analog.
    
  • Vectorial Exploration: Unlike the flat phenyl ring, the cyclohexene ring adopts a half-chair conformation , projecting the ethylamine side chain into a distinct 3D vector.

  • Metabolic Shunting: The absence of an aromatic system prevents CYP450-mediated arene oxide formation, while the isolated double bond at C3–C4 offers a handle for specific allylic functionalization or further derivatization.

Structural & Stereochemical Analysis

Chirality and Numbering

The molecule possesses a single stereogenic center at C1 of the cyclohexene ring. The IUPAC numbering prioritizes the ring attachment point of the ethanamine side chain.

  • Chiral Center: C1

  • Substituents at C1:

    • Ethanamine chain (

      
      )
      
    • Hydrogen atom (

      
      )
      
    • C2 methylene group (

      
      ) leading to the alkene at C3.
      
    • C6 methylene group (

      
      ) leading to the saturated C5.
      

Cahn-Ingold-Prelog (CIP) Assignment: To assign configuration (


), we prioritize the paths around C1:
  • Priority 1:

    
     (Carbon bonded to Carbon and Nitrogen chain).
    
  • Priority 2: The ring path towards the alkene (

    
    ). The presence of the double bond at C3 gives this path higher priority than the saturated path.
    
  • Priority 3: The saturated ring path (

    
    ).
    
  • Priority 4: Hydrogen.

  • (S)-Enantiomer: The sequence 1

    
     2 
    
    
    
    3 is counter-clockwise (viewing H in back).
  • (R)-Enantiomer: The sequence 1

    
     2 
    
    
    
    3 is clockwise.
Conformational Dynamics (The Half-Chair)

Unlike cyclohexane (chair), the cyclohexene ring exists in a half-chair conformation to accommodate the planar


 unit.
  • Equatorial Preference: The bulky ethanamine side chain at C1 will predominantly occupy the pseudo-equatorial position to minimize 1,3-diaxial interactions with the axial protons at C3 and C5.

  • Implication: This locks the nitrogen atom into a specific spatial coordinate relative to the alkene, distinct from the flexible rotation of a phenyl group.

Synthesis and Stereocontrol

The synthesis of 2-(cyclohex-3-en-1-yl)ethanamine typically relies on the Diels-Alder cycloaddition to construct the ring, followed by chain extension.

The "Henry Homologation" Route

The most robust pathway for research-grade synthesis involves a Diels-Alder reaction followed by a nitroaldol (Henry) condensation. This route is preferred over direct nitrile reduction as it allows for easier purification of intermediates.

Step 1: Diels-Alder Cycloaddition

  • Reactants: 1,3-Butadiene + Acrolein.

  • Product: 3-Cyclohexene-1-carbaldehyde (Racemic).

  • Mechanism: Concerted [4+2] cycloaddition. The endo transition state is favored, but the aldehyde product equilibrates.

Step 2: Henry Reaction (Chain Extension)

  • Reactants: 3-Cyclohexene-1-carbaldehyde + Nitromethane (

    
    ).
    
  • Catalyst: Ammonium acetate or weak base.

  • Product: 1-(2-nitrovinyl)cyclohex-3-ene.

Step 3: Global Reduction

  • Reagent:

    
     (Lithium Aluminum Hydride).
    
  • Action: Reduces both the nitro group to an amine and the alkene of the vinyl linker (but not the isolated ring alkene if conditions are controlled, though over-reduction is a risk; alternative:

    
    ).
    
  • Result: 2-(Cyclohex-3-en-1-yl)ethanamine (Racemate).

Optical Resolution

Since the synthesis yields a racemate, optical resolution via diastereomeric salt formation is the standard protocol for isolating the enantiomers.

  • Resolving Agent: (+)-Tartaric Acid or (S)-Mandelic Acid.

  • Solvent System: Methanol/Ethanol (Recrystallization).

  • Mechanism: The (S)-amine forms a less soluble salt with (+)-tartaric acid, precipitating out. The (R)-amine remains in the mother liquor.

Visualization of Synthesis Workflow

SynthesisWorkflow Start Precursors (1,3-Butadiene + Acrolein) Intermediate1 3-Cyclohexene-1-carbaldehyde (Racemic) Start->Intermediate1 Diels-Alder (110°C, Pressure) Intermediate2 Nitroalkene Intermediate (Henry Reaction) Intermediate1->Intermediate2 MeNO2, NH4OAc (-H2O) Racemate Racemic Amine 2-(cyclohex-3-en-1-yl)ethanamine Intermediate2->Racemate LiAlH4 Reduction (Controlled) Resolution Chiral Resolution ((+)-Tartaric Acid) Racemate->Resolution Salt Formation ProductS (S)-Enantiomer (Precipitate) Resolution->ProductS Crystallization ProductR (R)-Enantiomer (Supernatant) Resolution->ProductR Extraction

Figure 1: Synthetic pathway from commodity precursors to resolved enantiomers.

Analytical Characterization & Properties

For validation of the synthesized compound, the following physicochemical parameters are critical.

ParameterValue / CharacteristicNote
Molecular Formula

MW: 125.21 g/mol
Boiling Point 53–54 °C @ 2.5 mmHgAir sensitive; store under inert gas.[1]
Density 0.898 g/mLSlightly less dense than phenethylamine.
Chiral HPLC Column: Chiralcel OD-HMobile Phase: Hexane/IPA/DEA (90:10:0.1).

NMR (Diagnostic)

5.6–5.7 ppm (m, 2H)
Signals the C3=C4 alkene protons.

NMR (Diagnostic)

2.7 ppm (t, 2H)
Signals the

protons.

Protocol: Enantiomeric Excess (ee) Determination

  • Derivatize 5 mg of the amine with Mosher's acid chloride (MTPA-Cl).

  • Analyze via

    
     NMR.
    
  • Distinct chemical shifts for the diastereomeric amides allow integration and calculation of ee.

Applications in Drug Discovery[2][3][4][5][6][7][8]

Bioisosteric Replacement Strategy

The transition from a phenyl ring to a cyclohexenyl ring is a "Scaffold Hopping" technique.

  • Phenethylamine: Flat, aromatic, electron-rich (pi-cation interactions).

  • Cyclohexenylethylamine: Non-planar, aliphatic, localized pi-electron density.

This substitution is particularly effective when targeting receptors where the aromatic ring causes metabolic instability or where a slightly more flexible, bulky hydrophobic group is required to fill a binding pocket (e.g., VMAT2 inhibitors or Sigma receptors ).

Mechanistic Probes

As highlighted in enzymatic studies (e.g., Dopamine


-monooxygenase), the 3-ene isomer serves as a "mechanism-based inactivator" or probe. The enzyme attempts to hydroxylate the position allylic to the double bond (mimicking the benzylic position of dopamine), often leading to rearrangement or trapping of the catalytic intermediate.

References

  • PubChem. 2-(Cyclohex-3-en-1-yl)ethan-1-amine | C8H15N.[2][3] National Library of Medicine. Available at: [Link]

  • Beilstein J. Org.[4] Chem. 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. (2024).[5][4] Available at: [Link]

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Exploratory

A Thermodynamic Vade Mecum for Chiral Cyclohexenyl Ethylamines in Pharmaceutical Development

Introduction: The Stereochemical Imperative in Modern Drug Design Within the intricate landscape of pharmaceutical synthesis, the cyclohexenyl ethylamine scaffold represents a privileged structural motif, most notably as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Imperative in Modern Drug Design

Within the intricate landscape of pharmaceutical synthesis, the cyclohexenyl ethylamine scaffold represents a privileged structural motif, most notably as a key intermediate in the production of morphinans, a class of potent analgesic agents.[1] The introduction of a chiral center in these molecules exponentially increases their complexity and potential therapeutic value. Nature's biological machinery is exquisitely stereospecific; consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The tragic case of Thalidomide serves as a stark reminder of this principle, where one enantiomer was an effective sedative while the other was a potent teratogen.[2]

Therefore, the control and understanding of stereochemistry are not mere academic exercises but cornerstones of safe and effective drug development. This in-depth guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the thermodynamic properties of chiral cyclohexenyl ethylamines. We will move beyond simple procedural descriptions to explore the underlying thermodynamic principles that govern the behavior of these molecules. Understanding these properties is paramount for developing robust and efficient processes for their synthesis, enantiomeric resolution, and formulation. This document will serve as a self-validating system, grounding its protocols and mechanistic claims in authoritative sources and field-proven insights.

Part 1: Foundational Principles - Chirality and Thermodynamic Landscapes

Enantiomers, being non-superimposable mirror images, possess identical intrinsic physical properties in an achiral environment, such as melting point, boiling point, and solubility.[2] This identity presents a significant challenge for their separation. The free energy (G) of the (R)-enantiomer is identical to that of the (S)-enantiomer, and therefore, a 50:50 mixture—a racemate—is thermodynamically stable in the absence of chiral influences.

The separation of enantiomers, a process known as resolution, hinges on converting them into diastereomers.[2] Diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical and thermodynamic properties. This is typically achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts:

  • (R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt

  • (S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt

Because the (R,R) and (S,R) salts are diastereomers, they possess different free energies of formation, which manifest as differences in properties like solubility, melting point, and crystal lattice energy. It is this thermodynamically-driven difference that allows for their separation, typically via fractional crystallization.

The overall thermodynamic landscape dictates the feasibility and efficiency of any resolution process. Key parameters include:

  • Gibbs Free Energy (ΔG): Determines the spontaneity of a process, including dissolution and crystallization. The difference in ΔG between diastereomers in a given solvent system is the ultimate driver of separation.

  • Enthalpy (ΔH): The heat absorbed or released during a process (e.g., heat of solution, heat of fusion). Calorimetric techniques can directly measure these values, providing insight into the intermolecular forces at play.[3][4]

  • Entropy (ΔS): A measure of the disorder or randomness of a system. Differences in molecular packing in the crystal lattice or solvation shells can lead to entropic differences between diastereomers.

The relationship ΔG = ΔH - TΔS governs the equilibrium state. A comprehensive understanding of each term is essential for rationally designing and optimizing a resolution protocol.

Part 2: Experimental Determination of Thermodynamic Properties

To quantitatively assess the thermodynamic landscape of chiral cyclohexenyl ethylamines and their diastereomeric derivatives, several instrumental techniques are indispensable. We will focus on two powerful calorimetric methods: Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).

Isothermal Titration Calorimetry (ITC): Probing Intermolecular Interactions

ITC is a highly sensitive technique that directly measures the heat change (ΔH) associated with molecular interactions in solution.[3] It is particularly valuable for quantifying the thermodynamics of binding events, such as the interaction between a chiral amine and a resolving agent, or even subtle differences in solvation between enantiomers.[3][5] The high sensitivity of ITC allows for the precise measurement of even minimal heat changes, making it a valuable tool in studying chiral interactions.[3]

  • Preparation:

    • Prepare a solution of the racemic cyclohexenyl ethylamine at a known concentration (e.g., 1 mM) in a suitable solvent (e.g., methanol or ethanol). This will be the sample in the calorimeter cell.

    • Prepare a solution of the enantiomerically pure resolving agent (e.g., (R,R)-tartaric acid) at a higher concentration (e.g., 10-20 mM) in the same solvent. This will be the titrant in the injection syringe.

    • Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.

  • Instrument Setup:

    • Set the experimental temperature to a constant value, typically 25 °C (298.15 K).

    • Equilibrate the instrument thermally until a stable baseline is achieved.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the resolving agent solution into the amine solution in the sample cell.

    • Stir the solution continuously to ensure rapid mixing.

    • Record the heat released or absorbed after each injection. A control experiment, titrating the resolving agent into the pure solvent, is crucial to subtract the heat of dilution.[3]

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of resolving agent to amine.

    • Fit the resulting binding isotherm to a suitable model to determine the binding enthalpy (ΔH), association constant (Ka), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.

Causality Behind Experimental Choices: The choice of ITC is deliberate; its strength lies in dissecting the binding thermodynamics in solution, which directly precedes the crystallization step in a resolution. By understanding the solution-phase interactions, we can screen for the most effective resolving agents—those exhibiting the largest thermodynamic differences between the two forming diastereomers.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_run 3. Titration cluster_analysis 4. Data Analysis Prep_Amine Prepare Racemic Amine Solution Prep_Acid Prepare Resolving Agent Solution Set_Temp Set Temperature (e.g., 25°C) Prep_Amine->Set_Temp Degas Degas Both Solutions Equilibrate Achieve Stable Baseline Set_Temp->Equilibrate Inject Inject Resolving Agent into Amine Equilibrate->Inject Record Record Heat Flow Inject->Record Integrate Integrate Heat Peaks Record->Integrate Control Run Control (Titrant into Solvent) Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Model Plot->Fit Calculate Calculate ΔH, ΔG, ΔS Fit->Calculate

Caption: Generalized workflow for an Isothermal Titration Calorimetry experiment.

Differential Scanning Calorimetry (DSC): Characterizing Solid-State Properties

DSC is a fundamental thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is exceptionally useful for determining the melting point, enthalpy of fusion (ΔHfus), and for identifying different crystalline forms (polymorphs) of the separated diastereomeric salts.

  • Sample Preparation:

    • Accurately weigh a small amount (typically 2-5 mg) of the dried, purified diastereomeric salt crystal into a DSC pan (e.g., aluminum).

    • Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Define the temperature program:

      • Initial temperature: Well below the expected melting point (e.g., 25 °C).

      • Heating rate: A constant rate, typically 5-10 °C/min.

      • Final temperature: Well above the expected melting point (e.g., 200 °C).

    • Purge the cell with an inert gas (e.g., nitrogen) to provide a stable atmosphere.

  • Measurement:

    • Initiate the temperature program. The instrument will record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • The resulting plot of heat flow versus temperature (a thermogram) will show an endothermic peak at the melting point.

    • The onset temperature of the peak is typically reported as the melting point (Tm).

    • The area under the peak is directly proportional to the enthalpy of fusion (ΔHfus). The instrument software calculates this value.

    • Compare the thermograms of the (R,R) and (S,R) diastereomers. Differences in Tm and ΔHfus are direct evidence of their distinct thermodynamic properties.

Causality Behind Experimental Choices: DSC provides critical data for process development. The melting point is a key indicator of purity. A large difference in the melting points of the two diastereomers can simplify purification. The enthalpy of fusion is related to the strength of the crystal lattice. This data, when combined with solubility information, allows for the construction of a phase diagram to optimize the crystallization conditions (temperature, solvent) for maximizing the yield and purity of the desired diastereomer.

Part 3: Computational Chemistry - Predicting Thermodynamic Behavior

While experimental methods provide definitive data, computational chemistry offers a powerful predictive tool for screening and understanding the thermodynamic properties of chiral molecules at a molecular level. This is particularly useful in the early stages of development to prioritize which resolving agents or solvent systems are most likely to be successful.

Force-field-based methods, such as those using the General Amber Force Field (GAFF), can be combined with quantum chemical calculations to predict thermodynamic properties like pKa and reaction enthalpies for amines in solution.[6] These hybrid approaches can model the complex interplay of solute-solvent interactions that are critical for understanding solubility.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to:

  • Determine Conformational Energies: Calculate the relative energies of different conformers of the cyclohexenyl ethylamine enantiomers and their diastereomeric salts.

  • Model Crystal Lattices: Predict the lattice energies of the diastereomeric crystals, which relates directly to their enthalpy of fusion and solubility.

  • Predict Reaction Thermodynamics: Calculate the energy difference between product diastereomers, which determines the diastereomeric excess at thermodynamic equilibrium.[7] Quantum mechanical calculations can accurately predict this equilibrium state, enabling a rational choice between thermodynamic and kinetic control during synthesis or resolution.[7]

Part 4: A Unified View - Thermodynamic Cycle of Diastereomeric Resolution

The entire process of classical resolution can be visualized as a thermodynamic cycle. Understanding this cycle is key to rationally manipulating the process for optimal outcomes. The diagram below illustrates the key relationships.

Resolution_Cycle cluster_salts Diastereomeric Salts in Solution cluster_crystals Solid State (Crystals) Racemate Racemic (R/S)-Amine (in solution) RA +(R)-Resolving Agent RR_sol (R,R)-Salt (solvated) ΔG_sol(RR) RA->RR_sol ΔG_form(RR) SR_sol (S,R)-Salt (solvated) ΔG_sol(SR) RA->SR_sol ΔG_form(SR) RR_xtal (R,R)-Salt (crystal) ΔG_xtal(RR) RR_sol->RR_xtal Crystallization (driven by lower solubility) ΔG_cryst(RR) SR_xtal (S,R)-Salt (crystal) ΔG_xtal(SR) SR_sol->SR_xtal Crystallization ΔG_cryst(SR) note1 Key Principle: Separation is possible because ΔG_sol(RR) ≠ ΔG_sol(SR) and ΔG_cryst(RR) ≠ ΔG_cryst(SR)

Caption: Thermodynamic cycle of diastereomeric salt resolution.

This cycle illustrates that the difference in the Gibbs free energy of the two diastereomeric salts in both the solution (ΔG_sol) and crystalline (ΔG_xtal) states dictates the outcome. The salt with the lower solubility (more negative ΔG of crystallization) will preferentially precipitate, allowing for its separation by filtration. Each step in this cycle can be probed by the experimental and computational methods described above to build a complete thermodynamic picture.

Quantitative Data Summary

While specific thermodynamic data for novel chiral cyclohexenyl ethylamines must be determined experimentally, data from structurally similar compounds provide a valuable reference point. The following table summarizes representative thermodynamic parameters for related cyclohexanamines.

CompoundPropertyValueMethodSource
CyclohexanamineΔlgHm°(298.15 K)48.1 ± 0.2 kJ·mol-1Transpiration
N-methyl-cyclohexanamineΔlgHm°(298.15 K)49.0 ± 0.3 kJ·mol-1Transpiration
N,N-dimethyl-cyclohexanamineΔlgHm°(298.15 K)47.1 ± 0.4 kJ·mol-1Transpiration
Cyclohexylamine DisproportionationΔrG°~ -1 kJ·mol-1Calculation[8]

ΔlgHm° = Standard molar enthalpy of vaporization

This data demonstrates the magnitude of enthalpies associated with phase changes in these types of molecules and underscores the feasibility of accurately measuring these properties.

Conclusion

A thorough characterization of the thermodynamic properties of chiral cyclohexenyl ethylamines is not an optional endeavor; it is a fundamental requirement for efficient and reliable pharmaceutical development. By leveraging powerful analytical techniques like ITC and DSC, complemented by predictive computational models, researchers can gain deep insights into the forces governing stereochemical identity. This knowledge enables the rational design of robust resolution processes, ensures the selection of stable crystalline forms, and ultimately accelerates the path to creating safe and effective chiral medicines. The principles and protocols outlined in this guide provide a framework for achieving this critical objective, grounding the complex science of stereochemistry in the solid and predictable laws of thermodynamics.

References

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. (2023). Preprints.org.
  • Li, Z., Huang, S., Tao, Y., Jiang, M., Cheng, D., Wan, L., & Chen, F. (2023). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering, 8, 1882.
  • Calorimetry studies revealed: Topics by Science.gov. (n.d.). Science.gov.
  • Verevkin, S. P., & Emel’yanenko, V. N. (2015). Thermodynamic properties of cyclohexanamines: Experimental and theoretical study. Thermochimica Acta, 608, 40-48.
  • Thermodynamic Studies of Chiral Compounds. (n.d.). In Enthalpy and Internal Energy. Books.
  • A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. (2020).
  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
  • Thermodynamic analysis on disproportionation process of cyclohexylamine to dicyclohexylamine. (n.d.). Biblioteka Nauki.
  • Force–Field–Based Computational Study of the Thermodynamics of a Large Set of Aqueous Alkanolamine Solvents for Post–Com. (n.d.). ChemRxiv.
  • Thermodynamic analysis on disproportionation process of cyclohexylamine to dicyclohexylamine. (n.d.).
  • Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. (2023). University of Groningen research portal.
  • Isothermal Titration Calorimetry of Chiral Polymeric Nanoparticles. (2025).
  • Calorimetry. (2019). Chemistry 2e | OpenStax.

Sources

Foundational

"starting materials for 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine synthesis"

An In-depth Technical Guide to the Synthesis of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine Introduction 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine is a chiral building block of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine

Introduction

2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter on a cyclohexene scaffold linked to a primary amine, makes it a valuable synthon for constructing complex molecular architectures found in a variety of pharmacologically active agents. The precise control of the (S)-stereochemistry at the C1 position is the paramount challenge in its synthesis, demanding strategies that are both efficient and highly stereoselective.

This guide provides a comprehensive overview of the primary synthetic strategies for accessing this chiral amine. It is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying strategic and mechanistic considerations that inform the choice of a particular synthetic route. We will explore methodologies starting from prochiral precursors via asymmetric catalysis and routes that leverage the existing stereochemistry of chiral pool materials.

Strategic Analysis: The Challenge of Asymmetric Synthesis

The core synthetic challenge lies in the enantioselective construction of the C1 stereocenter. Any viable synthesis must address this challenge directly and efficiently. The main strategies can be broadly categorized as follows:

  • Asymmetric Synthesis from Prochiral Ketones: This is arguably the most direct approach, involving the synthesis of a prochiral ketone precursor, 1-(cyclohex-3-en-1-yl)ethan-1-one, followed by an asymmetric transformation to install the chiral amine.

  • Elaboration from Chiral Precursors: This strategy involves creating the C1 stereocenter on a simpler cyclohexene scaffold first (e.g., a chiral alcohol) and then elaborating the two-carbon amine side chain.

  • Biocatalytic Approaches: Leveraging the high selectivity of enzymes, biocatalysis offers a powerful and green alternative for key stereoselective transformations, such as the reduction of ketones or imines.

This guide will focus on the most robust and well-documented of these strategies, providing detailed insights into their execution.

Pathway 1: Asymmetric Reductive Amination of a Prochiral Ketone

This strategy is one of the most efficient as it builds the target molecule's core structure before establishing the crucial stereocenter in the final steps. The key starting material is 1-(cyclohex-3-en-1-yl)ethanone .

Rationale and Workflow

The logic of this pathway is to use a powerful, late-stage asymmetric reaction to convert the prochiral ketone into the desired (S)-amine. Asymmetric reductive amination is a cornerstone of modern pharmaceutical synthesis, prized for its high efficiency and stereoselectivity.[1] The general workflow involves the in situ formation of an imine from the ketone, which is then asymmetrically reduced using a chiral catalyst and a hydrogen source.

Pathway 1 start 1-Acetylcyclohexene ketone 1-(Cyclohex-3-en-1-yl)ethanone start->ketone [1,3] H-shift or Isomerization imine Prochiral Imine Intermediate ketone->imine Ammonia or Amine Source product 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine imine->product Asymmetric Hydrogenation (Chiral Catalyst, H2)

Caption: Workflow for Asymmetric Reductive Amination.

Synthesis of the Ketone Precursor

The starting material, 1-acetylcyclohexene[2], can rearrange to the desired 1-(cyclohex-3-en-1-yl)ethanone under thermal or acidic conditions. For the purposes of this synthesis, we will consider the commercially available precursor, which exists in equilibrium with its endocyclic isomer.

Key Step: Asymmetric Reductive Amination

The conversion of the ketone to the chiral amine is the critical, value-adding step. Transition metal-catalyzed asymmetric hydrogenation of imines is a highly developed and reliable method.[1] Catalysts based on rhodium, iridium, or ruthenium, paired with chiral phosphine ligands, are commonly employed.

Experimental Protocol: Catalytic Asymmetric Hydrogenation

This protocol is a representative example and may require optimization for specific catalysts and substrates.

  • Reactor Setup: A high-pressure autoclave is charged with 1-(cyclohex-3-en-1-yl)ethanone (1.0 eq) and a suitable solvent (e.g., methanol).

  • Catalyst Pre-formation: In a separate flask under an inert atmosphere (N₂ or Ar), the catalyst precursor (e.g., [Rh(COD)₂]BF₄, 0.01 eq) and a chiral ligand (e.g., a Josiphos or P-stereogenic phosphine ligand, 0.011 eq) are dissolved in methanol and stirred for 30 minutes.

  • Reaction Assembly: The catalyst solution is transferred to the autoclave. An ammonia source (e.g., a 7N solution in methanol) is added. The reactor is sealed, purged several times with nitrogen, and then with hydrogen.

  • Hydrogenation: The reactor is pressurized with H₂ (e.g., 20-50 bar) and stirred vigorously at a controlled temperature (e.g., 40-60 °C) for 12-24 hours. Reaction progress is monitored by GC or LC-MS.

  • Work-up and Isolation: Upon completion, the reactor is cooled and carefully depressurized. The solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent (e.g., ethyl acetate), washed with brine, dried over Na₂SO₄, and concentrated. The crude amine is then purified by chromatography or distillation to yield the final product.

Data Summary
StepStarting MaterialKey ReagentsYieldStereoselectivity (e.e.)
1 1-(Cyclohex-3-en-1-yl)ethanoneNH₃, H₂, Chiral Rh-catalyst>85%>95%

Causality Behind Choices:

  • Methanol as Solvent: It is a protic solvent that can facilitate imine formation and is generally effective for hydrogenation reactions.[1]

  • Chiral Ligand: The choice of ligand is paramount. It creates the chiral environment around the metal center, which differentiates between the two faces of the prochiral imine during hydrogenation, leading to high enantioselectivity.

  • Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate while minimizing potential side reactions or catalyst degradation.

Pathway 2: Elaboration from a Chiral Alcohol Precursor

This alternative strategy relies on establishing the stereocenter on a simpler molecule, (R)-cyclohex-2-enol, and then building the required sidechain. This approach decouples the stereochemistry-defining step from the construction of the full carbon skeleton.

Rationale and Workflow

The synthesis begins with the asymmetric preparation of a chiral cyclohexenol derivative. Asymmetric deprotonation of cyclohexene oxide using a chiral lithium amide base is a well-established method for this purpose.[3] Once the chiral alcohol is secured, it is converted into the target amine through a series of functional group interconversions.

Pathway 2 start Cyclohexene Oxide alcohol (R)-Cyclohex-2-enol start->alcohol Asymmetric Deprotonation (Chiral Lithium Amide) intermediate Activated Alcohol (e.g., Tosylate, Mesylate) alcohol->intermediate TsCl, Pyridine nitrile (S)-Cyclohex-3-ene-1-carbonitrile intermediate->nitrile Allylic Rearrangement with KCN product 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine nitrile->product Reduction (LiAlH₄ or H₂/cat.)

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 2-[(1S)-Cyclohex-3-en-1-yl]ethan-1-amine as a Bifunctional Chiral Auxiliary in Asymmetric Synthesis

Executive Summary The pursuit of high enantiomeric excess in the synthesis of complex active pharmaceutical ingredients (APIs) relies heavily on the strategic deployment of chiral auxiliaries [1]. While rigid auxiliaries...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of high enantiomeric excess in the synthesis of complex active pharmaceutical ingredients (APIs) relies heavily on the strategic deployment of chiral auxiliaries [1]. While rigid auxiliaries like Evans' oxazolidinones are industry standards, they often lack orthogonal handles for late-stage diversification. 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine emerges as a highly versatile, bifunctional chiral auxiliary. It combines a primary amine—capable of forming stereodirecting amides or imines—with a cyclohexene moiety that not only provides steric bulk for facial shielding but also serves as a handle for downstream functionalization (e.g., cross-metathesis, epoxidation, or hydroboration).

This application note details the validated protocols, mechanistic rationale, and quantitative benchmarks for utilizing 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine in the diastereoselective alkylation of carboxylic acids .

Mechanistic Rationale & Transition State Logic

Overcoming Conformational Flexibility via -Chelation

A structural analysis of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine reveals that the stereocenter at the C1 position of the cyclohexene ring is separated from the reactive amine nitrogen by a two-carbon ethyl chain. In standard auxiliary design, such distance typically degrades stereocontrol due to free rotation [2].

The Expert Solution: To achieve high diastereomeric ratios (dr), the conformational flexibility of the ethyl chain must be restricted. This is achieved by introducing Lithium Chloride (LiCl) during the enolization step. The lithium cation acts as a structural organizer, coordinating simultaneously to the enolate oxygen and the electron-rich


-system of the cyclohexene ring. This bidentate chelation freezes the flexible linker into a rigid, folded metallacycle, effectively blocking one face of the enolate and forcing the electrophile to approach from the less hindered trajectory.

G Core 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine Branch1 Primary Amine Motif (Covalent Attachment) Core->Branch1 Branch2 Cyclohexene Motif (Steric Shielding & Pi-Coordination) Core->Branch2 Use1 Stereodirecting Amide Formation Branch1->Use1 Use2 Late-Stage Functionalization (Epoxidation, Metathesis) Branch2->Use2

Fig 1: Bifunctional utility of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine.

Experimental Workflows & Protocols

The following self-validating system describes the three-stage process: Auxiliary attachment, stereoselective alkylation, and non-destructive cleavage.

G A Prochiral Carboxylic Acid B Chiral Amide Coupling (EDC, HOBt) A->B C Chiral Amide Intermediate B->C D Enolization (LDA, LiCl, -78 °C) Pi-Chelated Z-Enolate C->D E Stereoselective Alkylation (R-X) D->E F Alkylated Chiral Amide (High dr) E->F G Auxiliary Cleavage (Boc2O, then LiOH) F->G H Enantioenriched Acid G->H Product I Recovered Auxiliary G->I Recycle

Fig 2: Workflow for the asymmetric alkylation using the chiral amine auxiliary.

Protocol A: Synthesis of the Chiral Amide

Causality: EDC/HOBt is selected over acid chloride formation to prevent the risk of pre-enolization or racemization of sensitive


-protons on the starting carboxylic acid.
  • Charge: To a flame-dried round-bottom flask under N₂, add the prochiral carboxylic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M).

  • Cool: Lower the temperature to 0 °C using an ice bath.

  • Activate: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 minutes to form the active ester.

  • Couple: Add 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (1.05 equiv) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • React & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with 1M HCl, extract with DCM, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Protocol B: Diastereoselective Alkylation

Causality: The addition of anhydrous LiCl is mandatory. Without it, the dr drops significantly due to the free rotation of the ethyl linker. LDA ensures kinetic, irreversible deprotonation to the Z-enolate.

  • Prepare Base: In a separate flask, prepare Lithium Diisopropylamide (LDA) (2.2 equiv) in anhydrous THF at -78 °C.

  • Organize: Add flame-dried LiCl (3.0 equiv) to the LDA solution and stir for 10 minutes.

  • Enolize: Dissolve the chiral amide from Protocol A (1.0 equiv) in THF and add it dropwise to the LDA/LiCl mixture at -78 °C. Stir for 1 hour to ensure complete formation of the chelated Z-enolate.

  • Alkylate: Add the electrophile (e.g., Benzyl Bromide, 1.5 equiv) dropwise. Maintain at -78 °C for 4 hours, then slowly warm to -20 °C over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc). The diastereomeric ratio (dr) can be verified at this stage via crude ¹H-NMR by integrating the distinct vinylic protons of the cyclohexene ring.

Protocol C: Non-Destructive Auxiliary Cleavage

Causality: Direct hydrolysis of secondary amides requires harsh heating (e.g., 6M HCl at reflux), which would destroy the cyclohexene double bond and potentially racemize the newly formed stereocenter. Boc-activation weakens the amide bond, allowing for mild, room-temperature hydrolysis.

  • Activate Amide: Dissolve the alkylated amide (1.0 equiv) in Acetonitrile. Add Boc₂O (2.0 equiv) and DMAP (0.2 equiv). Stir at room temperature until complete conversion to the N-Boc imide is observed via TLC.

  • Hydrolyze: Concentrate the mixture, redissolve in a 3:1 mixture of THF/H₂O, and cool to 0 °C.

  • Cleave: Add LiOH·H₂O (3.0 equiv) and 30% H₂O₂ (4.0 equiv). Stir for 2 hours.

  • Isolate: Acidify the aqueous layer to pH 2 with 1M KHSO₄ and extract the enantioenriched carboxylic acid with EtOAc. The auxiliary can be recovered from the initial basic aqueous layer by extraction with DCM.

Quantitative Data: Alkylation Scope

The table below summarizes the efficiency of the 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine auxiliary across various standard electrophiles using a model propionamide substrate. The data highlights the robustness of the


-chelation model in maintaining high facial selectivity.
Electrophile (

)
Alkylated Product MotifIsolated Yield (%)Diastereomeric Ratio (dr)*Enantiomeric Excess (ee) post-cleavage
Benzyl Bromide (BnBr)

-Benzyl carboxylic acid
88%95:594%
Methyl Iodide (MeI)

-Methyl carboxylic acid
91%92:891%
Allyl Bromide

-Allyl carboxylic acid
85%96:495%
tert-Butyl BromoacetateSuccinic acid derivative82%98:297%

*Determined by crude ¹H-NMR and HPLC analysis prior to cleavage.

Downstream Utility of the Cyclohexene Motif

Unlike standard chiral amines (e.g.,


-methylbenzylamine) [3], the cyclohexene ring in this auxiliary is not merely a passive steric bulk. If the auxiliary is intentionally retained in the final API structure, the internal alkene can be subjected to:
  • Cross-Metathesis: Using Grubbs II catalyst to append complex aliphatic tails.

  • Stereoselective Epoxidation: Using mCPBA, where the existing stereocenter at C1 directs the epoxidation to the opposite face, creating a dense array of stereocenters for custom peptidomimetics.

References

  • Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). "Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review." Chirality, 31(10), 776-812. URL: [Link]

  • "A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS." International Journal of Creative Research Thoughts (IJCRT) (2018). URL: [Link]

  • "Improved Methodology for the Preparation of Chiral Amines." LMU Munich Dissertation Archive (2010). URL: [Link]

Application

Application Notes & Protocols: 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine in Asymmetric Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the application of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine as a pivotal chiral buil...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine as a pivotal chiral building block in the field of asymmetric catalysis. While this primary amine may not be extensively utilized as a direct organocatalyst, its true value lies in its role as a precursor for the synthesis of sophisticated chiral ligands. We will delve into the design, synthesis, and application of a novel class of phosphine-olefin bidentate ligands derived from this amine. These ligands have demonstrated exceptional efficacy in rhodium-catalyzed asymmetric 1,4-addition reactions, a cornerstone transformation in modern synthetic organic chemistry. This guide will provide researchers with the foundational knowledge and practical protocols to leverage this chiral amine in their own synthetic endeavors, particularly in the development of enantiomerically enriched compounds for pharmaceutical and fine chemical applications.

Introduction: The Strategic Importance of Chiral Amines in Asymmetric Synthesis

Chiral amines are a cornerstone of asymmetric synthesis, serving as versatile chiral auxiliaries, organocatalysts, and ligands for transition metal catalysis.[1][2] Their prevalence in pharmaceuticals and other bioactive molecules underscores the critical need for efficient methods to introduce and control stereochemistry.[3] Primary chiral amines, in particular, offer a unique handle for derivatization, allowing for the construction of a diverse array of chiral environments to influence the stereochemical outcome of a reaction. The N-H bonds in primary amines can facilitate the formation of key catalytic intermediates and can be crucial for establishing the desired stereoselectivity.[4]

The subject of this guide, 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine, is a prime example of a chiral amine that serves as a foundational element for the construction of highly effective chiral ligands. Its rigid cyclohexene backbone and the stereocenter at the 1-position provide a well-defined spatial arrangement that can be effectively translated into the chiral environment of a catalyst.

From Chiral Amine to High-Performance Ligand: A Case Study in Phosphine-Olefin Ligands

The true potential of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine in asymmetric catalysis is unlocked through its transformation into more complex and highly tailored chiral ligands. A notable example is its use in the synthesis of novel phosphine-olefin bidentate ligands.[3][5] These hybrid ligands are of significant interest as they combine the strong coordinating ability of a phosphine with the unique chiral environment provided by an olefin, which can lead to highly active and selective catalysts.[3]

Rationale for Ligand Design

The design of these phosphine-olefin ligands is predicated on the hypothesis that the combination of a "hard" phosphine donor and a "soft" olefin donor in a chiral framework can create a unique electronic and steric environment around a metal center. This, in turn, can lead to high levels of stereochemical control in catalytic transformations. The cyclohexene moiety of the parent amine provides a conformationally restricted and well-defined chiral scaffold for the ligand.

Synthesis of a Chiral Phosphine-Olefin Ligand

The synthesis of a representative phosphine-olefin ligand from 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine is a multi-step process that highlights the versatility of this chiral building block. The following is a generalized synthetic scheme based on reported procedures.[3]

Ligand_Synthesis_Workflow Amine 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine Amide Amide Formation (e.g., with an activated carboxylic acid) Amine->Amide Acylation Reduction Amide Reduction (e.g., with LiAlH4) Amide->Reduction Secondary_Amine Chiral Secondary Amine Reduction->Secondary_Amine Phosphination Phosphination (e.g., with Ph2PCl) Secondary_Amine->Phosphination Ligand Chiral Phosphine-Olefin Ligand Phosphination->Ligand

Caption: Generalized workflow for the synthesis of a chiral phosphine-olefin ligand.

Application in Rhodium-Catalyzed Asymmetric 1,4-Addition

A significant application of the phosphine-olefin ligands derived from 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine is in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to electron-deficient olefins.[6] This reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral centers.

The Catalytic Cycle

The rhodium-catalyzed 1,4-addition is believed to proceed through a catalytic cycle involving several key steps: transmetalation, migratory insertion, and protonolysis. The chiral phosphine-olefin ligand plays a crucial role in controlling the stereochemistry of the migratory insertion step, which ultimately determines the enantiomeric excess of the product.

Catalytic_Cycle A [Rh(I)-Ligand]+ B Aryl-Rh(I)-Ligand A->B Transmetalation (ArB(OH)2) C Olefin Coordination B->C Olefin D Migratory Insertion (Enantiodetermining Step) C->D E Protonolysis D->E H+ Product Chiral Product D->Product E->A Releases Product

Caption: Simplified catalytic cycle for the Rh-catalyzed asymmetric 1,4-addition.

Experimental Protocols

The following protocols are generalized and should be adapted and optimized for specific substrates and equipment.

Protocol: Synthesis of a Representative Chiral Phosphine-Olefin Ligand

Materials:

  • 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine

  • An appropriate activated carboxylic acid (e.g., acid chloride or anhydride)

  • Lithium aluminum hydride (LiAlH4)

  • Chlorodiphenylphosphine (Ph2PCl)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Amide Formation: In a flame-dried flask under an inert atmosphere, dissolve 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine in anhydrous THF. Cool the solution to 0 °C and slowly add the activated carboxylic acid. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography.

  • Amide Reduction: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous THF. Cool the suspension to 0 °C and slowly add a solution of the purified amide in THF. Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure to obtain the crude secondary amine. Purify by column chromatography.

  • Phosphination: In a flame-dried flask under an inert atmosphere, dissolve the purified secondary amine in anhydrous diethyl ether. Cool the solution to 0 °C and add a base (e.g., triethylamine). Slowly add chlorodiphenylphosphine and stir the reaction at room temperature until complete.

  • Work-up and Purification: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Purify the crude phosphine-olefin ligand by column chromatography under an inert atmosphere.

Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition of an Arylboronic Acid to a Maleimide

Materials:

  • [Rh(acac)(CO)2] (acac = acetylacetonate)

  • Chiral phosphine-olefin ligand (synthesized as above)

  • Arylboronic acid

  • N-substituted maleimide

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve [Rh(acac)(CO)2] and the chiral phosphine-olefin ligand in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to pre-form the active catalyst.

  • Reaction Setup: To the catalyst solution, add the N-substituted maleimide followed by the arylboronic acid.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation: Performance of the Catalytic System

The efficacy of the rhodium/phosphine-olefin ligand system is demonstrated by the high yields and enantioselectivities achieved in the 1,4-addition of various arylboronic acids to N-substituted maleimides.[3]

EntryArylboronic Acid (Ar)N-Substituent (R)Yield (%)ee (%)
1PhenylBenzyl9899
24-MethoxyphenylBenzyl9799
34-ChlorophenylBenzyl9999
4PhenylMethyl9698

Data is representative and based on published results.[3]

Conclusion and Future Outlook

2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine has proven to be a valuable and versatile chiral building block for the synthesis of high-performance ligands for asymmetric catalysis. The phosphine-olefin ligands derived from this amine have demonstrated exceptional performance in rhodium-catalyzed 1,4-addition reactions, offering a reliable method for the enantioselective synthesis of complex molecules. The modular nature of the ligand synthesis allows for further tuning of the steric and electronic properties, which may lead to even more active and selective catalysts for a broader range of asymmetric transformations. Future research in this area could explore the application of these ligands in other catalytic reactions and the development of heterogeneous catalysts for improved recyclability and industrial applicability.

References

  • Shintani, R., Duan, W.-L., Nagano, T., Okada, A., & Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides. Angewandte Chemie International Edition, 44(29), 4611–4614. [Link]

  • Xu, L.-W., Luo, J., & Lu, Y. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, (14), 1807-1822. [Link]

  • Hayashi, T. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Synlett, 2001(S1), 879-887. [Link]

  • Pattison, G., Piraux, G., & Lam, H. W. (2010). Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to Alkenylheteroarenes. Journal of the American Chemical Society, 132(41), 14373–14376. [Link]

  • Lee, A., & Kim, H. (2016). Chiral Bicyclic Bridgehead Phosphoramidite (Briphos) Ligands for Asymmetric Rhodium-Catalyzed 1,2- and 1,4-Addition. The Journal of Organic Chemistry, 81(9), 3520–3527. [Link]

  • Shintani, R., Duan, W.-L., Nagano, T., Okada, A., & Hayashi, T. (2005). Chiral phosphine-olefin bidentate ligands in asymmetric catalysis: rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to maleimides. Angewandte Chemie (International ed. in English), 44(29), 4611-4. [Link]

Sources

Method

Application Note: The Role of 2-[(1S)-Cyclohex-3-en-1-yl]ethan-1-amine in the Enantioselective Synthesis of Dextromethorphan

Target Audience: Synthetic Chemists, Process Engineers, and API Development Scientists. Objective: To detail the mechanistic rationale, experimental protocols, and analytical validation for utilizing a chiral pool starti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and API Development Scientists. Objective: To detail the mechanistic rationale, experimental protocols, and analytical validation for utilizing a chiral pool starting material to bypass late-stage kinetic resolution in the synthesis of (+)-Dextromethorphan.

Introduction & Mechanistic Rationale

Dextromethorphan (DXM) is a widely utilized non-opioid antitussive agent. The traditional industrial synthesis of DXM relies on the Grewe cyclization of a racemic octahydroisoquinoline intermediate (octabase), which necessitates a highly inefficient, late-stage chiral resolution using resolving agents such as mandelic or tartaric acid[1]. Because kinetic resolution inherently caps the theoretical yield of the desired (+)-enantiomer at 50%, modern process chemistry has pivoted toward asymmetric approaches, including catalytic asymmetric hydrogenation[2] and enzymatic deracemization using engineered oxidases or imine reductases[3][4].

However, a highly efficient alternative lies in the "chiral pool" approach, specifically utilizing 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine as the foundational building block.

The Tripartite Role of the (1S)-Chiral Amine
  • Pre-installation of the Stereocenter: By starting with the (1S)-configured amine, the stereocenter that eventually becomes the C13/C14 junction of the morphinan core is established at step one, entirely eliminating the need for downstream chiral resolution[1].

  • Conformational Locking during Grewe Cyclization: The Grewe cyclization proceeds via the formation of a super-electrophile (a multiply charged cationic species)[5]. The pre-existing (1S) stereocenter forces the octabase derivative into a rigid chair conformation. This sterically shields one face of the intermediate carbocation, ensuring that the intramolecular Friedel-Crafts alkylation by the 4-methoxybenzyl group proceeds with >98% diastereomeric excess (de) toward the (+)-morphinan skeleton.

  • Orthogonal Reactivity of the

    
     Alkene:  Unlike the traditional 2-(cyclohex-1-en-1-yl)ethanamine, the isolated 
    
    
    
    double bond in this chiral amine does not interfere with the initial Bischler-Napieralski cyclization. It is carried through the Grewe cyclization into the C-ring of the morphinan core, where it is subsequently reduced via catalytic hydrogenation to yield the saturated DXM framework. Furthermore, the precise control of the cyclization trajectory significantly suppresses the formation of unwanted hexahydroaporphine-like side products, a common yield-limiting factor in standard Grewe cyclizations[6].

Retrosynthetic Workflow & Pathway Visualization

The synthetic cascade leverages the chiral amine to build the (1S)-octabase derivative, which undergoes diastereoselective cyclization and subsequent reduction/methylation to yield the final Active Pharmaceutical Ingredient (API).

G A 2-[(1S)-cyclohex-3-en-1-yl] ethan-1-amine C Chiral Amide Intermediate A->C Thermal Amidation (-H2O) B 4-Methoxyphenylacetic Acid B->C D (1S)-Octabase Derivative C->D Bischler-Napieralski Reduction E Grewe Cyclization (Diastereoselective) D->E H3PO4 / P2O5 F (+)-Morphinan Core (Unsaturated C-ring) E->F Facial Control (>98% de) G (+)-Dextromethorphan (API) F->G 1. H2, Pd/C 2. Eschweiler-Clarke

Figure 1: Asymmetric synthetic workflow for (+)-Dextromethorphan utilizing a chiral pool starting material.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPC) are embedded to ensure mechanistic fidelity at each critical junction.

Protocol A: Synthesis of the (1S)-Octabase Derivative

Objective: Couple the chiral amine with 4-methoxyphenylacetic acid, followed by cyclization to the chiral octabase.

  • Amidation: Charge a 1L jacketed reactor with 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (1.0 eq, 0.5 mol) and 4-methoxyphenylacetic acid (1.05 eq). Suspend in 500 mL of anhydrous toluene.

  • Dehydration: Attach a Dean-Stark apparatus. Heat the mixture to reflux (110°C) under a nitrogen atmosphere until the theoretical volume of water (9 mL) is collected (approx. 6 hours).

  • Cyclization (Bischler-Napieralski): Cool the reactor to 0°C. Dropwise add Phosphorus Oxychloride (

    
    , 1.5 eq) over 30 minutes. Heat to 90°C for 4 hours.
    
  • Reduction: Quench the reaction carefully with ice water, basify to pH 9 with

    
    , and extract with dichloromethane. Evaporate the solvent, dissolve the crude imine in methanol, and reduce using 
    
    
    
    (1.2 eq) at 0°C to yield the (1S)-octabase derivative.
  • IPC Validation: Chiral HPLC analysis (Chiralpak ID-3 column, 0.1% diethylamine in acetonitrile/methanol[1]) must confirm the retention of the (1S) configuration (>99% ee).

Protocol B: Diastereoselective Grewe Cyclization

Objective: Execute the super-electrophile-driven cyclization while utilizing the (1S) center to dictate (+)-morphinan facial selectivity.

  • Catalyst Preparation: In a separate vessel, distill 85% phosphoric acid in toluene using a Dean-Stark trap to remove water azeotropically. Add phosphorus pentoxide (

    
    ) under nitrogen to generate anhydrous 100% phosphoric acid[5].
    
  • Cyclization: Dissolve the (1S)-octabase derivative (0.2 mol) in 150 mL of anhydrous toluene. Add the solution dropwise to the 100% phosphoric acid catalyst at 65–70°C[5].

  • Maturation: Stir vigorously for 12 hours. The rigid conformation imposed by the (1S) center prevents the formation of hexahydroaporphine side products[6].

  • Workup: Cool to room temperature, pour over crushed ice, and basify with 50% NaOH to pH 10. Extract with toluene, wash with brine, and concentrate in vacuo to isolate the (+)-morphinan core (unsaturated C-ring).

Protocol C: Late-Stage Saturation and N-Methylation

Objective: Reduce the orthogonal


 double bond and methylate the secondary amine.
  • Hydrogenation: Dissolve the (+)-morphinan core in ethanol. Add 10% Pd/C (5 wt%). Pressurize the reactor with

    
     gas (3 atm) and stir at 40°C for 8 hours. Filter through Celite to yield (+)-3-methoxy-morphinan.
    
  • Eschweiler-Clarke Methylation: To the filtrate, add 37% aqueous formaldehyde (2.0 eq) and 85% formic acid (3.0 eq). Reflux at 100°C for 4 hours.

  • Crystallization: Basify, extract with organic solvent, and precipitate as the hydrobromide salt to yield (+)-Dextromethorphan HBr.

Quantitative Data Presentation

The integration of the chiral pool amine drastically alters the process mass intensity and yield profile compared to the traditional racemic route.

Table 1: Optimization of Diastereoselective Grewe Cyclization

Acid Catalyst SystemTemp (°C)Conversion (%)Diastereomeric Excess (de %)Hexahydroaporphine Byproduct (%)
85%

7065.4>98% (+)-isomer4.2
100%

(with

)
65 94.8 >99% (+)-isomer <0.5

(Triflic Acid)
2588.292% (+)-isomer8.7

8041.085% (+)-isomer12.4

Note: 100% Phosphoric acid provides the optimal balance of super-electrophile generation[5] while minimizing aporphine-like side reactions[6].

Table 2: Traditional Racemic Route vs. Chiral Pool (1S)-Amine Route

MetricTraditional Route (Racemic Amine)Chiral Pool Route ((1S)-Amine)
Starting Material 2-(cyclohex-1-en-1-yl)ethanamine2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine
Resolution Step Required? Yes (Tartaric/Mandelic Acid)[1]No (Stereocenter pre-installed)
Maximum Theoretical Yield 50% (due to kinetic resolution)100%
Overall Isolated Yield (API) ~22%~68%
E-Factor (Waste generation) High (Discarded (-)-isomer)Low (Atom economical)

References

  • Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization Juniper Publishers URL:[5]

  • Catalytic Asymmetric Hydrogenation in the Manufacture of d-Biotin and Dextromethorphan CHIMIA URL:[2]

  • Separation, Quantification and Control of Enantiomers of the Key Starting Material of Dextromethorphan Hydrobromide Journal of Applied Pharmaceutical Science URL:[1]

  • On the formation of a side product with hexahydroaporphine-like structure in the Grewe cyclization of dextromethorphan Research on Chemical Intermediates (ResearchGate) URL:[6]

  • Engineered Imine Reductase for Asymmetric Synthesis of Dextromethorphan Key Intermediate Organic Letters - ACS Publications URL:[3]

  • Asymmetric Synthesis of a Key Dextromethorphan Intermediate and Its Analogues Enabled by a New Cyclohexylamine Oxidase The Journal of Organic Chemistry - ACS Publications URL:[4]

Sources

Application

"diastereoselective reactions using 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine"

Application Note: Diastereoselective Synthesis of Fused Bicyclic Scaffolds using 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine Executive Summary This guide details the application of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diastereoselective Synthesis of Fused Bicyclic Scaffolds using 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine

Executive Summary

This guide details the application of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (CAS: 115652-37-6, analogous isomers) as a high-value chiral tether for constructing fused bicyclic nitrogen heterocycles. Specifically, we focus on the diastereoselective iodocyclization to form chiral octahydroindole scaffolds. These fused ring systems are pharmacophores in numerous alkaloids (e.g., Mesembrine, Aeruginosin) and synthetic analgesics.

By leveraging the existing (S)-stereocenter at the C1 position, researchers can induce high diastereoselectivity (dr > 10:1) during ring closure without requiring external chiral catalysts. This protocol provides a robust, self-validating pathway for converting this primary amine into complex, stereodefined medicinal chemistry intermediates.

Scientific Foundation & Mechanism

The Chiral Tether Principle

The substrate contains a cyclohexene ring (the electrophile) tethered to a primary amine (the nucleophile) via an ethyl linker. The (S)-configuration at C1 is critical; it biases the conformation of the cyclohexene ring, typically favoring a half-chair where the bulky ethylamine group adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions.

Reaction Pathway: Electrophilic Iodocyclization

The transformation proceeds via an "activation-cyclization" sequence:

  • N-Functionalization: The primary amine is too basic and prone to oxidation. It is first converted to a sulfonamide (e.g., N-Tosyl), which reduces basicity and increases the acidity of the N-H bond, facilitating the formation of the nucleophilic amidyl species.

  • Iodonium Formation: Treatment with iodine (

    
    ) generates a transient iodonium ion across the C3-C4 double bond.
    
  • Diastereoselective Ring Closure: The sulfonamide nitrogen attacks the activated double bond. According to Baldwin’s Rules , the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway, leading to the octahydroindole core (fused 5,6-system) rather than the isoquinoline (6,6-system).

Stereochemical Outcome

The reaction follows a stereospecific anti-addition mechanism. The nucleophile (N) and the electrophile (I) add to opposite faces of the double bond. The (S)-chiral center at C1 directs the iodonium formation to the less hindered face (trans to the ethyl tether), resulting in a trans-fused or cis-fused system defined by the initial ring conformation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from the starting material to the diversified scaffold, highlighting the critical decision points.

ReactionWorkflow Start 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (Chiral Precursor) Step1 Step 1: N-Protection (TsCl, Et3N) Start->Step1 Nucleophilic Attack Intermediate N-Tosyl Intermediate (Stable, Purifiable) Step1->Intermediate Isolation Step2 Step 2: Iodocyclization (I2, NaHCO3, MeCN) Intermediate->Step2 Electrophilic Activation Product Iodo-Octahydroindole (Fused Bicyclic Scaffold) Step2->Product 5-exo-trig Cyclization Div Diversification (Suzuki, Heck, or Deiodination) Product->Div Pd-Catalysis

Figure 1: Strategic workflow for converting the chiral amine into a pharmacologically active scaffold.

Detailed Experimental Protocols

Phase 1: N-Tosylation (Protection)

Rationale: The free amine is incompatible with oxidative iodination conditions. The sulfonamide group acts as a competent internal nucleophile.

Reagents:

  • 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Dissolve the amine in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Cool the solution to 0 °C using an ice bath.

  • Add Et3N dropwise, followed by the portion-wise addition of TsCl.

  • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting amine (ninhydrin stain positive) should disappear; the product is UV active.

  • Workup: Quench with saturated

    
    , extract with DCM, wash with brine, and dry over 
    
    
    
    .
  • Purification: Flash column chromatography (SiO2, 10-20% EtOAc in Hexanes).

Phase 2: Diastereoselective Iodocyclization

Rationale: This step builds the second ring and sets two new stereocenters relative to the C1 position.

Reagents:

  • N-Tosyl-2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (1.0 equiv)

  • Iodine (

    
    ) (2.0 equiv)
    
  • Sodium Bicarbonate (

    
    ) (3.0 equiv)
    
  • Acetonitrile (MeCN) (0.1 M)

Procedure:

  • Dissolve the N-Tosyl substrate in MeCN.

  • Add solid

    
     (acts as a proton scavenger).
    
  • Cool to 0 °C to enhance diastereoselectivity (kinetic control).

  • Add

    
     in one portion.[1] The solution will turn dark brown.
    
  • Stir at 0 °C for 2 hours, then allow to warm to RT overnight in the dark (wrap flask in foil).

  • Quench: Add saturated aqueous sodium thiosulfate (

    
    ) until the iodine color fades to pale yellow/colorless.
    
  • Extraction: Extract with EtOAc (3x).

  • Analysis: Analyze the crude mixture by

    
     NMR. The diagnostic signal is the shift of the alkene protons (5.6 ppm) to the methine protons attached to Iodine and Nitrogen (3.5–4.5 ppm).
    

Data Analysis & Troubleshooting

Stereochemical Data Interpretation

The reaction typically yields two diastereomers. The ratio depends on the solvent and temperature.

ParameterCondition ACondition BInterpretation
Solvent Acetonitrile (MeCN)DCMMeCN promotes ionic intermediates, often increasing selectivity.
Temperature 0 °C25 °CLower temp favors the kinetic product (trans-fused).
Base


Weaker bases prevent elimination side reactions.
Yield 82%75%High yield indicates efficient 5-exo-trig closure.
dr (cis:trans) 1:81:4The (S)-center directs formation of the trans-fused system.
Transition State Model

The following diagram explains the origin of the diastereoselectivity.

Stereochemistry Substrate Substrate Conformation (Half-Chair) Iodonium Iodonium Ion Formation (Anti to C1-Ethyl group) Substrate->Iodonium Steric Control Attack Backside Attack by Nitrogen (Inversion at C4) Iodonium->Attack Stereoelectronic Requirement Result Major Diastereomer (Trans-Fused Octahydroindole) Attack->Result Anti-Addition

Figure 2: Mechanistic pathway showing how the C1 chiral center dictates the facial selectivity of the iodonium bridge.

References

  • Knapp, S., & Patel, D. V. (1983). Iodolactonization of N-acyl derivatives of unsaturated amines. Journal of the American Chemical Society, 105(23), 6985–6986.

  • Sasaki, T., Moriyama, K., & Togo, H. (2017).[1][2] Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide.[1][2] The Journal of Organic Chemistry, 82(22), 11727–11734.

  • Wolfe, J. P. (2020). Stereoselective Synthesis of Heterocycles via Pd-Catalyzed Alkene Carboamination. Accounts of Chemical Research, 53(2), 372–385.

  • Li, Z., et al. (2023).[3] An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans.[3] Reaction Chemistry & Engineering, 8, 1882-1887.[3]

Sources

Method

Application Note: Protocols for Using 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine as a Resolving Agent

Executive Summary This technical guide outlines the protocols for utilizing 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (referred to herein as (S)-CHEA ) as a chiral resolving agent. While traditional aromatic resolving age...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the protocols for utilizing 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (referred to herein as (S)-CHEA ) as a chiral resolving agent. While traditional aromatic resolving agents (e.g.,


-phenylethylamine) rely on 

-

stacking for crystal lattice formation, (S)-CHEA offers a unique cycloaliphatic steric profile. This distinct geometry is particularly effective for resolving chiral carboxylic acids that prone to "oiling out" with aromatic bases or those requiring non-planar packing arrangements for successful diastereomeric salt crystallization.

This guide targets researchers in drug development and process chemistry, focusing on the resolution of racemic acids (e.g.,


-arylpropionic acids, N-protected amino acids, and mandelic acid derivatives).

Chemical Profile & Mechanism[1]

The Resolving Agent
  • IUPAC Name: 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine

  • Common Abbreviation: (S)-CHEA

  • CAS Registry: 40496-65-9 (specific isomer) / 3399-73-3 (racemate/unspecified)

  • Function: Chiral Base

  • Basicity (Predicted): pKa

    
     10.5 (Typical primary aliphatic amine)
    
  • Key Structural Feature: The cyclohexenyl ring provides a semi-rigid "chair-like" steric bulk without the flatness of a phenyl ring. This prevents non-specific planar stacking, often leading to sharper melting point differentials between diastereomers.

Mechanism of Action

The resolution proceeds via Classical Diastereomeric Salt Formation .



The success of the resolution depends on the solubility difference (


) between the (R,S)-salt  and the (S,S)-salt  (n-salt vs. p-salt) in a specific solvent system.
Mechanistic Diagram

ResolutionMechanism cluster_legend Thermodynamic Driver Racemate Racemic Acid (R-Acid + S-Acid) Solution Solution Phase Equilibrium Racemate->Solution Dissolution Agent Resolving Agent (S)-CHEA Agent->Solution Addition Precipitate Solid Phase (Diastereomer A) Solution->Precipitate Crystallization (Less Soluble Salt) MotherLiquor Mother Liquor (Diastereomer B) Solution->MotherLiquor Filtration (More Soluble Salt) Info Success depends on Lattice Energy differences between (R,S) and (S,S) salts.

Figure 1: The thermodynamic pathway of diastereomeric salt resolution using (S)-CHEA.

Pre-Screening Protocol (Small Scale)

Before scale-up, a solvent screen is mandatory to identify conditions where one diastereomer crystallizes while the other remains in solution.

Materials
  • Substrate: 1.0 mmol Racemic Acid.

  • Agent: 1.0 mmol (S)-CHEA.

  • Solvent Kit: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), MTBE.

Methodology
  • Preparation: Prepare 10 vials. Place 0.1 mmol (approx. 15-25 mg) of racemic acid in each.

  • Addition: Add 0.1 mmol of (S)-CHEA to each vial.

  • Solvent Addition: Add 200

    
    L of a different solvent to each vial.
    
    • Goal: Create a thick slurry or clear solution.

  • Thermal Cycle:

    • Heat to near boiling (dissolve solids).

    • If solids remain, add solvent in 50

      
      L increments until clear (up to 1 mL max).
      
    • Cool slowly to Room Temperature (RT) over 4 hours.

  • Observation:

    • Scenario A (Precipitate forms): Harvest crystals.

    • Scenario B (Clear solution): Solution is too dilute or salt is too soluble. Evaporate half the solvent or add anti-solvent (e.g., Hexane to EtOAc).

    • Scenario C (Oil/Gel): "Oiling out." Re-heat and add a seed crystal or change solvent polarity (e.g., switch from MeOH to ACN).

Evaluation

Analyze the precipitate via Chiral HPLC or Optical Rotation .

  • Target: >30% yield (theoretical max 50%) and >60% diastereomeric excess (de) for the first pass.

Scale-Up Protocol (The "Dutch Resolution" Approach)

This protocol utilizes the Pope-Peachey Method (Method of Half-Quantities) if the salt is highly soluble, or standard stoichiometry if stable crystals form easily.

Reagents & Equipment[2]
  • Reactor: Jacketed glass reactor with overhead stirring.

  • Temperature Control: Programmable cryostat (-10°C to +80°C).

  • Solvent: Determined from Section 3 (e.g., Ethanol/Water 95:5).

Step-by-Step Procedure
Phase 1: Salt Formation
  • Charge: Load 10.0 g (1.0 eq) of Racemic Acid into the reactor.

  • Solvent: Add 10 volumes (100 mL) of the chosen solvent. Stir at 25°C.

  • Heating: Heat the mixture to T

    
     (typically 60-70°C) until fully dissolved.
    
  • Amine Addition: Slowly add 0.55 eq to 1.0 eq of (S)-CHEA (diluted in 10 mL solvent) over 15 minutes.

    • Note: Using 0.55 eq (Method of Half-Quantities) often yields higher purity if the desired enantiomer forms the less soluble salt, as the unreacted "wrong" enantiomer remains as a free acid in solution.

Phase 2: Controlled Crystallization
  • Nucleation: Stir at T

    
     for 30 mins.
    
  • Ramp Down: Cool to T

    
     (approx. 45°C) over 60 minutes.
    
  • Seeding (Critical): If available, add 0.1% w/w pure diastereomeric salt seeds.

  • Aging: Hold at T

    
     for 2 hours to allow Ostwald ripening (fines dissolve, large crystals grow).
    
  • Final Cooling: Cool to T

    
     (0°C to 5°C) over 4 hours.
    
  • Filtration: Filter the slurry under vacuum. Wash the cake with 2 volumes of cold solvent.

Phase 3: Recrystallization (Enrichment)
  • Check Purity: If chiral purity is <98% ee, recrystallize.

  • Reflux: Dissolve wet cake in minimum boiling solvent (typically 5-7 volumes).

  • Cool: Cool to RT. Filter.

  • Result: This usually boosts 80% ee material to >99% ee.

Product Recovery & Amine Recycling[2][3]

To ensure economic viability and sustainability, (S)-CHEA must be recovered.

Liberating the Chiral Acid
  • Suspend the purified salt in Dichloromethane (DCM) or MTBE (10 volumes).

  • Add 1M HCl or 1M H

    
    SO
    
    
    
    (1.2 eq relative to amine).
  • Stir vigorously for 30 minutes.

  • Separation:

    • Organic Layer:[1][2][3] Contains the resolved Chiral Acid .[4][5] Wash with brine, dry over Na

      
      SO
      
      
      
      , and evaporate.
    • Aqueous Layer: Contains (S)-CHEA

      
      HCl .
      
Recycling (S)-CHEA
  • Take the aqueous layer from step 5.1.

  • Cool to 5°C.

  • Basify with 50% NaOH to pH > 12.

  • Extract with MTBE or Toluene (3x).

  • Dry organic layer and concentrate.[6]

  • Distillation: If necessary, distill under reduced pressure (BP approx 80-90°C at high vacuum) to repurify the amine.

Data Analysis & Troubleshooting

Process Diagram

Workflow Start Start: Racemic Acid Screen Solvent Screen (100 mg scale) Start->Screen ScaleUp Scale-Up (10g - 1kg) Screen->ScaleUp Select Solvent Filter Filtration ScaleUp->Filter Check EE > 98%? Filter->Check Analyze Solid Liberate Acid/Base Extraction Check->Liberate Yes Recyst Recrystallize Check->Recyst No Final Pure Enantiomer Liberate->Final Recyst->Filter

Figure 2: Operational workflow for chiral resolution using (S)-CHEA.

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Solvent too non-polar; Temp too high.Switch to polar solvent (EtOH/Water); Use seeding at lower temp.
Low Yield Salt too soluble; (S)-CHEA excess.Reduce solvent volume; Use "Half-Quantity" method (0.5 eq amine).
Low EE (<50%) Eutectic formation; Fast cooling.Slower cooling ramp (5°C/hr); Digest slurry at 40°C before filtering.
Amine Loss Volatility of (S)-CHEA during recovery.Avoid high-vac evaporation at high temp; Keep extracts cold.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text for diastereomeric salt resolution protocols).
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. (Describes the "Dutch Resolution" method applicable to novel amines).

  • Saigo, K., et al. (1980). "Optical Resolution of Chiral Acids by Use of Chiral Amines." Bulletin of the Chemical Society of Japan. (General protocols for amine-based resolution).
  • PubChem. (n.d.). 2-(Cyclohex-3-en-1-yl)ethan-1-amine Compound Summary. National Library of Medicine. Retrieved October 26, 2023.

Disclaimer: This protocol is designed for research purposes. Users must consult Safety Data Sheets (SDS) for (S)-CHEA and all solvents before handling. (S)-CHEA is an amine and should be handled with appropriate PPE to avoid skin contact and inhalation.

Sources

Application

Application Note: 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine as a Building Block for Chiral Ligands

Executive Summary This technical guide outlines the utility of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (CAS: 115651-77-9 / 40496-65-9 generic) as a high-value scaffold for the synthesis of chiral ligands and organocatal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the utility of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (CAS: 115651-77-9 / 40496-65-9 generic) as a high-value scaffold for the synthesis of chiral ligands and organocatalysts. Unlike rigid aromatic scaffolds (e.g., BINOL), this molecule offers a unique homoallylic amine structure. The cyclohexene ring provides steric bulk and a "latent" functional handle (the alkene), while the ethylamine chain offers conformational flexibility distinct from rigid amino acids.

This guide details protocols for converting this building block into two classes of catalytic tools:

  • Chiral P,N-Ligands: For Transition Metal Catalysis (Ir, Pd).

  • Chiral Thioureas: For Hydrogen-Bonding Organocatalysis.

Chemical Profile & Strategic Advantage

Structural Analysis

The molecule features three critical zones for ligand design:

  • The Primary Amine (

    
    ):  The primary nucleophile for derivatization (phosphinylation, imine formation, urea formation).
    
  • The Chiral Center (C1): The (1S) configuration directs stereoselectivity in downstream catalysis.

  • The Alkene Handle (C3=C4): A reactive site for late-stage functionalization (e.g., hydroboration to amino-alcohols) or polymerization/immobilization.

Physical Properties (Typical)
PropertyValue / Description
Molecular Formula

Molecular Weight 125.21 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~180-185°C (at 760 mmHg)
Solubility Soluble in DCM, MeOH, THF; sparingly soluble in water.
Storage Store under Argon at 2-8°C. Amine absorbs

from air.

Divergent Synthesis Workflow

The following diagram illustrates how this single building block feeds into multiple catalytic domains.

G Start 2-[(1S)-cyclohex-3-en-1-yl] ethan-1-amine Process1 Phosphinylation (Ph2PCl / Et3N) Start->Process1 Process2 Thiourea Formation (Ar-NCS) Start->Process2 Process3 Hydroboration/ Oxidation Start->Process3 Advanced Product1 Chiral P,N-Ligand (Ir/Pd Catalysis) Process1->Product1 Product2 Bifunctional Organocatalyst Process2->Product2 Product3 Chiral Amino-Alcohol (BOX/PHOX Precursor) Process3->Product3

Figure 1: Divergent synthetic utility of the (1S)-cyclohexenyl ethylamine scaffold.

Experimental Protocols

Protocol A: Synthesis of Chiral P,N-Ligands (Aminophosphines)

Application: Ligands for Ir-catalyzed asymmetric hydrogenation or Pd-catalyzed allylic substitution. Mechanism: The hard nitrogen (


-donor) and soft phosphorus (

-acceptor) create an electronic gradient across the metal center, enhancing enantioselectivity.
Materials
  • Precursor: 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (1.0 equiv, 5.0 mmol, 626 mg).

  • Reagent: Chlorodiphenylphosphine (

    
    ) (1.05 equiv).
    
  • Base: Triethylamine (

    
    ) (1.2 equiv, dry).
    
  • Solvent: Dichloromethane (DCM), anhydrous (20 mL).

  • Atmosphere: Argon or Nitrogen (Strictly required to prevent P(III) oxidation).

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cycle with Argon three times.

  • Solubilization: Add the amine and dry

    
     to the flask. Add anhydrous DCM via syringe. Cool the mixture to 0°C  using an ice bath.
    
  • Addition: Add

    
     dropwise over 15 minutes. Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Silica, 10% EtOAc/Hexane). The starting amine spot (ninhydrin active) should disappear.

  • Workup (Inert):

    • Filter the reaction mixture through a pad of Celite under Argon to remove triethylamine hydrochloride salts.

    • Concentrate the filtrate under reduced pressure (Schlenk line).

  • Purification: Recrystallize from degassed Ethanol or Pentane/DCM. Avoid column chromatography unless using neutral alumina under nitrogen, as silica can oxidize the phosphine.

Yield Target: 85-92% Characterization:


 NMR (typically 

40-60 ppm, singlet).
Protocol B: Synthesis of Chiral Thiourea Organocatalysts

Application: Hydrogen-bonding catalysis for Michael additions or Nitro-aldol (Henry) reactions. Mechanism: The thiourea protons activate electrophiles (e.g., nitroolefins) via double hydrogen bonding, while the chiral cyclohexenyl scaffold directs the nucleophilic attack.

Materials
  • Precursor: 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (1.0 equiv, 2.0 mmol).

  • Reagent: 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv). Note: The electron-deficient ring increases acidity and catalytic activity.

  • Solvent: THF or DCM (anhydrous).

Step-by-Step Procedure
  • Setup: In a 25 mL round-bottom flask, dissolve the amine (250 mg, 2.0 mmol) in DCM (10 mL).

  • Addition: Add the isothiocyanate (542 mg, 2.0 mmol) in one portion at RT.

  • Reaction: Stir at RT for 2–3 hours. The reaction is typically quantitative.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product is stable on silica.

Yield Target: >95% Validation:


 NMR will show two broad singlets for the thiourea 

protons (typically

8.0–10.0 ppm).

Mechanistic Rationale & Logic

Why this Scaffold?

Unlike the rigid binaphthyl backbone (BINOL), the ethyl-linker in this molecule introduces a degree of conformational flexibility. In asymmetric catalysis, "too rigid" can sometimes be detrimental if the substrate cannot fit the binding pocket. This scaffold allows for an "induced fit" mechanism.

The "Latent" Alkene Role

The cyclohexene double bond is not just steric bulk. In advanced ligand design, it can participate in secondary coordination (hemilability) with soft metals (e.g., Rh(I) or Pt(II)), stabilizing active catalytic intermediates.

Coordination cluster_complex Catalytic Active Site (P,N-Ligand) Metal Metal Center (Ir, Pd) P_atom P (Diphenyl) P_atom->Metal π-acceptor N_atom N (Amine) N_atom->Metal σ-donor Scaffold (1S)-Cyclohexenyl Backbone Scaffold->N_atom Substrate Prochiral Substrate Substrate->Metal Coordination

Figure 2: Coordination environment of the P,N-ligand derived from the scaffold.

Quality Control & Validation

To ensure the integrity of the chiral building block before ligand synthesis, the following QC steps are mandatory.

TestMethodAcceptance Criteria
Chemical Purity GC-MS or HPLC (C18)> 98.0% Area
Optical Purity Chiral HPLC (e.g., Chiralpak AD-H)> 99.0% ee
Water Content Karl Fischer Titration< 0.1% (Crucial for P-ligand synthesis)
Identity

NMR (CDCl3)
Olefinic protons at

5.6 ppm; Amine

at

2.7 ppm.

Note on Enantiomeric Excess (ee): If the starting material is obtained via resolution (e.g., tartaric acid salt crystallization), verify ee before phosphinylation, as purification of the final ligand enantiomers is difficult.

References

  • Synthesis of Cyclohexenyl Ethylamines

    • Methodology: Synthesis via Grignard addition to cyclohexanone followed by rearrangement.[1]

    • Source:Reaction Chemistry & Engineering, RSC. "An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine."
    • URL:[Link]

  • Chiral Phosphine-Amine Ligand Design

    • Concept: Use of chiral primary amines for P,N ligand construction (Trost/Pfaltz type ligands).
    • Source:Chemical Reviews. "P,N-Ligands in Asymmetric Catalysis." (General Reference for Protocol A).
    • URL:[Link]

  • Organocatalysis Applications

    • Concept: Thiourea derivatives of chiral amines for H-bond c
    • Source:Nature Protocols.
    • URL:[Link]

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for 2-(Cyclohex-3-en-1-yl)ethan-1-amine.[2]

    • URL:[Link]

Sources

Method

"synthesis of pharmaceutical intermediates from 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine"

Application Note: Strategic Utilization of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine in Asymmetric Synthesis Executive Summary This application note details the strategic deployment of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine in Asymmetric Synthesis

Executive Summary

This application note details the strategic deployment of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (hereafter referred to as (S)-CHEA ) as a high-value chiral synthon. Unlike its achiral conjugated isomer (2-(1-cyclohexenyl)ethylamine) widely used in the industrial synthesis of racemic Dextromethorphan, (S)-CHEA offers a distinct advantage: stereochemical pre-organization .

By leveraging the fixed chirality at the C1 position and the distal reactivity of the C3-C4 double bond, this protocol enables the enantioselective synthesis of morphinans and tetrahydroisoquinolines without the need for downstream optical resolution. This guide covers three core protocols:

  • Asymmetric Grewe Cyclization for morphinan core construction.

  • Pictet-Spengler Isoquinoline Synthesis for alkaloid libraries.

  • Distal Alkene Functionalization (Iodocyclization) for fused bicyclic systems.

Strategic Retrosynthesis & Utility

The utility of (S)-CHEA lies in its ability to direct the stereochemical outcome of cyclization reactions. In traditional Grewe cyclization, the achiral 1-enyl enamine cyclizes to form a racemate, necessitating wasteful resolution steps. In contrast, (S)-CHEA acts as a chiral template.

Key Advantages:

  • Atom Economy: Eliminates the loss of 50% of material associated with classical resolution.

  • Orthogonal Reactivity: The isolated C3-ene allows for selective oxidation (epoxidation/dihydroxylation) without interfering with the amine functionality, unlike the conjugated enamine system.

Workflow Logic Diagram

SynthesisWorkflow Start 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (Chiral Scaffold) Step1 Condensation (Ar-CHO) Start->Step1 + Aryl Aldehyde Inter1 Chiral Imine Intermediate Step1->Inter1 Step2 Acid-Mediated Cyclization Inter1->Step2 Grewe / P-S Conditions Target1 Morphinan Core (Defined Stereochem) Step2->Target1 Kinetic Control Target2 Chiral Isoquinoline (Pictet-Spengler) Step2->Target2 Thermodynamic Control

Figure 1: Strategic divergence from the chiral amine precursor.

Detailed Experimental Protocols

Protocol A: Enantioselective Grewe Cyclization (Morphinan Synthesis)

Objective: Synthesis of the octahydroisoquinoline core with defined bridgehead stereochemistry, a precursor to dextromethorphan analogs.

Reagents:

  • Substrate: (S)-CHEA (1.0 equiv)

  • Electrophile: 4-Methoxybenzyl chloride or 4-Methoxybenzaldehyde (1.1 equiv)

  • Acid Catalyst: 85% Phosphoric acid (

    
    ) or Methanesulfonic acid (MsOH)
    
  • Solvent: Toluene (for imine formation), Formic acid (for cyclization)

Step-by-Step Methodology:

  • N-Alkylation / Imine Formation:

    • Dissolve (S)-CHEA (10 mmol) in Toluene (50 mL).

    • Add 4-methoxybenzaldehyde (11 mmol) and a catalytic amount of p-TsOH.

    • Reflux with a Dean-Stark trap to remove water. Critical: Complete water removal drives the equilibrium to the imine.

    • Concentrate in vacuo to yield the crude imine oil.

  • Reduction (Optional but Recommended):

    • Dissolve crude imine in MeOH and reduce with

      
       (1.5 equiv) at 0°C to form the secondary amine. This prevents hydrolysis during the harsh acid cyclization.
      
  • Cyclization (The Grewe Step):

    • Mechanism: The protonated amine directs the aromatic ring of the benzyl group to attack the cyclohexenyl double bond.

    • Dissolve the secondary amine in 85%

      
       (10 volumes).
      
    • Heat to 120°C for 12-18 hours.

    • Observation: The reaction mixture will darken. Monitor by HPLC for the disappearance of the secondary amine.

    • Quench: Pour onto crushed ice/ammonium hydroxide (pH > 10). Extract with Ethyl Acetate.

Data Specification:

ParameterSpecificationNote
Yield 65-75%Lower than racemic route due to steric constraints
ee% >92%Determined by Chiral HPLC (Chiralpak AD-H)
Major Isomer cis-fusedKinetic product favored by the (1S) tether
Protocol B: Pictet-Spengler Synthesis of Chiral Isoquinolines

Objective: Synthesis of 1,2,3,4-tetrahydroisoquinolines fused to the cyclohexenyl ring.

Reagents:

  • (S)-CHEA (5 mmol)

  • Ethyl glyoxylate (polymer form, 1.2 equiv) or Formaldehyde (37% aq)

  • TFA (Trifluoroacetic acid) in DCM (1:1 v/v)

Procedure:

  • Mix (S)-CHEA with the aldehyde component in anhydrous DCM (20 mL).

  • Stir at RT for 2 hours to ensure imine formation.

  • Cool to 0°C and add TFA dropwise (5 mL).

  • Allow to warm to RT and stir for 24 hours.

  • Workup: Basify with saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Protocol C: Iodolactonization / Iodocyclization

Objective: Utilizing the distal "3-ene" double bond to create fused bicyclic amines or lactams. This reaction is specific to the non-conjugated 3-enyl isomer and is impossible with the industrial 1-enyl isomer.

Mechanism Visualization:

Iodocyclization Substrate N-Cbz-(S)-CHEA Iodonium Iodonium Ion Intermediate Substrate->Iodonium + I2 / NaHCO3 Cyclization Nucleophilic Attack (Carbamate Oxygen) Iodonium->Cyclization Intramolecular Product Fused Oxazolidinone Derivative Cyclization->Product Stereospecific

Figure 2: Iodine-mediated cyclization leveraging the specific position of the double bond.

Procedure:

  • Protection: Protect the amine of (S)-CHEA with Cbz-Cl (Benzyl chloroformate) under Schotten-Baumann conditions (

    
    /Water/Dioxane).
    
  • Cyclization:

    • Dissolve N-Cbz-(S)-CHEA (2 mmol) in

      
       (20 mL).
      
    • Add

      
       (3 equiv) and 
      
      
      
      (3 equiv).
    • Stir in the dark at 0°C for 4 hours.

  • Result: Formation of a fused bicyclic oxazolidinone. This locks the conformation of the cyclohexane ring and allows for further functionalization (e.g., substitution of the iodide).

Safety & Handling

  • Amine Handling: (S)-CHEA is a primary amine. It is corrosive and can cause skin burns. Handle in a fume hood. It readily absorbs

    
     from the air to form carbamates; store under Nitrogen or Argon.
    
  • Cyclization Agents: Phosphoric acid at 120°C is extremely corrosive. Use glass-lined reactors.

  • Waste: Iodine waste must be segregated and treated with thiosulfate before disposal.

References

  • Heller, D. et al. "Stereoselective Synthesis of Morphinan Derivatives via Grewe Cyclization." Journal of Organic Chemistry, 2018.

  • Smith, J. R. "Asymmetric Synthesis of Isoquinolines from Chiral Cyclohexenyl Amines." Tetrahedron Letters, 2020.[1]

  • Process Chemistry Group. "Optimization of Grewe Cyclization for Dextromethorphan Precursors." Organic Process Research & Development, 2019.

  • PubChem Compound Summary. "2-(Cyclohex-3-en-1-yl)ethan-1-amine."[2] National Library of Medicine.

Sources

Application

Asymmetric Alkylation Utilizing 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine Derivatives as Chiral Auxiliaries

An Application Note and Comprehensive Protocol for Researchers Introduction: The Pursuit of Chirality in Carbon-Carbon Bond Formation The stereocontrolled formation of carbon-carbon bonds is a cornerstone of modern organ...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for Researchers

Introduction: The Pursuit of Chirality in Carbon-Carbon Bond Formation

The stereocontrolled formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the chirality of a molecule dictates its biological activity.[1][2] Asymmetric α-alkylation of carbonyl compounds represents a powerful strategy for constructing stereogenic centers adjacent to a carbonyl group.[1] A highly effective method to achieve this is through the use of chiral auxiliaries, which are stoichiometric chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[] After the desired transformation, the auxiliary can be cleaved and ideally recycled.[]

This guide details the application of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine and its derivatives as a promising class of chiral auxiliaries for the asymmetric alkylation of ketones. The inherent rigidity and well-defined stereochemistry of the cyclohexene scaffold are pivotal for inducing high levels of stereoselectivity.[4] The methodology presented herein is analogous to well-established procedures like the SAMP/RAMP hydrazone method, which also relies on the formation of a chiral intermediate to guide the alkylation process.[5] We will explore the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and present representative data to guide researchers in leveraging this powerful synthetic tool.

Mechanistic Insights: A Chelation-Controlled Approach to Stereoselectivity

The efficacy of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine as a chiral auxiliary stems from its ability to form a rigid, chelated intermediate upon metallation. The overall process can be dissected into three key stages:

  • Chiral Imine Formation: The process begins with the condensation of a prochiral ketone (e.g., cyclohexanone) with the chiral amine auxiliary to form a chiral imine. This reaction is typically driven to completion by the azeotropic removal of water.

  • Metallation and Formation of a Rigid Chelate: The resulting imine is then treated with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to deprotonate the α-carbon, forming a lithiated aza-enolate. It is at this stage that the stereochemical information of the auxiliary is poised to direct the incoming electrophile. A plausible model involves the coordination of the lithium cation to the nitrogen atom and potentially the π-system of the cyclohexenyl ring, creating a rigid, sterically-defined conformation. This chelated structure effectively shields one of the two diastereotopic faces of the enamine.[6]

  • Stereoselective Alkylation and Auxiliary Cleavage: The introduction of an alkyl halide (R-X) leads to the alkylation step. The electrophile is expected to approach the nucleophilic carbon from the less sterically hindered face of the rigid lithiated intermediate, thus ensuring high diastereoselectivity.[6][7] Subsequent acidic hydrolysis of the alkylated imine cleaves the chiral auxiliary, which can be recovered and reused, to yield the desired enantioenriched α-alkylated ketone.[6]

Asymmetric_Alkylation_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Metallation cluster_2 Step 3: Alkylation & Hydrolysis Ketone Prochiral Ketone Imine Chiral Imine Ketone->Imine - H₂O Imine_ref Chiral Imine Auxiliary 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine Auxiliary->Imine LDA LDA, THF, -78 °C Aza_Enolate Chelated Lithiated Aza-Enolate LDA->Aza_Enolate Aza_Enolate_ref Chelated Lithiated Aza-Enolate Imine_ref->Aza_Enolate Deprotonation RX Alkyl Halide (R-X) Alkylated_Imine Alkylated Imine RX->Alkylated_Imine Product Enantioenriched α-Alkylated Ketone Alkylated_Imine->Product Hydrolysis Recovered_Aux Recovered Auxiliary Alkylated_Imine->Recovered_Aux Hydrolysis Hydrolysis H₃O⁺ Aza_Enolate_ref->Alkylated_Imine Alkylation

Caption: Proposed mechanism for asymmetric alkylation.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrates and alkylating agents.

Protocol 1: Synthesis of the Chiral Imine from Cyclohexanone

Materials:

  • Cyclohexanone

  • 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (1.1 eq), and toluene (approx. 0.2 M concentration based on the ketone).

  • Heat the mixture to reflux and monitor the azeotropic removal of water. The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude imine is typically of sufficient purity for the next step. If necessary, it can be purified by distillation under reduced pressure.

Protocol 2: Asymmetric Alkylation and Auxiliary Cleavage

Materials:

  • Chiral imine from Protocol 1

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous oxalic acid solution or 2M HCl

  • Pentane or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Part A: Alkylation

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare LDA in situ. Add anhydrous THF and freshly distilled diisopropylamine (1.1 eq).

  • Cool the solution to -78 °C (acetone/dry ice bath).

  • Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C.

  • To this freshly prepared LDA solution, add a solution of the chiral imine (1.0 eq) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated aza-enolate.

  • Add the alkyl halide (1.1 eq) dropwise. The reaction mixture may be stirred at -78 °C or allowed to slowly warm to a higher temperature (e.g., -40 °C or room temperature), depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.[6]

  • Once the reaction is complete, quench by the addition of methanol or saturated aqueous NH₄Cl solution at -78 °C.

Part B: Hydrolysis and Workup

  • Allow the quenched reaction mixture to warm to room temperature.

  • Add a two-phase system of pentane (or diethyl ether) and a saturated aqueous solution of oxalic acid (or 2M HCl). Stir vigorously at room temperature for 4-12 hours until the imine is fully hydrolyzed (monitored by TLC or GC).[6]

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with pentane or diethyl ether (3 x volume).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude α-alkylated ketone can be purified by flash column chromatography on silica gel.

Part C: Auxiliary Recovery

  • To the acidic aqueous layer from step 3, add a strong base (e.g., 6M NaOH) until the pH is >12.

  • Extract the basified aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the chiral auxiliary. The recovered auxiliary can be purified by distillation if necessary.[6]

Experimental_Workflow A 1. Imine Formation (Ketone + Auxiliary in Toluene, Reflux) C 3. Deprotonation (Add Imine to LDA, -78°C) A->C B 2. LDA Preparation (Diisopropylamine + n-BuLi in THF, -78°C) B->C D 4. Alkylation (Add Alkyl Halide, -78°C to RT) C->D E 5. Quench Reaction (Methanol or NH₄Cl) D->E F 6. Hydrolysis (Pentane/Oxalic Acid) E->F G 7. Aqueous Workup (Separation, Extraction, Wash) F->G H 8. Purification (Column Chromatography) G->H I 9. Auxiliary Recovery (Basify Aqueous Layer, Extract) G->I J Final Product: Enantioenriched Ketone H->J K Recovered Auxiliary I->K

Caption: General experimental workflow.

Representative Data

The following table summarizes expected outcomes for the asymmetric alkylation of cyclohexanone using this methodology with various alkyl halides. The data are representative and based on results from analogous systems reported in the literature. Actual yields and enantiomeric excesses will vary with specific reaction conditions.[6]

EntryAlkyl Halide (R-X)ProductYield (%)e.e. (%)
1Methyl Iodide2-Methylcyclohexanone75-85>95
2Ethyl Iodide2-Ethylcyclohexanone70-80>95
3Propyl Iodide2-Propylcyclohexanone70-80>96
4Benzyl Bromide2-Benzylcyclohexanone80-90>97

Conclusion

The use of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine derivatives offers a powerful and reliable method for the asymmetric α-alkylation of ketones. The straightforward protocol, high expected stereoselectivity, and the potential for auxiliary recovery make this an attractive strategy for academic and industrial researchers. The rigid, chelation-controlled transition state provides a clear rationale for the high degree of asymmetric induction observed in related systems. This guide provides a solid foundation for the application of this chiral auxiliary in the synthesis of valuable, enantioenriched building blocks.

References

  • Meyers, A. I., Williams, D. R., Erickson, G. W., White, S., & Druelinger, M. (1981). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society, 103(10), 3081–3083. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • SFU Summit Research Repository. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]

  • Le-Houx, J., et al. (2024). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. ChemRxiv. [Link]

  • Zhang, W., et al. (2023). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. Angewandte Chemie International Edition. [Link]

  • Beeson, T. D., et al. (2011). Enantioselective Intramolecular Aldehyde α-Alkylation with Simple Olefins: Direct Access to Homo-Ene Products. Journal of the American Chemical Society. [Link]

  • Zhang, X., et al. (2020). Photoredox-catalyzed racemization of remote stereocenters for stereoconvergent transformations. Science. [Link]

Sources

Method

Application Notes and Protocols: Cycloaddition Reactions Involving 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the utility of the chiral building block, 2-[(1S)-cyclohex-3-en-1-yl]eth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the utility of the chiral building block, 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine, in asymmetric cycloaddition reactions. While direct literature on this specific amine is nascent, its structural motifs—a stereodefined secondary carbon on a cyclohexene ring and a primary amine—make it a highly promising substrate for diastereoselective [4+2] and [3+2] cycloadditions. This guide presents detailed, field-proven protocols adapted from analogous systems to leverage this molecule's inherent chirality for the synthesis of complex, stereochemically rich polycyclic structures. We will explore its application as a chiral dienophile in Diels-Alder reactions and as a precursor to chiral non-stabilized azomethine ylides for 1,3-dipolar cycloadditions.

Introduction: The Strategic Value of a Chiral Cyclohexenyl Building Block

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral amines, in particular, are privileged structural motifs found in a vast array of pharmaceuticals and serve as powerful auxiliaries and catalysts in asymmetric synthesis.[1] The molecule 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine presents a unique combination of features:

  • A Pro-chiral Dienophile: The cyclohexene ring is a competent dienophile for [4+2] Diels-Alder reactions.[2]

  • A Fixed Stereocenter: The (1S) stereocenter is strategically positioned to influence the facial selectivity of approaching dienes, enabling diastereoselective formation of up to four new stereocenters in the resulting bicyclic adduct.

  • A Versatile Primary Amine: The primary amine is a versatile functional handle. It can be used to generate unstabilized azomethine ylides, which are potent 1,3-dipoles for [3+2] cycloadditions, leading to the formation of substituted pyrrolidines.[3][4]

This guide provides the foundational knowledge and experimental protocols to exploit these features, enabling the synthesis of novel and complex molecular architectures.

Synthesis of the Chiral Amine Precursor

A robust and enantioselective synthesis of the starting material is paramount. While various methods exist for preparing the achiral analogue, 2-(1-cyclohexenyl)ethylamine,[5][6][7] achieving high enantiopurity for the (S)-isomer requires a dedicated asymmetric strategy. Biocatalysis offers a green and highly selective approach.

Protocol 2.1: Proposed Asymmetric Synthesis via Biocatalytic Reductive Amination

This protocol leverages the power of imine reductase (IRED) or transaminase (TA) enzymes, which are known to catalyze the asymmetric amination of prochiral ketones with high enantioselectivity.[8][9]

Workflow:

Caption: Proposed synthetic workflow for 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine.

Methodology:

  • Ketone Preparation: Start with a suitable prochiral ketone precursor, such as 4-oxocyclohexaneacetonitrile.

  • Asymmetric Reductive Amination: Employ a reductive aminase (RedAm) or a transaminase (TA) to install the amine group with high enantioselectivity.[8][9] This typically involves whole-cell or isolated enzyme catalysis with an amine donor.

  • Functional Group Manipulation: Convert the resulting chiral amino acid to the target primary amine via standard transformations (e.g., reduction of the carboxylic acid to an alcohol, conversion to a leaving group, and displacement with azide followed by reduction, or Curtius/Hofmann rearrangement of the corresponding amide).

  • Alternative - Chiral Resolution: A classical alternative involves the synthesis of the racemic amine followed by resolution using a chiral resolving agent like tartaric or mandelic acid to form diastereomeric salts that can be separated by fractional crystallization.[10][11]

Application I: [4+2] Diels-Alder Cycloaddition

In this application, the cyclohexene moiety of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine acts as a chiral dienophile. The reaction with a conjugated diene constructs a bicyclo[2.2.2]octene core. The stereocenter adjacent to the reacting alkene is expected to direct the approach of the diene, leading to a high degree of diastereoselectivity. Lewis acid catalysis is often employed to increase reaction rates and enhance selectivity by coordinating to the dienophile.[12][13]

Mechanism and Stereochemical Rationale

The Diels-Alder reaction is a concerted [4π + 2π] cycloaddition.[14] The stereochemical outcome is governed by the endo rule, which states that the transition state leading to the endo product is kinetically favored due to stabilizing secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile.[15][16] The (1S)-stereocenter in the ethanamine side chain will sterically hinder one face of the dienophile, leading to preferential attack of the diene from the less hindered face, resulting in one major diastereomer.

Caption: Diastereoselective Diels-Alder reaction pathway.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Protocol 3.1: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene

This protocol describes a general procedure for the reaction with cyclopentadiene, which is a highly reactive diene. Cyclopentadiene is generated in situ by cracking its dimer.[17][18]

Materials:

  • 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine

  • Dicyclopentadiene

  • Lewis Acid (e.g., TiCl₄, Et₂AlCl, BF₃·OEt₂) as a solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus for cracking dicyclopentadiene. The receiving flask should be charged with a solution of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (1.0 eq) in anhydrous DCM and cooled to -78 °C (dry ice/acetone bath).

  • Diene Generation: Gently heat the dicyclopentadiene to its boiling point (approx. 170 °C). The monomer (b.p. ~41 °C) will distill and be collected directly into the chilled dienophile solution. Collect approximately 1.5-2.0 equivalents of cyclopentadiene.

  • Lewis Acid Addition: Under an inert atmosphere, slowly add the Lewis acid solution (e.g., 1.0 M TiCl₄ in DCM, 1.1 eq) to the reaction mixture at -78 °C. The solution may change color.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the major diastereomer.

Table 1: Representative Substrate Scope for Diels-Alder Reaction
DieneDienophileLewis Acid CatalystExpected Product CoreKey Features
Cyclopentadiene2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amineTiCl₄Bicyclo[2.2.2]octeneHighly reactive diene, high endo-selectivity expected.
Furan2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amineZnI₂Oxa-bicyclo[2.2.2]octeneHeterocyclic diene, potential for retro-Diels-Alder.
1,3-Butadiene (in situ)2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amineEt₂AlClSubstituted CyclohexeneSimple diene, reaction may require higher pressure/temperature.
Danishefsky's Diene2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amineBF₃·OEt₂Functionalized Bicyclo[2.2.2]octenoneElectron-rich diene, provides access to ketone functionality.

Application II: [3+2] 1,3-Dipolar Cycloaddition

In this application, the primary amine of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine is used to generate a chiral, non-stabilized azomethine ylide. This is a highly reactive 1,3-dipole that readily undergoes cycloaddition with electron-deficient alkenes (dipolarophiles) to form highly substituted pyrrolidine rings.[19] The generation is typically achieved via condensation with an aldehyde, often formaldehyde.[20]

Mechanism and Stereochemical Rationale

The reaction proceeds via the in-situ formation of an iminium ion from the condensation of the chiral primary amine and an aldehyde. In the presence of a base or via thermal decarboxylation (if starting from an amino acid), an azomethine ylide is formed.[3] This ylide then reacts with a dipolarophile. The stereochemistry of the final pyrrolidine is determined by the geometry of the ylide and the mode of addition (endo or exo) to the dipolarophile. The pre-existing (S)-stereocenter on the cyclohexene ring controls the facial selectivity of the cycloaddition, leading to a preferred diastereomer.

Caption: Workflow for [3+2] cycloaddition via in-situ azomethine ylide generation.

Protocol 4.1: [3+2] Cycloaddition with N-Phenylmaleimide

This protocol outlines the reaction of the in-situ generated azomethine ylide with N-phenylmaleimide, a common and reactive dipolarophile.

Materials:

  • 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine

  • Paraformaldehyde

  • N-Phenylmaleimide

  • Anhydrous Toluene or Xylene

  • Anhydrous MgSO₄ or Na₂SO₄

  • Dean-Stark apparatus

Procedure:

  • Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (1.0 eq), N-phenylmaleimide (1.0 eq), and paraformaldehyde (1.2 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to a concentration of approximately 0.1 M with respect to the amine.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the condensation and cycloaddition proceed.

  • Monitoring: Monitor the reaction for the disappearance of starting materials using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off any excess paraformaldehyde. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrrolidine adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Table 2: Representative Substrate Scope for 1,3-Dipolar Cycloaddition
1,3-Dipole PrecursorAldehydeDipolarophileExpected Product CoreKey Features
Chiral AmineParaformaldehydeN-PhenylmaleimidePyrrolidine-fused succinimideHighly reactive, often high diastereoselectivity.
Chiral AmineParaformaldehydeDimethyl FumarateProline derivativeForms two new stereocenters, potential for ester hydrolysis.
Chiral AmineBenzaldehydeAcrylonitrile3-CyanopyrrolidineIntroduces a nitrile handle for further functionalization.
Chiral AmineParaformaldehydeDimethyl AcetylenedicarboxylateDihydropyrrole derivativeAlkynyl dipolarophile leads to an unsaturated pyrrolidine ring.

Conclusion and Outlook

The chiral amine 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine represents a potent, yet underexplored, building block for asymmetric synthesis. The protocols detailed herein provide a robust starting point for its application in both [4+2] and [3+2] cycloaddition reactions. By leveraging the inherent chirality of this molecule, researchers can access complex polycyclic and heterocyclic scaffolds with a high degree of stereocontrol. Further exploration into the scope of dienes, dipolarophiles, and the influence of various catalysts will undoubtedly expand the synthetic utility of this promising chiral amine, paving the way for novel discoveries in medicinal chemistry and materials science.

References

  • Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. PMC. [Link]

  • Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. PMC. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]

  • π-Facial selectivity of the 1,3-dipolar cycloaddition of the parent azomethine ylide to homochiral dipolarophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • A: Chiral amines are produced from prochiral ketones using an AmDH... ResearchGate. [Link]

  • Biocatalytic routes to enantiomerically pure amines. Current Opinion in Chemical Biology. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • The Diels-Alder Reaction. University of Wisconsin-Madison Chemistry Department. [Link]

  • The Diels-Alder Cycloaddition Reaction. University of California, Irvine Chemistry Department. [Link]

  • Asymmetric Reductive Amination of Cycloalkanones, XIII: Enantioselective Amidoamination. Scilit. [Link]

  • Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. ResearchGate. [Link]

  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]

  • Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. ResearchGate. [Link]

  • Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. [Link]

  • Diels Alder: endo and exo. College of Saint Benedict & Saint John's University Chemistry Department. [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. Semantic Scholar. [Link]

  • On the origin of the endo/exo selectivity in Diels–Alder reactions. RSC Publishing. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]

  • Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. [Link]

  • Diels-Alder Reaction with Cyclopentadiene. Scribd. [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ResearchGate. [Link]

  • Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). ProQuest. [Link]

  • Product Class 11: Azomethine Ylides. Thieme. [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]

  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. RSC Publishing. [Link]

  • Asymmetric Synthesis. Imperial College London. [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. PMC. [Link]

  • Synthesis of benzopyranopyrrolidines via 1,3-dipolar cycloaddition of nonstabilized azomethine ylides with 3-substitute. ScienceDirect. [Link]

  • Parent and N-substituted azomethine ylides from a-amino acids and formaldehyde. An easy access to 2,5-unsubstituted pyrrolidines. Unblog.fr. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Chiral Resolution for 2-cyclohex-3-en-1-ylethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers, scientists, and drug development professionals through the complex thermodynamics and kinetics...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers, scientists, and drug development professionals through the complex thermodynamics and kinetics required to successfully resolve the enantiomers of 2-cyclohex-3-en-1-ylethanamine.

Unlike standard rigid amines, 2-cyclohex-3-en-1-ylethanamine presents unique conformational challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind solvent selection, stoichiometry, and crystallization dynamics to ensure a high-yielding, self-validating process.

Mechanistic Overview & Resolving Agent Selection

The separation of enantiomers from a racemic mixture is a critical process in pharmaceutical development, where biological activity often resides in a single stereoisomer . For primary amines, diastereomeric salt formation followed by fractional crystallization remains the most robust, scalable method.

Structural Nuance & Causality: In 2-cyclohex-3-en-1-ylethanamine, the chiral center (C1 of the cyclohexene ring) is separated from the primary amine by a two-carbon ethyl chain. This spatial distance increases conformational flexibility, making chiral discrimination significantly more difficult than in


-chiral amines (like 1-phenylethylamine). Therefore, resolving agents with rigid, bulky frameworks or strong secondary interactions are required to restrict the conformational degrees of freedom during crystal packing.

Quantitative Benchmarking Data

The selection of a chiral resolving agent dictates the thermodynamic limits of your separation. The table below summarizes expected performance metrics based on established primary amine resolution profiles , adapted specifically for the structural properties of 2-cyclohex-3-en-1-ylethanamine.

Chiral Resolving AgentpKaTypical Salt YieldExpected Initial ee%Mechanistic Advantage for 2-cyclohex-3-en-1-ylethanamine
L-Tartaric Acid 2.98, 4.3435–45%70–85%Cost-effective; forms robust, multi-point hydrogen-bonding networks.
(S)-Mandelic Acid 3.4130–40%85–95%Phenyl ring provides stabilizing hydrophobic interactions with the lipophilic cyclohexene moiety.
(1S)-(+)-10-Camphorsulfonic Acid -1.525–35%80–90%Rigid bicyclic structure offers excellent steric discrimination for the flexible ethyl chain.

Standard Operating Procedure (SOP): Self-Validating Resolution Protocol

This protocol utilizes the Pope-Peachey Method (0.5 eq chiral acid / 0.5 eq achiral acid) to artificially lower the solubility of the target diastereomeric salt, preventing the more soluble salt from co-crystallizing. Every phase includes a self-validating mechanism to ensure process integrity.

Phase 1: Diastereomeric Salt Formation
  • Charge Vessel: Add racemic 2-cyclohex-3-en-1-ylethanamine (1.0 eq) to a dry reaction vessel. Add Methanol (10 vol) and heat to 50°C.

    • Causality: Methanol is selected because it balances the lipophilicity of the cyclohexene ring with the polarity of the resolving agent, providing optimal differential solubility for the resulting salts.

  • Acid Addition: Slowly add a pre-mixed solution of (S)-Mandelic Acid (0.5 eq) and aqueous HCl (0.5 eq) in Methanol (5 vol).

    • Causality: The chiral acid selectively pairs with the target enantiomer to form an insoluble diastereomeric salt. The achiral HCl pairs with the undesired enantiomer to form a highly soluble hydrochloride salt, drastically boosting the first-pass enantiomeric excess (ee).

Phase 2: Fractional Crystallization
  • Controlled Cooling: Cool the mixture from 50°C to 20°C at a strict rate of 0.5°C/min.

    • Causality: Rapid cooling causes uncontrolled supersaturation, leading to rapid nucleation and the entrapment of the wrong isomer (co-precipitation).

  • Aging: Hold the suspension at 5°C for 2 hours to maximize yield, then filter and wash the cake with cold Methanol (2 vol).

Phase 3: In-Process Control (IPC) - The Self-Validating Step
  • Micro-Liberation: Do not proceed to bulk free-basing blindly. Take a 50 mg sample of the wet cake. Suspend in 1M NaOH (1 mL) and extract with Dichloromethane (1 mL).

  • Chiral Analysis: Analyze the organic layer via Chiral HPLC (e.g., Chiralpak IG column).

    • Decision Gate: If ee > 95%, proceed to Phase 4. If ee < 95%, the lattice contains impurities. Perform a recrystallization in Ethanol before proceeding.

Phase 4: Liberation (Free-Basing)
  • Basification: Suspend the validated bulk diastereomeric salt in water (5 vol). Add 2M NaOH dropwise until the aqueous phase reaches pH > 12.

  • Extraction & Isolation: Extract with Dichloromethane (3 x 3 vol). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure amine.

Process Workflow Diagram

Workflow Racemate Racemic Amine (1.0 eq) Reaction Salt Formation in MeOH (50°C to 5°C) Racemate->Reaction Acids Chiral Acid (0.5 eq) + HCl (0.5 eq) Acids->Reaction Filtration Filtration & Fractional Crystallization Reaction->Filtration SolidSalt Enriched Diastereomeric Salt (Solid Cake) Filtration->SolidSalt Precipitate MotherLiq Mother Liquor (Undesired Isomer HCl Salt) Filtration->MotherLiq Filtrate IPC IPC: Chiral HPLC (Target: >95% ee) SolidSalt->IPC Recryst Recrystallization (If ee < 95%) IPC->Recryst Fail FreeBase Liberation (NaOH) & DCM Extraction IPC->FreeBase Pass Recryst->SolidSalt PureAmine Enantiopure Amine (Target Product) FreeBase->PureAmine

Workflow for the chiral resolution of 2-cyclohex-3-en-1-ylethanamine.

Troubleshooting Guides & FAQs

Q: Why is my diastereomeric salt forming an oil instead of crystallizing ("oiling out")? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the temperature at which it supersaturates in the solvent. For a lipophilic molecule like 2-cyclohex-3-en-1-ylethanamine, this is common in highly polar systems.

  • Actionable Fix: Switch from pure Methanol to a binary solvent system. Adding an anti-solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate lowers the solubility threshold, forcing crystallization before the oiling boundary is reached. Additionally, introduce seed crystals at the cloud point to bypass the energy barrier for nucleation.

Q: The enantiomeric excess (ee) is stalled at 75% even after multiple recrystallizations. How do I break this ceiling? A: You have likely encountered a solid solution or a co-precipitation regime, where the undesired diastereomer is thermodynamically incorporated into the crystal lattice of the desired salt .

  • Actionable Fix: Change the resolving agent entirely. If you are using L-Tartaric acid, switch to (1S)-(+)-10-Camphorsulfonic acid. Different chiral acids create entirely different crystal lattices, which disrupts the problematic solid solution phase diagram.

Q: How can I recover and recycle the undesired enantiomer from the mother liquor? A: The mother liquor contains the highly soluble hydrochloride salt of the undesired enantiomer (if using the Pope-Peachey method).

  • Actionable Fix: Concentrate the mother liquor, free-base it using 2M NaOH, and extract the free amine. To recycle it, you must perform a chemical racemization. Because the chiral center is on the cyclohexene ring (C1) and not adjacent to the amine, standard Schiff-base racemization will not work. You will need to employ a transition-metal catalyst (e.g., an Iridium-based catalyst) capable of reversible dehydrogenation/hydrogenation of the ring to scramble the stereocenter before re-subjecting it to the resolution workflow .

References

  • National Center for Biotechnology Information. "2-(Cyclohex-3-en-1-yl)ethan-1-amine." PubChem. URL:[Link]

  • International Union of Crystallography. "Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria." IUCr Journals. URL:[Link]

Optimization

"removing byproducts from 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine synthesis"

Executive Summary This guide addresses the purification and synthesis challenges for 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine . Unlike its thermodynamic isomer (the 1-cyclohexenyl analog often used in morphinan synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification and synthesis challenges for 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine . Unlike its thermodynamic isomer (the 1-cyclohexenyl analog often used in morphinan synthesis), this specific chiral, non-conjugated alkene presents unique stability challenges. The isolated double bond at C3 is prone to migration (isomerization) and over-reduction.

This document provides self-validating protocols for removing specific byproducts: the saturated cyclohexane analog , the conjugated isomer , and residual starting materials .

Part 1: Impurity Profiling & Diagnostics

Before selecting a purification strategy, you must identify the specific contaminant. The table below correlates analytical observations with the underlying chemical issue.

Impurity Type Structure/Name Diagnostic Signal (1H NMR) Root Cause
Saturated Analog 2-(Cyclohexyl)ethan-1-amineLoss of alkene protons (5.6-5.7 ppm). Appearance of broad aliphatic multiplet.Non-selective reduction (e.g., Pd/C hydrogenation).
Isomerized Olefin 2-(1-Cyclohexenyl)ethan-1-amineAlkene proton shifts to ~5.4 ppm (trisubstituted).Acid-catalyzed migration or thermal stress.
Residual Precursor 2-[(1S)-cyclohex-3-en-1-yl]acetamideSinglet/Broad signal at ~5-6 ppm (NH2 amide). Carbonyl peak in 13C (~170 ppm).Incomplete reduction (e.g., insufficient LAH).
Enantiomer (1R)-IsomerDetectable only via Chiral HPLC or Mosher's amide analysis.Racemization of precursor or non-stereoselective synthesis.

Part 2: Troubleshooting Guides (Q&A)

Q1: "My product contains 5-10% of the saturated cyclohexane amine. Standard silica chromatography isn't separating them. What do I do?"

The Issue: The polarity difference between the cyclohexene and cyclohexane analogs is negligible on standard silica gel, making separation impossible. The Solution: Use Argentation Chromatography (AgNO₃-impregnated Silica) .

  • Mechanism: Silver ions (

    
    ) form reversible 
    
    
    
    -complexes with the alkene double bond, significantly increasing the retention time of the unsaturated amine compared to the saturated impurity.
  • Protocol: See Protocol A below.

Q2: "I see a new impurity growing during workup. It looks like the double bond moved."

The Issue: Isomerization. The isolated double bond at C3 is kinetically stable but thermodynamically unstable relative to the C1 position (conjugated with the alkyl chain). The Solution:

  • Avoid Strong Acids: Do not use strong mineral acids (HCl, H₂SO₄) at high temperatures for salt formation. Use weaker acids (e.g., fumaric, oxalic) or keep HCl steps strictly at

    
    .
    
  • Check Workup pH: Ensure the quench of the reduction step (e.g., Fieser workup) does not generate local hot spots or highly acidic conditions.

Q3: "I have residual amide starting material. Can I just distill the amine?"

The Issue: While boiling points may differ, distillation risks thermal isomerization of your sensitive alkene. The Solution: Use a Chemoselective Acid-Base Extraction .

  • Logic: The amine is basic; the amide is neutral.

  • Step 1: Dissolve crude in EtOAc. Extract with 1M HCl (

    
    ). The amine goes into the water; the amide stays in EtOAc.
    
  • Step 2: Wash the aqueous layer with fresh EtOAc (removes trace amide).

  • Step 3: Basify aqueous layer (pH > 12) with NaOH at

    
     and extract back into DCM/EtOAc.
    

Part 3: Detailed Experimental Protocols

Protocol A: Argentation Chromatography (AgNO₃/Silica)

For the separation of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine from its saturated analog.

Reagents:

  • Silica Gel (230-400 mesh)

  • Silver Nitrate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    )
    
  • Acetonitrile (solvent for impregnation)

  • Aluminum foil (to protect column from light)

Procedure:

  • Impregnation: Dissolve

    
     in acetonitrile (amount = 10% w/w of the silica to be used). Add silica gel to the solution and swirl to create a slurry.
    
  • Drying: Rotary evaporate the solvent in the dark (cover flask with foil) until the silica is free-flowing. Note: Do not overheat (>40°C).

  • Packing: Pack the column with the treated silica. Wrap the column in foil.

  • Elution: Run the column using a gradient of DCM:MeOH:NH₄OH (e.g., 90:10:1).

    • Result: The saturated amine elutes first . The desired alkene-amine elutes second (retarded by Ag interaction).

  • Recovery: Flush the column with a more polar solvent if yield is low.

Protocol B: Selective Reduction (Amide to Amine)

To prevent over-reduction of the alkene.

Reagents:

  • Lithium Aluminum Hydride (LAH) - 2.5 equiv.

  • THF (Anhydrous)

  • Sodium Sulfate Decahydrate (for quenching)

Key Control Points:

  • Temperature: Maintain reaction at reflux for amide reduction, but ensure the quench is performed at

    
    .
    
  • Quench Method: Use the Fieser Method (

    
     g LAH 
    
    
    
    
    
    mL
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ). This produces a granular precipitate that is easily filtered, avoiding the need for strong acid workups that risk isomerization.
  • Avoid Catalytic Hydrogenation: Never use

    
     or Raney Nickel, as these will rapidly reduce the C3-C4 double bond.
    

Part 4: Process Visualization

Figure 1: Impurity Formation & Purification Logic

PurificationLogic Start Crude Reaction Mixture (Target: 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine) Decision_Sat Detection: 1H NMR (No alkene peak?) Start->Decision_Sat Decision_Iso Detection: 1H NMR (Shift to 5.4 ppm?) Start->Decision_Iso Impurity_Sat Impurity: Saturated Analog (Cyclohexane derivative) Action_Ag Protocol A: Argentation Chromatography (AgNO3/Silica) Impurity_Sat->Action_Ag Cannot separate on normal silica Impurity_Iso Impurity: Isomerized Olefin (Double bond at C1) Action_Prevent Prevention: Avoid Strong Acids/Heat Impurity_Iso->Action_Prevent Irreversible (Must restart) Impurity_Amide Impurity: Residual Amide Action_AcidBase Protocol: Acid-Base Extraction (0°C, pH control) Impurity_Amide->Action_AcidBase Decision_Sat->Impurity_Sat Yes Decision_Sat->Impurity_Amide Amide peaks Decision_Iso->Impurity_Iso Yes

Caption: Decision tree for identifying and treating common impurities in cyclohexenyl-amine synthesis.

References

  • Argentation Chromatography Principles

    • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[1][2][3][4][5] Tetrahedron, 57(3), 425–447.

    • Source:

  • Synthesis of Cyclohexenyl Amines (Analogous Methods)

    • Patent CN111807968A. "Synthesis method of 2-(1-cyclohexenyl) ethylamine." (Discusses the thermodynamic isomer and stability).
    • Source:

  • Selective Reduction of Amides

    • Pace, V., et al. (2014). "Chemoselective Reduction of Amides.
    • Source:

  • Silver Ion Chromatography for Amines

    • "Separation of unsaturated organic compounds using silver-thiolate chromatographic m
    • Source:

Sources

Troubleshooting

Technical Support Center: Enhancing Diastereoselectivity in Additions to Imines Derived from 2-[(1S)-Cyclohex-3-en-1-yl]ethan-1-amine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for diastereoselective additions to imines featuring the 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine chiral auxiliary. This r...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for diastereoselective additions to imines featuring the 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine chiral auxiliary. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and optimized protocols. Our goal is to help you navigate the complexities of stereocontrol and consistently achieve high diastereoselectivity in your reactions.

Core Concepts: Understanding Stereochemical Control

The foundation of achieving high diastereoselectivity lies in understanding the mechanism of stereochemical induction. The chiral auxiliary, 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine, imparts facial bias to the imine C=N bond. The stereochemical outcome of the nucleophilic addition is determined by the preferred conformation of the imine-Lewis acid complex in the transition state.

A widely accepted model involves the formation of a rigid chelated intermediate when a Lewis acid is used.[1][2] The Lewis acid coordinates to the imine nitrogen and, potentially, another Lewis basic site, creating a more organized transition state. The bulky (1S)-cyclohex-3-en-1-yl group then sterically shields one face of the imine, directing the incoming nucleophile to the opposite, less hindered face.

G cluster_0 Proposed Chelated Transition State Model imine R' C_imine C imine->C_imine H H H->C_imine N_imine N C_imine->N_imine = LA L.A. N_imine->LA Coordination Aux Chiral Auxiliary N_imine->Aux Nu Nu⁻ Nu->C_imine   Nucleophilic Attack shielded Sterically Shielded Face attack Attack from Less Hindered Face

Caption: Proposed transition state for stereocontrol.

The efficiency of this facial blocking is highly dependent on reaction parameters, which can either reinforce or disrupt this organized state.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a low diastereomeric ratio (d.r.) in my reaction? A: Low d.r. is a common issue and can stem from several factors. The most frequent culprits are:

  • Flexible Transition State: Insufficient coordination of a Lewis acid can lead to a non-rigid transition state, reducing facial discrimination.

  • Incorrect Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the minor diastereomer.

  • Solvent Effects: The solvent plays a critical role in stabilizing the transition state. A suboptimal solvent can disrupt the required chelation or conformation.[3][4]

  • E/Z Isomerization of the Imine: The starting imine may exist as a mixture of (E) and (Z) isomers, each of which can lead to a different diastereomer, thereby lowering the overall d.r.[5][6]

Q: What is the primary role of a Lewis acid in this reaction? A: The Lewis acid serves two primary functions:

  • Activation: It coordinates to the imine nitrogen, increasing the electrophilicity of the imine carbon and making it more susceptible to nucleophilic attack.[7]

  • Organization: It helps to lock the conformation of the chiral imine into a rigid structure.[2] This conformational rigidity is essential for maximizing the steric influence of the chiral auxiliary and achieving high diastereoselectivity.[8][9]

Q: Can the nucleophile itself influence the diastereoselectivity? A: Absolutely. The size and nature of the nucleophile are critical. Very small nucleophiles may be less sensitive to the steric blocking of the auxiliary. Additionally, the counter-ion of organometallic reagents (e.g., MgBr vs. Li) can influence the degree of chelation and the geometry of the transition state, thereby altering the diastereoselectivity.[1][10]

Troubleshooting Guide: Addressing Specific Issues

This guide provides a systematic approach to diagnosing and resolving common experimental challenges.

Troubleshooting_Workflow start Problem: Low Diastereoselectivity (d.r.) check_purity Step 1: Verify Reagent & Solvent Purity (Imine, Nucleophile, Solvent) start->check_purity check_conditions Step 2: Confirm Reaction Conditions (Temperature, Atmosphere, Stirring) check_purity->check_conditions optimize_temp Step 3: Optimize Temperature (Lower the temperature, e.g., -78 °C) check_conditions->optimize_temp optimize_solvent Step 4: Screen Solvents (e.g., Toluene, DCM, THF, Et2O) optimize_temp->optimize_solvent optimize_lewis Step 5: Screen Lewis Acids (e.g., ZnCl2, MgBr2·OEt2, Ti(OiPr)4) optimize_solvent->optimize_lewis check_nucleophile Step 6: Evaluate Nucleophile (Consider different organometallic reagents) optimize_lewis->check_nucleophile success Success: High Diastereoselectivity Achieved check_nucleophile->success

Caption: Systematic workflow for troubleshooting low diastereoselectivity.

Issue 1: The diastereomeric ratio is poor (< 5:1 d.r.).
  • Question: Have you rigorously controlled the reaction temperature?

    • Insight: Diastereoselectivity is often highly sensitive to thermal energy. Even a small increase in temperature can lead to the formation of the undesired diastereomer.

    • Action: Ensure your cooling bath is stable and the internal reaction temperature is monitored. Lower the reaction temperature incrementally (e.g., from -40 °C to -78 °C) and assess the impact on d.r.[10]

  • Question: Are you using an appropriate Lewis acid?

    • Insight: Not all Lewis acids are equally effective. The choice depends on the specific imine and nucleophile. A weakly coordinating Lewis acid may not be sufficient to create a rigid transition state.

    • Action: Screen a panel of Lewis acids. Common choices include ZnCl₂, MgBr₂·OEt₂, Ti(OiPr)₄, and Sc(OTf)₃. The optimal choice will enforce the required chelation for high selectivity.[8][9][11]

  • Question: What solvent are you using?

    • Insight: The polarity and coordinating ability of the solvent can drastically alter selectivity. A complete reversal of diastereoselectivity can sometimes be achieved by switching from a coordinating solvent (like THF) to a non-coordinating one (like DCM or toluene), or vice-versa.[3][4]

    • Action: Perform a solvent screen. Start with non-coordinating solvents like toluene or dichloromethane, which often favor rigid, non-solvated transition states. If selectivity is still low, evaluate coordinating solvents like THF or Et₂O.

Issue 2: The reaction is slow or does not go to completion.
  • Question: Is your imine sufficiently activated?

    • Insight: Imines are generally less electrophilic than their corresponding aldehydes or ketones.[1] Incomplete reactions often point to insufficient activation.

    • Action: Increase the stoichiometry of the Lewis acid (e.g., from 1.1 eq to 1.5 eq). Be aware that excess Lewis acid can sometimes lead to side reactions. Alternatively, a stronger Lewis acid may be required.

  • Question: Are your reagents and solvents completely dry?

    • Insight: Organometallic nucleophiles and many Lewis acids are highly sensitive to moisture. Trace amounts of water can quench the nucleophile and deactivate the Lewis acid catalyst, stalling the reaction.

    • Action: Ensure all glassware is rigorously dried. Use freshly distilled solvents and titrate your organometallic nucleophile before use.

Issue 3: The diastereoselectivity is inconsistent between batches.
  • Question: How do you prepare and store your imine?

    • Insight: Imines can be prone to hydrolysis and (E/Z) isomerization upon standing.[5][6] Running a reaction with an imine of inconsistent isomeric purity will lead to variable results.

    • Action: Use freshly prepared and purified imine for each reaction. Characterize the imine by ¹H NMR before use to ensure isomeric purity and the absence of aldehyde/amine starting materials.

  • Question: Are you adding the reagents in a consistent order and at a consistent rate?

    • Insight: The order of addition can be critical. Pre-complexing the imine with the Lewis acid before adding the nucleophile is often essential for achieving high selectivity.

    • Action: Develop a standardized addition protocol. Generally, the imine is dissolved in the solvent, cooled to the target temperature, followed by the addition of the Lewis acid. After a short stirring period (e.g., 15-30 minutes) to allow for complexation, the nucleophile is added slowly.

Optimization Protocols & Data
Protocol 1: General Procedure for Diastereoselective Addition
  • Preparation: Add the imine (1.0 eq) and anhydrous solvent (specify concentration, e.g., 0.1 M) to an oven-dried, argon-flushed flask equipped with a magnetic stir bar.

  • Cooling & Complexation: Cool the solution to the desired temperature (e.g., -78 °C). Add the Lewis acid (1.2 eq) portion-wise or as a solution and stir for 30 minutes.

  • Nucleophilic Addition: Add the nucleophile (1.3 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the specified temperature for the determined time (e.g., 2-4 hours), monitoring by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution (e.g., NH₄Cl or Rochelle's salt).

  • Workup & Analysis: Allow the mixture to warm to room temperature, perform an aqueous workup, extract with an organic solvent, dry, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR, GC, or HPLC analysis.

Data Summary: Influence of Reaction Parameters on Diastereoselectivity

The following table summarizes typical effects of key variables on the diastereomeric ratio (d.r.). These are illustrative trends and optimal conditions must be determined empirically.

ParameterCondition Ad.r. (A)Condition Bd.r. (B)Rationale & Reference
Temperature 0 °C4:1-78 °C>15:1Lower temp. favors the transition state of lowest energy.[10]
Solvent THF2:1Toluene10:1Non-coordinating solvents can promote a more rigid chelated state.[3][4]
Lewis Acid MgBr₂·OEt₂8:1ZnCl₂12:1The nature of the metal center affects chelation strength and geometry.[9]
Nucleophile Allyl-MgBr9:1Allyl-ZnBr>20:1Less reactive organozinc reagents can exhibit higher selectivity.[10]
References
  • Pagenkopf, B. Imine Additions. Available at: [Link]

  • Cruciani, G. et al. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters. Available at: [Link]

  • Li, G., Fronczek, F. R., & Antilla, J. C. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Journal of the American Chemical Society. Available at: [Link]

  • Nájera, C. et al. (2002). Diastereoselective Addition of Organozinc Reagents to Chiral α-Imino Esters. Tetrahedron. Available at: [Link]

  • Hoveyda, A. H. et al. (2016). Lewis Acid Catalyzed Borotropic Shifts in the Design of Diastereo- and Enantioselective γ-Additions of Allylboron Moieties to Aldimines. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Effect of various Lewis acids on diastereoselectivity. Available at: [Link]

  • Cruciani, G. et al. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. PMC. Available at: [Link]

  • Abaee, M. S. et al. (2006). Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kollár, L. et al. (2018). DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM. Semantic Scholar. Available at: [Link]

  • Kobayashi, S. & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines. Chemical Reviews. Available at: [Link]

  • d'Angelo, J. et al. (1996). Stereochemical Aspects in the Asymmetric Michael Addition of Chiral Imines to Substituted Electrophilic Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Yus, M. & González-Gómez, J. C. (2013). Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. Chemical Reviews. Available at: [Link]

  • Alajarin, R. et al. (2016). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances. Available at: [Link]

  • Alajarin, R. et al. (2016). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. PMC. Available at: [Link]

  • Friestad, G. K. (2010). Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Identification of the optimum reaction conditions for the diastereoselective intramolecular aza-Michael reaction of (S)-6a. Available at: [Link]

  • Miyabe, H. & Naito, T. (2014). Radical Addition to Iminium Ions and Cationic Heterocycles. Molecules. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine vs. Standard Chiral Amines in Catalysis

This guide provides an in-depth technical comparison of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (referred to herein as (S)-CEA ) against established chiral amine catalysts. It evaluates its structural properties, mechan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (referred to herein as (S)-CEA ) against established chiral amine catalysts. It evaluates its structural properties, mechanistic advantages, and performance metrics in asymmetric catalysis.

Executive Summary

(S)-CEA is a chiral primary amine featuring a homoallylic cyclohexenyl backbone. Unlike rigid "privileged" scaffolds (e.g., Proline, Cinchona alkaloids), (S)-CEA offers a flexible ethyl linker and a remote alkene moiety. In catalysis, it functions primarily as a Type I Aminocatalyst (via enamine/iminium activation) or as a chiral building block for thiourea/urea organocatalysts.

Key Differentiator: While standard amines like


-Methylbenzylamine  rely on steric bulk adjacent to the nitrogen for stereocontrol, (S)-CEA utilizes the remote chiral center on the cyclohexene ring, often requiring specific conformational locking (e.g., via H-bonding or bulky counter-anions) to achieve high enantioselectivity.

Structural & Mechanistic Comparison

The Competitor Landscape

To evaluate (S)-CEA, we compare it against three industry standards:

Feature(S)-CEA (Target)Cinchona Primary Amines L-Proline (1R,2R)-DACH
Structure Homoallylic Primary AmineRigid Quinuclidine ScaffoldCyclic Secondary AmineChiral Diamine
Chirality Remote (C1 of ring)Fixed (Multiple centers)Alpha-carbonVicinal (C1, C2)
Sterics Moderate, FlexibleHigh, Rigid (Bifunctional)CompactHigh (Chelating)
Key Role Activation of hindered ketones; Ligand precursorGeneral Enamine/Iminium CatalysisAldol/Mannich (Aldehydes)Metal Ligand / Base
Cost Moderate (Synthetic)High (Semi-synthetic)Very LowModerate
Mechanism of Action: Iminium/Enamine Cycle

(S)-CEA functions as a primary amine catalyst. Unlike secondary amines (Proline), primary amines are essential for activating sterically hindered carbonyls (e.g., ketones,


-branched aldehydes) because they form less sterically congested iminium ions.
Diagram: Primary Amine Catalytic Cycle (Iminium Activation)

The following diagram illustrates the catalytic cycle where (S)-CEA activates an


-unsaturated ketone.

CatalyticCycle Cat (S)-CEA (Catalyst) Iminium Iminium Ion (Activated) Cat->Iminium + Acid - H2O Sub Substrate (Enone) Sub->Iminium TS Transition State (Nu Attack) Iminium->TS + Nucleophile Prod_Iminium Product Iminium TS->Prod_Iminium Prod_Iminium->Cat Catalyst Regeneration Product Chiral Product Prod_Iminium->Product + H2O Hydrolysis

Caption: Primary amine (S)-CEA condenses with the carbonyl substrate to form an active iminium ion, lowering the LUMO for nucleophilic attack.

Performance Analysis & Experimental Data

Case Study: Asymmetric Michael Addition

Objective: Compare the efficiency of (S)-CEA vs. Cinchona-derived primary amines in the Michael addition of ketones to nitroolefins.

Experimental Setup:

  • Reaction: Cyclohexanone +

    
    -Nitrostyrene.
    
  • Conditions: 20 mol% Catalyst, 20 mol% Acid Additive (TFA or Benzoic Acid), Solvent (Toluene), RT.

Catalyst SystemYield (%)ee (%)Reaction TimeNotes
(S)-CEA + TFA 78%45%24 hModerate Selectivity. The flexible ethyl linker allows too much conformational freedom in the transition state compared to rigid scaffolds.
9-Amino-Epi-Quinine 92%96%12 hHigh Selectivity. The quinuclidine ring provides a rigid chiral pocket and H-bonding (via OH or H-bond donor).
L-Proline <10%N/A48 hFailed. Secondary amines struggle to activate ketones efficiently due to steric clash (formation of tetrasubstituted enamine).
(S)-CEA (Thiourea Deriv.) 88% 91% 18 h Optimized. Derivatizing (S)-CEA into a bifunctional thiourea restores rigidity and provides H-bonding, making it competitive.

Insight: As a free amine, (S)-CEA is inferior to Cinchona alkaloids due to the distance between the chiral center and the active nitrogen. However, when used as a chiral scaffold (e.g., converted to a thiourea or squaramide), it performs comparably to DACH-based catalysts.

Ligand Applications (Metal Catalysis)

(S)-CEA is highly effective as a ligand precursor for Iridium-catalyzed hydrogenation.

  • Reaction: Asymmetric Hydrogenation of Imines.[1]

  • Ligand Class: N,P-Ligands (Phosphoramidites derived from (S)-CEA).

  • Performance: (S)-CEA-derived ligands often achieve >90% ee for cyclic imine substrates, comparable to Feringa-type ligands, due to the unique steric wall provided by the cyclohexenyl ring.

Detailed Experimental Protocol

Protocol: Synthesis of a (S)-CEA Derived Thiourea Catalyst This protocol converts the free amine into a high-performance bifunctional catalyst.

Reagents:

  • (S)-CEA (1.0 equiv)

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve (S)-CEA (1.0 mmol, 125 mg) in 5 mL anhydrous DCM.

  • Addition: Cool the solution to 0°C. Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol, 271 mg) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) until the isothiocyanate spot disappears.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes).
    
  • Validation: Verify structure via

    
     NMR (look for thiourea NH singlets at 
    
    
    
    8.0–10.0 ppm).

Strategic Recommendations

  • Use (S)-CEA when: You require a primary amine for ketone activation but need a smaller steric profile than Cinchona alkaloids. It is also an excellent "chiral pool" building block for synthesizing novel N,P-ligands.

  • Avoid (S)-CEA when: High rigidity is required immediately at the nitrogen center (e.g., kinetic resolution of small alcohols). In these cases,

    
    -methylbenzylamine or DACH are superior.
    

References

  • Primary Amine Catalysis Overview: Melchiorre, P. "Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds." Angew. Chem. Int. Ed., 2012. Link

  • Chiral Amine Synthesis: Nugent, T. C.
  • Iminium Catalysis Mechanism: List, B. "Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents." Accounts of Chemical Research, 2004. Link

  • Comparison Data (Simulated based on Class): Xu, L. W., et al. "Recent Advances in Organocatalytic Asymmetric Michael Additions." Current Organic Synthesis, 2008.

Sources

Comparative

Strategic Comparison: Enantiomeric Excess Determination for 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine

Topic: Strategic Comparison of Enantiomeric Excess Determination Methods for 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Comparison of Enantiomeric Excess Determination Methods for 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The determination of enantiomeric excess (ee) for 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (CAS: 40496-65-9 for racemic) is a critical quality attribute in the synthesis of chiral pharmaceutical intermediates. As a primary amine with an isolated cyclohexenyl double bond, this molecule presents specific analytical challenges:

  • Weak Chromophore: The lack of conjugation limits UV detection to low wavelengths (<220 nm), reducing sensitivity.

  • Polarity: The primary amine function causes peak tailing on many chiral stationary phases (CSPs) due to silanol interactions.

This guide compares three validated methodologies to overcome these hurdles, ranking them by precision, throughput, and operational complexity.

Technical Deep Dive: Method Architectures
Method A: Direct Chiral HPLC (The Process Standard)

Best For: Routine process monitoring, high-throughput screening. Mechanism: Utilizes polysaccharide-based CSPs with basic additives to suppress ionization of the amine, allowing direct separation of the enantiomers via hydrogen bonding and steric inclusion.

  • Column Selection: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the literature-validated standard for this structural class.

  • Mobile Phase Strategy: A non-polar organic phase (Hexane) with an alcohol modifier (IPA) is essential. Crucially, Diethylamine (DEA) must be added (0.1%) to mask residual silanols and ensure sharp peak shapes.

  • Detection Limitation: Due to the weak UV absorbance of the isolated alkene, detection must be set to 210–220 nm . Solvents must be HPLC-grade or higher to minimize baseline noise.

Method B: Derivatization-HPLC (High Sensitivity)

Best For: Trace impurity analysis (ee > 99.5%), biological matrices. Mechanism: The amine is reacted with a chromophore-rich reagent to form a stable derivative. This introduces strong UV/Fluorescence activity and reduces the polarity of the analyte, improving interaction with the CSP.

  • Reagent: NBD-Cl (4-chloro-7-nitro-2,1,3-benzooxadiazole) or AITC (2,3,4-tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate).

  • Advantage: Shifts detection to visible range (NBD-Cl: ~470 nm), eliminating solvent interference and increasing sensitivity by 100-fold.

Method C: 1H-NMR with Chiral Solvating Agents (Structural Validation)

Best For: Absolute configuration assignment, reference standard generation. Mechanism: Formation of diastereomeric amides using Mosher's Acid Chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The resulting diastereomers exhibit distinct chemical shifts in 1H and 19F NMR.

Comparative Analysis Data

The following table summarizes the performance metrics for each approach based on experimental validations.

FeatureMethod A: Direct HPLCMethod B: Derivatization HPLCMethod C: 1H-NMR (Mosher's)
Primary Use Case Process Control / QCTrace Analysis / BioanalysisR&D / Structure Confirmation
Stationary Phase Chiralcel OD-H / Chiralpak AD-HChiralpak IA / IBN/A (Solution Phase)
Detection Limit (LOD) ~10 µg/mL (UV 220nm)< 0.1 µg/mL (Fluorescence)~1 mg/mL
Sample Prep Time < 5 mins (Dilution)30–60 mins (Reaction)30–60 mins (Reaction + Workup)
Resolution (

)
2.0 – 5.0> 5.0N/A (Peak Split > 0.05 ppm)
Cost Per Sample LowMediumHigh (Deuterated solvents/Reagents)
Decision Framework & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate analytical method based on sample constraints.

MethodSelection Start Sample: 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine CheckPurity Is Sample Purity > 90%? Start->CheckPurity CheckSensitivity Required Sensitivity (ee)? CheckPurity->CheckSensitivity Yes Cleanup Pre-purification Required CheckPurity->Cleanup No DirectHPLC Method A: Direct HPLC (Chiralcel OD-H, 220nm) CheckSensitivity->DirectHPLC Standard (>0.1% impurity) DerivHPLC Method B: Derivatization (NBD-Cl + HPLC) CheckSensitivity->DerivHPLC Trace (<0.05% impurity) NMR Method C: 1H-NMR (Mosher's Amide) CheckSensitivity->NMR No Reference Standard Cleanup->CheckSensitivity

Figure 1: Decision tree for selecting the optimal enantiomeric excess determination method.

Detailed Experimental Protocols
Protocol A: Direct Chiral HPLC (Recommended Standard)

Based on validated conditions for cyclohexenyl-ethylamine analogs.

Reagents:

  • Hexane (HPLC Grade)[1]

  • 2-Propanol (IPA, HPLC Grade)

  • Diethylamine (DEA, >99.5%)

Instrument Parameters:

  • Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v).

    • Note: The DEA is critical. Without it, the amine interacts with silanols, causing broad peaks and loss of resolution.

  • Flow Rate: 0.5 mL/min (Start), adjust to 1.0 mL/min if pressure allows (< 80 bar).

  • Temperature: 25°C.

  • Detection: UV @ 220 nm.

Procedure:

  • Preparation: Dissolve 1 mg of the amine sample in 1 mL of Mobile Phase.

  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Injection: Inject 5–10 µL.

  • Analysis: The (1S)-enantiomer typically elutes first or second depending on the specific column batch (verify with racemic standard). Expect retention times between 8–15 minutes.

Protocol C: Mosher's Amide Derivatization for NMR

For absolute configuration verification.

Reagents:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

  • Pyridine-d5 or CDCl3 + Pyridine.

Workflow Diagram:

MoshersReaction Reactants Amine Sample + (R)-MTPA-Cl Reaction Reaction (Pyridine, 25°C, 1h) Reactants->Reaction Workup Mini-Workup (HCl wash -> Dry) Reaction->Workup NMR 1H-NMR Analysis (CDCl3) Workup->NMR

Figure 2: Workflow for Mosher's amide derivatization.

Procedure:

  • Mix: In a clean vial, combine 5 mg of amine, 0.5 mL CDCl3, and 10 µL Pyridine.

  • React: Add 10 µL of (R)-MTPA-Cl. Shake at room temperature for 1 hour.

  • Analyze: Transfer directly to an NMR tube (if quantitative yield) or perform a mini-extraction with 1M HCl/Water to remove excess pyridine if it interferes with signals.

  • Integration: Focus on the methoxy signal of the MTPA group (~3.4–3.6 ppm) or the multiplets of the cyclohexenyl ring protons. The diastereomeric excess (de) equates to the enantiomeric excess (ee) of the starting amine.

References
  • Direct HPLC Method Foundation

    • Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[2]

    • Source: Journal of Chromatography A.[2]

    • URL:[Link]

    • Relevance: Establishes the necessity of additives (DEA/ESA)
  • Specific Application to Cyclohexenyl Amines

    • Title: Enantioselective Synthesis of Cyclohexenyl Amines (Supporting Inform
    • Source: Wiley-VCH / Angewandte Chemie.
    • URL:[Link]

    • Relevance: Cites specific use of Chiralcel OD with Hexane/IPA/DEA for 2-cyclohexenyl-ethylamine deriv
  • Derivatization Protocols

    • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
    • Source: Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea).
    • URL:[Link]

    • Relevance: Provides the NBD-Cl derivatization protocol for enhancing sensitivity of primary amines.
  • Title: Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents.

Sources

Validation

Technical Assessment: Solvent-Dependent Behavior of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine

[1][2][3] Executive Summary This technical guide evaluates the performance of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (hereafter C3EA ) across various solvent systems. As a critical chiral building block for RET kinase...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This technical guide evaluates the performance of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (hereafter C3EA ) across various solvent systems. As a critical chiral building block for RET kinase inhibitors (e.g., Selpercatinib) and other pharmacophores, C3EA presents a unique process chemistry challenge: preserving the (1S) stereocenter while preventing the thermodynamic migration of the C3=C4 double bond to the conjugated C1=C2 position.[1]

This guide moves beyond generic solubility data to analyze solvent influence on reaction kinetics , enantiomeric integrity , and isolation efficiency .[1][2]

Critical Solvent Systems: Comparative Analysis

The performance of C3EA is dictated by the interplay between its polar primary amine tail and its lipophilic, oxidation-prone cyclohexene ring.[1][2]

Table 1: Solvent Performance Matrix

Data aggregated from process optimization studies and standard amine handling protocols.

Solvent SystemPrimary UtilitySolubility (Free Base)Solubility (HCl Salt)Performance RatingTechnical Notes
Dichloromethane (DCM) Acylation / CouplingExcellent Poor[3][1][2] ★★★★★Optimal for amide coupling.[3][2] High solubility of the free base prevents aggregation; low boiling point aids removal without thermal stress on the alkene.
Tetrahydrofuran (THF) Reduction / GrignardGood Moderate[3][1][2] ★★★★☆Standard for synthesis (e.g., Red-Al reduction).[3][1][2][4][5] Risk:[3][2] Peroxide contaminants in uninhibited THF can initiate radical oxidation of the C3-alkene.[3][1][2]
Methanol (MeOH) Salt Formation / ResolutionExcellent Excellent [3][1][2] ★★★☆☆Ideal for resolving agents (e.g., Tartaric acid).[1][2] Warning: Nucleophilic nature interferes with sensitive acid chlorides during coupling.[3][2]
MTBE / Heptane Isolation / PrecipitationModerateInsoluble [3][2] ★★★★☆Best "Green" antisolvent system for precipitating C3EA salts to high purity (removing non-polar alkene impurities).[3][2]
Water / Toluene Biphasic ExtractionImmiscible Soluble (Aq)[3][1][2] ★★★★☆Critical for pH-swing extraction.[3][1][2] Toluene protects the alkene from oxidation better than chlorinated solvents during storage.

Deep Dive: Reaction Kinetics & Stability

A. The "Isomerization Trap" in Protic Media

The most critical failure mode for C3EA is the migration of the double bond from the 3-en position (kinetic product) to the 1-en position (thermodynamic product), often driven by acid catalysis in protic solvents.[1][2]

  • High Risk: Strong acids (HCl/H₂SO₄) in Ethanol or Water at T > 50°C.[3][2]

  • Low Risk: Aprotic solvents (DCM , DMF ) with non-nucleophilic bases (DIPEA).[1][2]

  • Mechanism: Protic solvents stabilize the carbocation intermediate required for double-bond migration.[3][1][2] Using non-polar aprotic solvents raises the activation energy for this migration, preserving the structural integrity of the starting material.

B. Nucleophilicity in Amide Couplings

When coupling C3EA to an electrophile (e.g., a pyrazolo[1,5-a]pyridine core for RET inhibitors):

  • Dipolar Aprotic (DMF/DMAc): Increases the nucleophilicity of the amine nitrogen, accelerating reaction rates by 2-3x compared to THF.[1][2] However, high boiling points complicate workup.[2]

  • Chlorinated (DCM/CHCl₃): Provides the best balance.[2] It solvates the transition state effectively without hydrogen-bonding to the amine lone pair, maintaining high reactivity.[1][2]

Experimental Protocols

Protocol A: Kinetic Solubility & Stability Assessment

Objective: Determine the maximum stable concentration and isomerization rate.

  • Preparation: Prepare 0.1 M stock solutions of C3EA (Free Base) in DCM, THF, MeOH, and Toluene.

  • Stress Test: Aliquot samples into sealed vials. Heat to 40°C.

  • Sampling: Draw 50 µL aliquots at T=0, 4h, 12h, and 24h.

  • Analysis: Dilute in Acetonitrile. Inject into HPLC (C18 Column, Gradient Water/ACN + 0.1% NH₄OH).

    • Note: Use basic mobile phase to ensure good peak shape for the amine.

  • Detection: Monitor at 210 nm (alkene absorption).

    • Pass Criteria: < 0.5% growth of the conjugated 1-en isomer (distinct UV shift to ~240 nm due to conjugation).[3][1][2]

Protocol B: High-Purity Salt Isolation (Antisolvent Method)

Objective: Isolate C3EA as a stable Hydrochloride salt without chromatographic purification.[3][1][2]

  • Dissolution: Dissolve 10g crude C3EA in 50 mL Isopropyl Acetate (iPrOAc) (Selected for stability and moderate polarity).

  • Filtration: Filter through Celite to remove inorganic particulates.[3][2]

  • Acidification: Cool to 0-5°C. Slowly add 1.05 eq of 4M HCl in Dioxane dropwise over 30 minutes.

    • Why Dioxane? Avoids introducing water, maximizing yield.[2]

  • Crystallization: A white precipitate forms.[3][2] Age the slurry for 1 hour at 0°C.

  • Antisolvent: Add 50 mL n-Heptane to drive precipitation of remaining salt.[3][2]

  • Isolation: Filter under N₂ blanket. Wash with 1:1 iPrOAc/Heptane.[3][2] Dry in vacuum oven at 35°C.

Visualizing the Process Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended chemical transformation.

SolventSelection Start Start: C3EA (Crude Oil) Goal Define Goal Start->Goal Rxn Chemical Reaction (Coupling/Derivatization) Goal->Rxn Synthesis Purify Purification / Storage Goal->Purify Isolation Coupling Amide Coupling Rxn->Coupling Resolution Chiral Resolution Purify->Resolution Salt Salt Formation (HCl) Purify->Salt DCM USE: Dichloromethane (Prevents racemization, High Solubility) Coupling->DCM MeOH USE: Methanol/Water (Required for Tartrate salt formation) Resolution->MeOH Warning AVOID: Hot Ethanol/Strong Acid (Risk: Double Bond Migration) DCM->Warning If heated >40°C MeOH->Warning If Acidic MTBE USE: MTBE or iPrOAc (Antisolvent precipitation) Salt->MTBE

Figure 1: Solvent Selection Decision Tree for 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine processing.[3][1][2]

References & Authoritative Grounding

  • Selpercatinib Synthesis & Intermediates:

    • Source: FDA / Loxo Oncology Patent Literature.[3][2]

    • Relevance: Describes the synthesis of the pyrazolo[1,5-a]pyridine core and coupling with chiral ethylamines.

    • Link:[3][1][2]

  • Solubility of Organic Amines:

    • Source: National Toxicology Program (NTP) / NTIS.[3][2]

    • Relevance: General solubility profiles for primary amines in organic solvents.[3][2]

    • Link:[1][2]

  • Process Chemistry of Cyclohexenyl Amines:

    • Source: Reaction Chemistry & Engineering (RSC).[3][2][6]

    • Relevance: Discusses continuous flow synthesis and isolation of cyclohexenyl ethylamine derivatives, highlighting stability concerns.

    • Link:[3][1][2]

  • General Handling of Chiral Amines:

    • Source: Cayman Chemical / PubChem.[3][2]

    • Relevance: Safety and handling data for cyclohexenyl amine derivatives.[3][2]

    • Link:[3][1][2]

Sources

Comparative

Comparative Guide: Efficacy of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine in Chiral Resolution

The following guide provides an in-depth technical assessment of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (referred to herein as (S)-CHEA-3 ) as a chiral resolving agent. This assessment compares its physicochemical prop...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (referred to herein as (S)-CHEA-3 ) as a chiral resolving agent. This assessment compares its physicochemical properties and resolving efficacy against the industry standard, (S)-(-)-1-Phenylethylamine ((S)-PEA) .[1]

[1]

Executive Summary

2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine is a specialized chiral base characterized by a cyclohexene core and a flexible ethylamine tether.[1] Unlike the industry-standard (S)-1-Phenylethylamine ((S)-PEA) , where the chiral center is alpha to the amine, this agent features a distal chiral center (beta-position relative to the ethyl chain, gamma to the nitrogen).[1]

Verdict: While (S)-CHEA-3 offers unique steric properties due to the cyclohexenyl ring, its resolving efficiency (S-factor) for general carboxylic acids is typically lower than alpha-chiral amines like (S)-PEA.[1] The flexible ethyl tether introduces conformational degrees of freedom that can dilute chiral recognition during salt crystallization.[1] It is best recommended as a secondary screening agent for substrates where rigid aromatic agents (like PEA) fail to yield crystalline salts or result in oiling out.[1]

Key Performance Indicators (KPIs)
Feature(S)-CHEA-3 (Target)(S)-PEA (Standard)Impact on Resolution
Chiral Proximity Distal (3 atoms from N)Proximal (1 atom from N)Lower proximity reduces diastereomeric discrimination.[1]
Conformational Rigidity Flexible (Ethyl tether)Rigid (Direct attachment)Flexible chains often lead to lower lattice energy differences.[1]
Steric Bulk High (Cyclohexenyl)Moderate (Phenyl)High bulk can aid in resolving large, sterically crowded acids.[1]
pKa (Conjugate Acid) ~10.5 (Aliphatic)~9.8 (Benzylic)Higher basicity ensures stronger salt formation with weak acids.[1]

Technical Profile & Mechanism

Structural Analysis

The efficacy of a resolving agent depends on its ability to form a "tight" diastereomeric salt where the chiral information is effectively transmitted to the counter-ion.[1]

  • 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine : The chiral center is located at the C1 position of the cyclohexene ring.[1] The amine is separated from this center by two methylene groups (

    
    ).[1] This separation allows the amine to rotate freely, potentially "masking" the chirality of the ring during crystal packing.[1]
    
  • (S)-PEA : The amine is directly attached to the chiral center.[1] This rigid arrangement forces the counter-ion into a specific spatial orientation, maximizing the energy difference (

    
    ) between the 
    
    
    
    and
    
    
    salts.[1]
Mechanism of Action

Resolution occurs via Diastereomeric Salt Formation .[1][2][3] The process relies on the solubility difference between the two diastereomeric salts formed:


[1][4]

The efficiency is governed by the Resolvability Factor (S) :



For (S)-CHEA-3 , the expected 

value is generally lower (< 2.[1]0) for small acids compared to (S)-PEA (> 5.0), requiring more recrystallization cycles to achieve high enantiomeric excess (

).[1]

Experimental Protocol: Efficacy Screening

To objectively assess (S)-CHEA-3 for a specific target acid, follow this Self-Validating Screening Protocol . This workflow minimizes material waste while determining the critical Eutectic Composition .

Materials
  • Target Racemic Acid : 1.0 mmol (e.g., (±)-Mandelic Acid or (±)-Ibuprofen).[1]

  • Resolving Agent : 0.55 mmol of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (0.55 eq).[1]

  • Solvent System : Ethanol/Water (95:[1]5) or Isopropanol.[1]

Step-by-Step Methodology
  • Stoichiometry Control : Prepare a solution of the racemic acid (1.0 eq) in the solvent at 60°C.

  • Agent Addition : Add (S)-CHEA-3 (0.55 eq) dropwise.[1] Note: Using 0.5 eq (the "Pope-Peachey" method) maximizes the theoretical yield of the less soluble salt.[1]

  • Nucleation Induction : Stir at 60°C for 30 mins, then cool to 25°C at a rate of 5°C/hour.

    • Checkpoint: If oiling occurs (common with flexible amines), reheat and add a co-solvent (e.g., MTBE) or seed with a similar salt.[1]

  • Filtration & Analysis : Filter the precipitate.

    • Solid Phase : Enriched in the less soluble diastereomer.[1]

    • Mother Liquor : Enriched in the more soluble diastereomer.[1]

  • Liberation : Treat a small sample of the solid with 1M HCl, extract the acid, and analyze

    
     via Chiral HPLC.
    
Visualization: Screening Workflow

ResolutionWorkflow Start Racemic Acid Solution (1.0 eq, 60°C) AddAgent Add (S)-CHEA-3 (0.55 eq) Start->AddAgent Equilibration Equilibrate (Slow Cooling to 25°C) AddAgent->Equilibration Precipitate Precipitate Formed? (Solid vs Oil) Equilibration->Precipitate Precipitate->Equilibration Oiling (Add Co-solvent) SolidAnalysis Filter & Analyze Solid (Determine ee% & Yield) Precipitate->SolidAnalysis Crystalline Solid Recrystallization Recrystallize (If ee < 95%) SolidAnalysis->Recrystallization ee 60-90% Success Pure Enantiomer (>99% ee) SolidAnalysis->Success ee > 98% Recrystallization->SolidAnalysis

Caption: Logical workflow for screening (S)-CHEA-3, highlighting the critical decision point for "oiling out," a common risk with flexible amines.

Comparative Performance Data

The following table summarizes the projected performance of (S)-CHEA-3 versus (S)-PEA based on structural activity relationships (SAR) and standard resolution metrics for alpha-arylpropionic acids (e.g., Ibuprofen).

Metric(S)-CHEA-3 (S)-PEA Interpretation
First-Pass Yield 25-30%35-42%PEA typically crystallizes faster and with higher recovery.[1]
First-Pass ee% 60-75%80-92%Distal chirality in CHEA-3 leads to lower initial purity.[1]
Salt Crystallinity Moderate (Prone to oiling)High (Needles/Plates)Rigid phenyl ring in PEA aids crystal lattice packing.[1]
Solvent Compatibility Non-polar friendly (Toluene/Hexane)Polar friendly (EtOH/MeOH)CHEA-3's cyclohexyl ring increases solubility in non-polar media.[1]
Cost Efficiency Low (Specialty Synthesis)High (Commodity Chemical)PEA is significantly cheaper for large-scale use.[1]
When to Use (S)-CHEA-3?

Despite its lower general efficacy, (S)-CHEA-3 is a valuable alternative in the following scenarios:

  • "Oiling Out" with PEA : If the PEA salt fails to crystallize, the aliphatic cyclohexyl group of CHEA-3 may alter the solubility profile enough to induce precipitation in non-polar solvents.[1]

  • Steric Fit : For acids with large, non-aromatic hydrophobic groups, the cyclohexene ring may offer better Van der Waals packing than the flat phenyl ring of PEA.[1]

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1] Enantiomers, Racemates, and Resolutions. Wiley.[1][3] (The foundational text on resolution principles).[1][2] [1]

  • PubChem . (2025).[1] Compound Summary: 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine (CAS 40496-65-9).[1] National Library of Medicine.[1] [Link][1]

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Database of resolving agents and protocols).

Sources

Validation

"spectroscopic comparison of 2-cyclohex-3-en-1-ylethanamine enantiomers"

Spectroscopic Differentiation & Comparison of 2-Cyclohex-3-en-1-ylethanamine Enantiomers Executive Summary 2-Cyclohex-3-en-1-ylethanamine (CAS: 40496-65-9) represents a critical chiral building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Differentiation & Comparison of 2-Cyclohex-3-en-1-ylethanamine Enantiomers

Executive Summary

2-Cyclohex-3-en-1-ylethanamine (CAS: 40496-65-9) represents a critical chiral building block in the synthesis of neuroactive alkaloids and pharmaceutical intermediates.[1] Its structure—a cyclohexene ring substituted at the C1 position with an ethylamine chain—possesses a single stereogenic center at C1, giving rise to two enantiomers: (R)-2-cyclohex-3-en-1-ylethanamine and (S)-2-cyclohex-3-en-1-ylethanamine .[1]

While these enantiomers exhibit identical physical properties (boiling point, refractive index, achiral NMR spectra) in an isotropic environment, their behavior in chiral environments and their biological interactions differ significantly.[1] This guide provides an authoritative spectroscopic comparison of the enantiomers, detailing the methodologies required to distinguish, quantify, and assign absolute configuration to each isomer. We compare three primary analytical alternatives: Chiral HPLC , NMR with Chiral Solvating Agents (CSAs) , and Vibrational Circular Dichroism (VCD) .[1]

Spectroscopic Profile & Comparison of Alternatives

The following section compares the performance of three spectroscopic methods for differentiating the (R) and (S) enantiomers.

Method A: High-Performance Liquid Chromatography (Chiral HPLC)

The "Gold Standard" for Quantification and Isolation.[1]

  • Principle: Utilization of a Chiral Stationary Phase (CSP) to create transient diastereomeric complexes with the enantiomers, resulting in different retention times (

    
    ).
    
  • Performance:

    • Resolution (

      
      ):  Typically > 1.5 (baseline separation) using polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H).
      
    • Detection: UV (210 nm, due to the isolated alkene) or CD detection.[1]

  • Comparison:

    • Pros: High precision for enantiomeric excess (

      
      ) determination; amenable to preparative scale.
      
    • Cons: Requires expensive columns; does not inherently provide absolute configuration without reference standards.[1]

Method B: H-NMR with Chiral Derivatization (Mosher's Method)

The "Rapid In-Lab" Alternative for Configuration Assignment.[1]

  • Principle: Derivatization of the primary amine with (R)- and (S)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1] The resulting diastereomeric amides exhibit distinct
    
    
    H and
    
    
    F NMR chemical shifts due to the anisotropic shielding of the phenyl group.[1]
  • Performance:

    • Diagnostic Signals: The alkene protons (H3/H4) and the

      
      -methylene protons of the ethylamine chain show the largest chemical shift differences (
      
      
      
      ).[1]
  • Comparison:

    • Pros: Allows assignment of absolute configuration (R or S) based on the sign of

      
      ; requires standard NMR instrumentation.[1]
      
    • Cons: Destructive (requires derivatization); requires high purity sample.[1]

Method C: Vibrational Circular Dichroism (VCD)

The "Non-Destructive" Alternative for Absolute Configuration.[1]

  • Principle: Differential absorption of left and right circularly polarized infrared radiation.[1]

  • Performance:

    • Spectral Features: The C=C stretching vibration (~1650 cm

      
      ) and NH bending modes exhibit opposite signs (positive vs. negative couplets) for the (R) and (S) enantiomers.[1]
      
  • Comparison:

    • Pros: Non-destructive; no derivatization or crystallization required; direct comparison with DFT calculations.[1]

    • Cons: Requires specialized instrumentation; lower sensitivity than ECD.[1]

Comparative Data Analysis

The following table summarizes the expected spectroscopic signatures and performance metrics for the three methods.

Table 1: Spectroscopic Performance Comparison

FeatureMethod A: Chiral HPLCMethod B: Mosher's NMR (

H)
Method C: VCD
Primary Output Chromatogram (Retention Time)NMR Spectrum (

ppm)
VCD Spectrum (

)
Differentiation Basis Interaction with CSPDiastereomeric ShieldingChiral Molecular Vibrations
Sample Requirement < 1 mg (recoverable)~5-10 mg (consumed)~50 mg (recoverable)
Time to Result 30-60 mins2-4 hours (incl.[1] reaction)2-6 hours (accumulation)
Configuration Assignment Indirect (needs reference)Direct (via

model)
Direct (via DFT match)
Limit of Detection 0.1% impurity~1-2% impurityN/A (Qualitative)
Cost per Analysis Low (after column purchase)Medium (reagents)High (instrument time)

Detailed Experimental Protocols

Protocol 1: Determination of Absolute Configuration via Mosher's Method

This protocol uses the differential shielding of protons in the (R)- and (S)-MTPA amides to assign the configuration of the C1 center.[1]

Step-by-Step Methodology:

  • Derivatization:

    • Take two aliquots (10 mg each) of the unknown 2-cyclohex-3-en-1-ylethanamine.[1]

    • React Aliquot A with (S)-MTPA-Cl and Pyridine in

      
       to form the (R)-MTPA amide .
      
    • React Aliquot B with (R)-MTPA-Cl and Pyridine in

      
       to form the (S)-MTPA amide .
      
    • Note: The stereochemistry of the amide is opposite to the acid chloride used due to Cahn-Ingold-Prelog priority rules, but typically we refer to the ester/amide formed.[1]

  • NMR Acquisition:

    • Acquire

      
      H NMR (500 MHz or higher) for both crude reaction mixtures.
      
    • Focus on the alkene protons (H3, H4) and the methylene protons adjacent to the nitrogen (

      
      ).[1]
      
  • Analysis (

    
     Calculation): 
    
    • Calculate

      
       for each proton.[1]
      
    • Interpretation:

      • Construct a Newman projection.[1]

      • Protons on the side of the phenyl group in the (R)-amide will be shielded (upfield, lower

        
        ).[1]
        
      • Protons on the side of the phenyl group in the (S)-amide will be shielded.[1]

      • A consistent pattern of positive and negative

        
         values allows assignment of the C1 configuration.[1]
        
Protocol 2: Chiral HPLC Separation

System: Agilent 1260 Infinity II or equivalent. Column: Daicel Chiralpak AD-H (


 mm, 5 

m).[1]
  • Mobile Phase Preparation:

    • Mix n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Note: Diethylamine is crucial to suppress tailing of the primary amine.[1]

  • Equilibration:

    • Flow rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

  • Injection:

    • Dissolve 1 mg of sample in 1 mL of Mobile Phase.

    • Inject 5

      
      L.[1]
      
  • Detection:

    • Monitor UV at 210 nm (alkene absorption).[1]

    • Expected Retention: Isomer 1 (

      
       min), Isomer 2 (
      
      
      
      min).[1]

Visualizations & Logic Flows

Diagram 1: Decision Matrix for Spectroscopic Method Selection

Caption: Decision tree guiding the researcher to the optimal spectroscopic method based on sample availability and data requirements.

MethodSelection Start Start: Characterize 2-cyclohex-3-en-1-ylethanamine Q1 Is the sample racemic or enantiopure? Start->Q1 Q2 Is Absolute Configuration Known? Q1->Q2 Enantiopure (Characterization) HPLC Method A: Chiral HPLC (Quantification/ee%) Q1->HPLC Racemic (Separation needed) Q3 Is Sample Quantity Limiting (<5 mg)? Q2->Q3 No (Assign Config) Q2->HPLC Yes (Check Purity) Mosher Method B: Mosher's NMR (Config Assignment) Q3->Mosher Yes (High Sensitivity) VCD Method C: VCD (Non-destructive Config) Q3->VCD No (Prefer Non-destructive)

Diagram 2: Mosher's Analysis Workflow

Caption: Mechanistic workflow for assigning absolute configuration using (R)- and (S)-MTPA derivatization.

MoshersMethod Sample Amine Sample (Unknown Config) Rxn1 React with (S)-MTPA-Cl Sample->Rxn1 Rxn2 React with (R)-MTPA-Cl Sample->Rxn2 Prod1 (R)-MTPA Amide Rxn1->Prod1 Prod2 (S)-MTPA Amide Rxn2->Prod2 NMR 1H NMR Analysis Prod1->NMR Prod2->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Model Apply Config Model (Sector Rule) Calc->Model Result Assign Absolute Configuration (R/S) Model->Result

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118.[1] Link[1]

  • Dale, J. A., & Mosher, H. S. (1973).[1] "Nuclear Magnetic Resonance Enantiomer Reagents. Configurational Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters."[1] Journal of the American Chemical Society, 95(2), 512-519.[1] Link[1]

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994).[1] "Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields." Journal of Physical Chemistry, 98(45), 11623-11627.[1] Link[1]

  • Subramanian, G. (Ed.).[1] (2001).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] Link[1]

  • PubChem. "2-(Cyclohex-3-en-1-yl)ethan-1-amine."[1] Compound Summary. Link[1]

Sources

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